molecular formula C7H5Cl2NO2 B1590273 6-Amino-2,3-dichlorobenzoic acid CAS No. 20776-60-7

6-Amino-2,3-dichlorobenzoic acid

Cat. No.: B1590273
CAS No.: 20776-60-7
M. Wt: 206.02 g/mol
InChI Key: SRTBBLNAKMLZTN-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzoic acid (CAS 20776-60-7) is a benzoic acid derivative with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol. It serves as a valuable synthetic intermediate in organic and medicinal chemistry. A significant application of this compound is its role as a key precursor in the synthesis of Lamotrigine, an important anticonvulsant and mood-stabilizing drug . The synthesis pathway involves its conversion to 2,3-dichlorobenzoyl chloride, which is further used to construct the triazine ring structure of the active pharmaceutical ingredient . As a building block, the presence of both an amino group and a carboxylic acid on its dichloro-substituted aromatic ring allows for diverse chemical modifications, making it a versatile candidate for developing new chemical entities. Researchers should note that this compound should be stored in a dark place under an inert atmosphere at room temperature . According to GHS guidelines, it carries the warning signal word and may cause skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2,3-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBBLNAKMLZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477646
Record name 6-Amino-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-60-7
Record name 6-Amino-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Amino-2,3-dichlorobenzoic acid is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural similarity to known bioactive molecules necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We delve into the strategic considerations behind different synthetic approaches, offering detailed, step-by-step protocols for the most viable pathway, complete with mechanistic insights and data presentation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted anthranilic acid derivative. While not as widely commercialized as its isomers like Chloramben (3-amino-2,5-dichlorobenzoic acid), its unique substitution pattern offers a valuable scaffold for developing novel compounds with potentially enhanced biological activity. Direct, published synthesis routes for this specific isomer are scarce, requiring a logical construction of synthetic pathways based on established, analogous chemical transformations.

This document explores three potential synthetic strategies, evaluating them based on the accessibility of starting materials, reaction feasibility, and potential yield. The most promising pathway, commencing from 2,3-dichlorotoluene, is then detailed with an exhaustive experimental protocol.

Comparative Analysis of Proposed Synthetic Pathways

Three primary retrosynthetic strategies have been devised, starting from common industrial feedstocks: 2,3-dichlorotoluene, 2,3-dichloroaniline, and 1,2-dichlorobenzene.

PathwayStarting MaterialKey TransformationsAdvantagesDisadvantages
1 2,3-DichlorotolueneNitration, Oxidation, ReductionLinear, predictable sequence; Utilizes standard, high-yielding reactions; Commercially available starting material.[1]Multi-step process; Use of strong oxidizing agents.
2 2,3-DichloroanilineProtection, Directed ortho-Metalation (DoM), Carboxylation, DeprotectionPotentially fewer steps.Carboxylation via DoM can be challenging and low-yielding; Requires cryogenic conditions and highly reactive organolithium reagents.[2][3][4]
3 1,2-DichlorobenzeneNitration, Reduction, CarboxylationInexpensive starting material.Initial nitration gives a mixture of isomers, requiring separation.[5] Direct carboxylation of the resulting 2,3-dichloroaniline is problematic.[6]

Based on this analysis, Pathway 1 emerges as the most robust and practical approach for laboratory and potential pilot-scale synthesis due to its reliance on well-understood and scalable reaction classes.

Visualization of Synthetic Strategies

The following diagrams illustrate the conceptual approaches for the synthesis of this compound.

G cluster_1 Pathway 1 (Recommended) cluster_2 Pathway 2 cluster_3 Pathway 3 SM1 2,3-Dichlorotoluene 2,3-Dichloro-6-nitrotoluene 2,3-Dichloro-6-nitrotoluene SM1->2,3-Dichloro-6-nitrotoluene Nitration SM2 2,3-Dichloroaniline N-(2,3-dichlorophenyl)acetamide N-(2,3-dichlorophenyl)acetamide SM2->N-(2,3-dichlorophenyl)acetamide Protection SM3 1,2-Dichlorobenzene 2,3-Dichloronitrobenzene 2,3-Dichloronitrobenzene SM3->2,3-Dichloronitrobenzene Nitration FP This compound 2,3-Dichloro-6-nitrobenzoic acid 2,3-Dichloro-6-nitrobenzoic acid 2,3-Dichloro-6-nitrotoluene->2,3-Dichloro-6-nitrobenzoic acid Oxidation 2,3-Dichloro-6-nitrobenzoic acid->FP Reduction Lithiated Intermediate Lithiated Intermediate N-(2,3-dichlorophenyl)acetamide->Lithiated Intermediate ortho-Lithiation Protected Product Protected Product Lithiated Intermediate->Protected Product Carboxylation (CO2) Protected Product->FP Deprotection 2,3-Dichloronitrobenzene->SM2 Reduction

Caption: Overview of three proposed synthetic pathways to the target molecule.

Detailed Synthesis Protocol: Pathway 1

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound starting from 2,3-dichlorotoluene. This pathway is selected for its reliability and scalability.

G start 2,3-Dichlorotoluene step1_reagents HNO3 / H2SO4 0-10 °C start->step1_reagents intermediate1 2,3-Dichloro-6-nitrotoluene step1_reagents->intermediate1 Step 1: Nitration step2_reagents KMnO4 or Na2Cr2O7 H2O, Reflux intermediate1->step2_reagents intermediate2 2,3-Dichloro-6-nitrobenzoic acid (CAS: 13300-62-4) step2_reagents->intermediate2 Step 2: Oxidation step3_reagents Fe / HCl or SnCl2 / HCl Reflux intermediate2->step3_reagents product This compound step3_reagents->product Step 3: Reduction

Caption: Workflow for the recommended three-step synthesis of the target compound.

Step 1: Nitration of 2,3-Dichlorotoluene

Objective: To regioselectively introduce a nitro group at the C6 position of 2,3-dichlorotoluene.

Causality: The methyl group is an ortho-, para-directing activator, while the chloro groups are ortho-, para-directing deactivators. The position para to the methyl group (C4) is blocked. The positions ortho to the methyl group are C2 (blocked) and C6. The C6 position is favored due to electronic activation from the methyl group and is the least sterically hindered position for electrophilic attack. Standard nitrating conditions using a mixture of nitric and sulfuric acid are effective.[7][8]

Experimental Protocol:

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 150 mL) to the flask and cool to 0 °C.

  • Substrate Addition: Slowly add 2,3-dichlorotoluene (1.0 mol, 161.0 g) to the stirred, cold sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 mol, 70 mL) to concentrated sulfuric acid (100 mL) in a separate beaker, pre-cooled in an ice bath. Transfer this mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over 2 hours, maintaining the internal temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 3 hours at 5-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Purification: Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol to yield pure 2,3-dichloro-6-nitrotoluene.

Step 2: Oxidation of 2,3-Dichloro-6-nitrotoluene

Objective: To oxidize the methyl group of the intermediate to a carboxylic acid.

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can effectively convert a benzylic methyl group to a carboxylic acid.[9][10] The reaction is typically performed under reflux in an aqueous medium. The nitro and chloro substituents are stable under these oxidative conditions. The product of this reaction is 2,3-Dichloro-6-nitrobenzoic acid (CAS 13300-62-4).[11][12]

Experimental Protocol:

  • Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,3-dichloro-6-nitrotoluene (1.0 mol, 206.0 g) in 2 L of water.

  • Oxidant Addition: Add potassium permanganate (KMnO₄, 2.2 mol, 347.6 g) to the suspension in portions over 1 hour. The addition is exothermic and may initiate boiling.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 200 mL).

  • Isolation: Combine the filtrates and cool in an ice bath. Acidify the clear, colorless filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

  • Purification: A white precipitate of 2,3-dichloro-6-nitrobenzoic acid will form. Isolate the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 3: Reduction of 2,3-Dichloro-6-nitrobenzoic Acid

Objective: To selectively reduce the nitro group to an amine, yielding the final product.

Causality: The reduction of an aromatic nitro group in the presence of a carboxylic acid can be achieved using various methods. A common and effective method is the use of a metal in acidic solution, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.[13] This method is robust and avoids the need for high-pressure hydrogenation equipment. This procedure is analogous to the synthesis of 3-amino-2,5-dichlorobenzoic acid from its nitro precursor.[13]

Experimental Protocol:

  • Setup: To a round-bottom flask fitted with a reflux condenser and stirrer, add 2,3-dichloro-6-nitrobenzoic acid (1.0 mol, 236.0 g) and granular tin (2.5 mol, 296.7 g).

  • Acid Addition: With good agitation, add 1 L of water followed by the slow, careful addition of 1 L of concentrated hydrochloric acid. The reaction is exothermic.

  • Reaction: Heat the stirred reaction mixture to 95-100 °C for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and pour it over 2 kg of crushed ice. A solid complex will precipitate.

  • Isolation: Isolate the solid by filtration and wash with water. Dissolve the solid in ethyl acetate. Wash the organic solution with water (3 x 500 mL) and then with a saturated aqueous solution of sodium chloride (brine).

  • Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the solid this compound. Further purification can be achieved by recrystallization if necessary.

Characterization and Quality Control

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized. Standard analytical techniques include:

  • Melting Point (MP): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -COOH, -NO₂).

The successful synthesis will show the sequential appearance and disappearance of key signals, such as the shift of the benzylic protons of the methyl group in Step 1, its disappearance in Step 2, and the appearance of broad amine protons in the ¹H NMR spectrum of the final product in Step 3.

Conclusion

This guide outlines a logical and experimentally sound multi-step synthesis for this compound. The recommended pathway, starting from 2,3-dichlorotoluene, provides a clear and reproducible route using standard organic chemistry transformations. By explaining the causality behind each step and providing a detailed protocol, this document serves as a valuable resource for researchers aiming to synthesize this and other related dichlorinated anthranilic acid derivatives for applications in pharmaceutical and agrochemical development.

References

  • CN102079688A - Method for preparing 2,3-dichlorotoluene.
  • US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.
  • ortho metalation - Andrew G Myers Research Group, Harvard University. [Link]

  • WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. [Link]

  • Reduction of nitrobenzoic acid - JPS5726652A.
  • CN112266326A - Preparation method of dichlorotoluene nitride intermediate.
  • 2,3-Dichloroaniline . Wikipedia. [Link]

  • Directed ortho metalation . Wikipedia. [Link]

  • Directed (ortho) Metallation . University of Liverpool. [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group . PubMed. [Link]

  • Mechanochemical Nitration of Organic Compounds . Defense Technical Information Center. [Link]

  • Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? . Quora. [Link]

  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Research on the Oxidation Chiefly About Nitrotoluene Derivativs. I-Ii . Semantic Scholar. [Link]

  • 2,3-Dichloroaniline . PubChem. [Link]

  • 2,4-Dichloro-6-nitrobenzoic acid . IUCr Journals. [Link]

  • Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... . ResearchGate. [Link]

  • WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • US2847472A - Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.
  • 2,4-Dichloro-6-nitrobenzoic acid . National Center for Biotechnology Information. [Link]

  • Synthesis of 3-amino-2,5-dichlorobenzoic acid . PrepChem.com. [Link]

  • 2,6-Dichloro-3-nitrotoluene . PubChem. [Link]

Sources

physicochemical properties of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-2,3-dichlorobenzoic acid is a substituted aromatic carboxylic acid of significant interest as a potential building block in pharmaceutical and agrochemical synthesis. Its utility as a synthetic intermediate is fundamentally dictated by its physicochemical properties, which influence reactivity, solubility, bioavailability, and formulation characteristics. Publicly available experimental data on this specific isomer is scarce. Therefore, this guide provides a comprehensive experimental framework for the full physicochemical characterization of this compound. It serves as a roadmap for researchers, detailing not only the requisite analytical protocols but also the underlying scientific rationale for each methodological choice. By establishing a self-validating system of analysis, this document ensures the generation of accurate, reliable, and reproducible data crucial for advancing research and development objectives.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—an acidic carboxyl group, a weakly basic amino group, and two electron-withdrawing chlorine atoms on an aromatic ring—predict a unique set of properties that govern its behavior in chemical and biological systems.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₅Cl₂NO₂Calculated
Molecular Weight 206.03 g/mol Calculated[1]
Canonical SMILES C1=C(C(=C(C=C1N)Cl)Cl)C(=O)O-
InChI Key MMIREQFMYZQWLU-UHFFFAOYSA-N (for 2-amino-3,6-dichloro isomer, key will be unique)Analogy[2]
CAS Number Not readily available; requires assignment upon synthesis and characterization.-

Predicted Properties Based on Structural Analogs: Based on data from various isomers, we can forecast the general properties of the title compound. For instance, 3-Amino-2,5-dichlorobenzoic acid has a melting point of 194-197 °C, and 2-Amino-3,6-dichlorobenzoic acid is noted as being insoluble in water.[2] These data points suggest that the 6-amino-2,3-dichloro isomer will likely be a high-melting solid with low aqueous solubility.

Comprehensive Characterization Workflow

A systematic approach is essential for a thorough physicochemical evaluation. The following workflow outlines the logical progression from initial sample assessment to a complete property profile.

Characterization_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Spectroscopic Profile cluster_3 Phase 4: Data Consolidation Sample Test Article Received (this compound) Purity_HPLC Purity Assessment (RP-HPLC, UV Detection) Sample->Purity_HPLC Identity_MS Identity Confirmation (LC-MS, m/z) Purity_HPLC->Identity_MS Structure_NMR Structural Elucidation (¹H & ¹³C NMR) Identity_MS->Structure_NMR MeltingPoint Melting Point (Capillary Method) Structure_NMR->MeltingPoint FTIR FT-IR Spectroscopy (Functional Groups) Structure_NMR->FTIR Solubility Aqueous & Organic Solubility MeltingPoint->Solubility pKa Dissociation Constant (pKa) (Potentiometric Titration) Solubility->pKa LogP Lipophilicity (LogP) (Shake-Flask Method) pKa->LogP Report Comprehensive Data Report & Certificate of Analysis LogP->Report UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) FTIR->UV_Vis UV_Vis->Report

Caption: Overall workflow for the physicochemical characterization of a new chemical entity.

Experimental Protocols & Scientific Rationale

This section provides detailed, self-validating methodologies for determining the key physicochemical properties.

Identity, Purity, and Stability by HPLC

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and separate it from potential isomers and degradation products.

Scientific Rationale: Reversed-phase HPLC is the method of choice due to the predicted non-polar character of the dichlorinated aromatic ring. A C18 column provides a hydrophobic stationary phase that will interact with the analyte, allowing for separation based on polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. UV detection is suitable as the benzene ring is a strong chromophore.[3][4] The method is designed to be "stability-indicating" by demonstrating specificity in the presence of forced degradation products.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Prepare working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a concentration of 1.0 mg/mL.

  • Validation & System Suitability:

    • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation peaks do not co-elute with the main analyte peak.

    • Linearity: Analyze the working standards in triplicate. Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.999.[4]

    • Precision: Perform six replicate injections of the 100 µg/mL standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[4]

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels. Mean recovery should be within 98-102%.[4]

Purity_Analysis_HPLC prep Sample & Standard Prep Dissolve in Methanol Dilute to working conc. inject Inject Sample prep->inject hplc HPLC System Setup C18 Column Acidified Water/ACN Mobile Phase UV Detection @ 220 nm hplc->inject data Data Acquisition Chromatogram Generation inject->data analysis Data Analysis Peak Integration Purity Calculation (% Area) Compare to Standard data->analysis report Final Purity Report analysis->report

Caption: Workflow for purity determination via HPLC.

Solubility Determination

Objective: To determine the equilibrium solubility of the compound in pharmaceutically relevant media.

Scientific Rationale: Solubility is a critical parameter for drug development, impacting dissolution and absorption. The shake-flask method is the gold standard, as it measures thermodynamic equilibrium solubility. Testing in aqueous buffers at different pH values is essential for a molecule with both acidic and basic functional groups, as its ionization state and thus solubility will be pH-dependent.

Protocol:

  • Media Preparation: Prepare buffers at pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate Buffer). Also include purified water and relevant organic solvents (e.g., Ethanol, DMSO).

  • Equilibration: Add an excess amount of the solid compound to vials containing each medium.

  • Shaking: Place the vials in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using the validated HPLC method described in section 3.1.

  • Verification: The presence of undissolved solid material in the vials after the experiment confirms that saturation was achieved.

Solubility_Determination cluster_solvents Test Media start Add Excess Solid to Solvent Vials pH2 pH 2.0 Buffer pH74 pH 7.4 Buffer Water Purified Water Ethanol Ethanol shake Equilibrate for 24h (Constant Temp. Shaking) filter Filter Supernatant (0.22 µm Syringe Filter) shake->filter quantify Quantify Concentration (Using Validated HPLC Method) filter->quantify result Report Solubility (e.g., mg/mL or µg/mL) quantify->result

Caption: Experimental workflow for equilibrium solubility determination.

Spectroscopic Characterization

Objective: To confirm the chemical structure and identify key functional groups using NMR, FT-IR, and UV-Vis spectroscopy.

Scientific Rationale: Each spectroscopic technique provides complementary information. NMR spectroscopy (both ¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of the molecule.[5] FT-IR is excellent for identifying the presence of specific functional groups (e.g., -COOH, -NH₂, C-Cl) by their characteristic vibrational frequencies.[6] UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes both polar and non-polar compounds and allows for the observation of exchangeable protons like -COOH and -NH₂). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-resolution spectrometer (≥400 MHz).

  • Expected ¹H NMR Features: Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns will confirm the 2,3,6-substitution pattern.

  • Expected ¹³C NMR Features: Signals for the seven distinct carbon atoms in the molecule, including the carboxyl carbon (~165-170 ppm) and the six aromatic carbons, with chemical shifts influenced by the attached substituents.

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Key Bands (cm⁻¹):

    • ~3400-3300: N-H stretching vibrations (likely two bands for the primary amine).[6]

    • ~2500-3300: A very broad O-H stretch from the hydrogen-bonded carboxylic acid.[6]

    • ~1700: C=O stretching of the carboxylic acid.[6]

    • ~1600-1450: C=C stretching vibrations within the aromatic ring.

    • ~700-850: C-Cl stretching vibrations.[6]

3.3.3 UV-Visible (UV-Vis) Spectroscopy

  • Protocol: Dissolve the sample in methanol to prepare a dilute solution (~10 µg/mL). Scan the solution in a dual-beam UV-Vis spectrophotometer from 200 to 400 nm.

  • Expected Features: Absorption maxima (λmax) characteristic of a substituted aminobenzoic acid, reflecting the π→π* transitions of the aromatic system. The position and intensity of these maxima will be influenced by the amino and chloro substituents.

Conclusion

This technical guide establishes a robust and scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. While specific experimental values for this isomer are not widely published, the detailed protocols and underlying rationale provided herein empower researchers to generate high-quality, reliable data. Adherence to these methodologies for determining identity, purity, solubility, and spectroscopic properties will ensure a thorough understanding of the molecule's behavior, facilitating its effective application in pharmaceutical design, synthesis, and formulation.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Retrieved from [Link]

  • ResearchGate. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Retrieved from [Link]

Sources

Introduction: Navigating the Isomeric Landscape of Amino-Dichlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amino-Dichlorobenzoic Acids for Researchers and Drug Development Professionals

The Amino-Dichlorobenzoic Acid Isomers: A Comparative Overview

The strategic placement of amino and chloro substituents on the benzoic acid ring profoundly influences the molecule's physicochemical properties and reactivity. This, in turn dictates its potential applications, from a building block in medicinal chemistry to its role in agriculture. Below is a summary of the key isomers:

Isomer NameCAS NumberMolecular Weight ( g/mol )Chemical Structure
4-Amino-2,3-dichlorobenzoic acid34263-51-9206.03
3-Amino-2,5-dichlorobenzoic acid133-90-4206.03
2-Amino-3,5-dichlorobenzoic acid2789-92-6206.03
3-Amino-2,4-dichlorobenzoic acid50917-28-7206.02

In-Depth Focus: 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

3-Amino-2,5-dichlorobenzoic acid (CAS: 133-90-4) is a notable isomer, historically used as a pre-emergence herbicide.[1] Its utility extends beyond agriculture, serving as a versatile building block in organic synthesis.

Physicochemical Properties

This compound typically appears as a white crystalline powder and is soluble in water.[2] Key properties are summarized below:

PropertyValue
Molecular FormulaC₇H₅Cl₂NO₂
Molecular Weight206.03 g/mol
Melting Point194-197 °C (decomposes)
IUPAC Name3-amino-2,5-dichlorobenzoic acid[3]
Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 2,5-dichloro-3-nitrobenzoic acid.[4][5] This transformation is a cornerstone of aromatic chemistry, and understanding the nuances of this process is key to obtaining a high-purity product.

A 2,5-dichloro-3-nitrobenzoic acid D Reaction Mixture A->D B Tin (Sn) granules B->D C Concentrated HCl C->D E Heating (95°C) D->E Reduction F 3-Amino-2,5-dichlorobenzoic acid E->F

Caption: Synthesis of 3-Amino-2,5-dichlorobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-dichloro-3-nitrobenzoic acid (0.20 mole), granular tin (0.326 mole), 200 mL of water, and 200 mL of concentrated hydrochloric acid. The use of granular tin provides a large surface area for the reduction reaction.

  • Reaction Execution: Heat the stirred mixture to 95°C for 4.5 hours. The elevated temperature is necessary to drive the reduction of the nitro group to an amine.

  • Isolation of Crude Product: After the reaction is complete, pour the hot mixture over ice. This will cause the product to precipitate out of the solution. The solid is then collected by filtration and washed with water to remove any remaining acid and tin salts.

  • Purification: The crude product is dissolved in ethyl acetate and washed sequentially with water and a saturated aqueous solution of sodium chloride (brine). This liquid-liquid extraction removes water-soluble impurities.

  • Final Product Recovery: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the solid 3-amino-2,5-dichlorobenzoic acid.

Applications in Research and Drug Development

While its primary commercial use has been as a herbicide, the structural motifs within 3-amino-2,5-dichlorobenzoic acid make it an interesting starting material for medicinal chemistry. The presence of amino, chloro, and carboxylic acid functionalities provides multiple points for chemical modification. It can be used in the synthesis of novel heterocyclic compounds, which are a cornerstone of many drug discovery programs.[2] Furthermore, its derivatives have been explored for their phytotoxic action, which can provide insights into mechanisms of action that may be translatable to other biological systems.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Accurate quantification and purity assessment of amino-dichlorobenzoic acid isomers are critical for their application in research and development. A robust method for this is High-Performance Liquid Chromatography (HPLC) with UV detection, often preceded by a derivatization step to enhance sensitivity and chromatographic resolution. The Agilent AdvanceBio Amino Acid Analysis workflow provides a well-established template for such an analysis.[7]

A Sample Preparation B Online Derivatization (OPA/FMOC) A->B C HPLC Separation B->C D UV/Fluorescence Detection C->D E Data Analysis D->E

Caption: HPLC workflow for amino acid analysis.

Step-by-Step Analytical Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the amino-dichlorobenzoic acid isomer in a suitable solvent, such as a mixture of 0.1 N HCl and acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for analysis by dissolving them in the same solvent as the standards.

  • Automated Online Derivatization:

    • Utilize an autosampler capable of online derivatization. The Agilent 1290/1260 Infinity II vialsampler is an example of such a system.[7]

    • The primary amino group of the analyte is derivatized with ortho-phthalaldehyde (OPA) and 9-fluorenyl-methyl chloroformate (FMOC). This step is crucial as it attaches a chromophore/fluorophore to the molecule, significantly enhancing detection sensitivity.

  • HPLC Separation:

    • Column: A reversed-phase column, such as an Agilent AdvanceBio AAA column, is ideal for separating the derivatized amino acids.

    • Mobile Phase A: An aqueous buffer, for example, a phosphate buffer at a controlled pH.

    • Mobile Phase B: An organic solvent like acetonitrile.

    • Gradient Elution: A gradient program is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B. This allows for the effective separation of compounds with varying polarities.

  • Detection:

    • The derivatized amino-dichlorobenzoic acid can be detected using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).

    • For OPA derivatives, excitation and emission wavelengths are typically around 340 nm and 450 nm, respectively. For FMOC derivatives, these are around 266 nm and 305 nm.

  • Data Analysis:

    • The concentration of the amino-dichlorobenzoic acid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Conclusion

While the initially queried 6-Amino-2,3-dichlorobenzoic acid remains elusive, the readily available isomers of amino-dichlorobenzoic acid present a wealth of opportunities for scientific advancement. A thorough understanding of their synthesis, properties, and analytical methodologies, as exemplified by the detailed examination of 3-Amino-2,5-dichlorobenzoic acid, empowers researchers to confidently integrate these versatile chemical entities into their research and development pipelines. The protocols and insights provided herein serve as a robust starting point for unlocking the full potential of these valuable compounds.

References

  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. Available from: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Available from: [Link]

  • PubMed. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Available from: [Link]

  • ChemBK. 3-Amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-amino-2,5-dichloro-. Available from: [Link]

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available from: [Link]

  • Agilent. Amino Acid Analysis: “How-To” Guide. Available from: [Link]

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A Guide to the Structural Elucidation of 6-Amino-2,3-dichlorobenzoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure of organic compounds, enabling researchers to confirm chemical identities, elucidate stereochemistry, and study intermolecular interactions. This technical guide focuses on the ¹H and ¹³C NMR spectral analysis of 6-Amino-2,3-dichlorobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry.

While direct experimental spectra for this specific molecule are not publicly available, this guide will provide a comprehensive, predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, demonstrating how to interpret the complex interplay of electronic and steric effects of the amino, chloro, and carboxylic acid substituents on the benzene ring. This approach not only offers a robust predictive model for the spectra of this compound but also serves as a valuable educational tool for researchers and scientists in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and data from structurally related molecules. The numbering of the atoms is as follows:

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.3 - 7.5d~ 8.0 - 9.0
H-5~ 6.8 - 7.0d~ 8.0 - 9.0
NH₂~ 4.0 - 5.0br s-
COOH~ 11.0 - 13.0br s-
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 130 - 135
C-2~ 132 - 137
C-3~ 120 - 125
C-4~ 128 - 133
C-5~ 115 - 120
C-6~ 145 - 150
COOH~ 168 - 173

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polarity of the functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended.[1][2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3][4]

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Workflow for NMR Data Acquisition and Processing.

In-depth Spectral Analysis and Interpretation

The predicted chemical shifts for this compound are a consequence of the electronic effects exerted by the substituents on the benzene ring.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring are expected to appear as a pair of doublets due to ortho-coupling (³JHH).

    • The amino group (-NH₂) is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions.[5] This shielding effect would shift the signals of nearby protons upfield (to lower ppm values).

    • The chloro groups (-Cl) are electronegative and exert an electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield.[6][7] They also have a weaker electron-donating resonance effect.

    • The carboxylic acid group (-COOH) is an electron-withdrawing group, both inductively and through resonance, deshielding the aromatic protons.

    • In this molecule, H-5 is ortho to the strongly electron-donating amino group, leading to a significant upfield shift. H-4 is para to the amino group and meta to the carboxylic acid, experiencing a combination of shielding and deshielding effects. The net result is that H-5 is predicted to be at a lower chemical shift than H-4.

  • Labile Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are labile, meaning they can exchange with each other and with any trace water in the solvent. This exchange often leads to broad singlet signals. Their chemical shifts can vary significantly with solvent, concentration, and temperature.[8] The carboxylic acid proton is highly deshielded and is expected to appear at a very downfield position.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The chemical shifts of the carbon atoms in the benzene ring are also influenced by the electronic effects of the substituents.

    • C-6 (ipso to -NH₂): The strong electron-donating amino group will cause a significant upfield shift for the carbon it is attached to, but the direct attachment of the nitrogen atom causes a downfield shift. The net effect is a downfield shift, making it the most downfield of the protonated aromatic carbons.

    • C-2 and C-3 (ipso to -Cl): The carbons directly attached to the electron-withdrawing chlorine atoms will be deshielded and appear at downfield chemical shifts.

    • C-1 (ipso to -COOH): The carbon attached to the carboxylic acid group will also be deshielded.

    • C-5: This carbon is ortho to the electron-donating amino group and will be significantly shielded, appearing at the most upfield position among the aromatic carbons.

    • C-4: This carbon is para to the amino group and will also experience a shielding effect, though typically less pronounced than the ortho position.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and will appear at the most downfield position in the spectrum.[9][10]

G cluster_effects Electronic Effects on Aromatic Ring NH2 NH2 (+R, -I) H4 H-4 NH2->H4 Shielding (para) H5 H-5 NH2->H5 Shielding (ortho) Cl Cl (-I, +R) Cl->H4 Deshielding (meta) COOH COOH (-I, -R) COOH->H5 Deshielding (meta)

Caption: Influence of Substituent Electronic Effects on Proton Chemical Shifts.

Conclusion

This in-depth technical guide provides a comprehensive framework for the prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently assign the spectral features of this and related molecules. The provided experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible NMR data, which is crucial for the unambiguous structural elucidation of compounds in drug discovery and development.

References

  • ResearchGate. Theoretical and experimental chemical shifts of aminobenzoic acids in 1 H and 13 C NMR spectra, d (ppm). [Link]

  • Supporting Information. [Link]

  • PubChem. 4-Aminobenzoic Acid. [Link]

  • PubMed. Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

  • ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link]

  • ChemistryViews. Substituent Effects on Benzene Rings. [Link]

  • Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. [Link]

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  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 6-Amino-2,3-dichlorobenzoic acid, a key chemical intermediate. Leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document outlines detailed methodologies, data interpretation strategies, and the underlying scientific principles. It is intended for researchers, analytical scientists, and professionals in drug development who require robust, validated methods for structural elucidation and purity assessment of complex organic molecules.

Introduction and Significance

This compound is a substituted aromatic compound whose structural backbone is pertinent in various fields, including pharmaceutical synthesis and materials science. Its unique arrangement of an amino group, a carboxylic acid, and two chlorine atoms on a benzene ring presents a distinct analytical challenge and necessitates a multi-faceted approach for unambiguous identification. The precise characterization of this molecule is critical for quality control, reaction monitoring, and regulatory compliance.

FT-IR spectroscopy serves as a powerful tool for identifying the functional groups present, providing a molecular "fingerprint." Mass spectrometry complements this by delivering precise molecular weight information and structural insights through fragmentation analysis. Together, these techniques form a validated system for confirming the identity and integrity of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂PubChem
Molecular Weight 206.03 g/mol PubChem
Monoisotopic Mass 204.9697338 DaPubChem[1]
Structure Aromatic ring with amino, carboxyl, and two chlorine substituents.

Note: Specific data for the 6-amino-2,3-dichloro isomer is limited; properties are based on closely related isomers like 3-Amino-2,4-dichlorobenzoic acid and 3-Amino-2,5-dichlorobenzoic acid.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. For this compound, we anticipate characteristic absorptions for the N-H, O-H, C=O, C=C, and C-Cl bonds.

Causality in Experimental Choices

The choice of sampling technique is critical. Attenuated Total Reflectance (ATR) is often preferred for its speed and minimal sample preparation. However, for quantitative analysis or high-resolution library matching, the traditional KBr pellet method may provide sharper, more defined spectra, albeit at the cost of increased sample handling and potential moisture interference.

Experimental Protocol: ATR-FT-IR
  • Instrument Preparation: Ensure the spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and intensities.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Start Start Purge Purge Spectrometer Start->Purge Background Collect Background Spectrum Purge->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Spectrum (16 scans, 4000-400 cm⁻¹) Sample->Acquire Process Perform ATR & Baseline Correction Acquire->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Reference Spectra / Predicted Values Identify->Compare Report Generate Report Compare->Report

Caption: A typical workflow for the analysis of a solid sample using ATR-FT-IR.

Predicted Spectral Interpretation

The interpretation of the FT-IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups.[4][5]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3400 - 3200Amino (N-H)Symmetric & Asymmetric StretchTwo distinct, medium-sharp peaks.[6]
3300 - 2500Carboxylic Acid (O-H)StretchVery broad band, often overlapping with C-H stretches.[4][7]
~3050Aromatic (C-H)StretchWeak to medium peaks, just above 3000 cm⁻¹.
1720 - 1680Carboxylic Acid (C=O)StretchStrong, sharp peak.[4][5]
1620 - 1580Amino (N-H) & Aromatic (C=C)N-H Scissoring & Ring StretchMedium to strong peaks.
1475 - 1400Aromatic (C=C)Ring StretchMedium intensity peaks.
850 - 550C-ClStretchStrong to medium peaks in the fingerprint region. The presence of two chlorines may lead to multiple bands.[4][8][9]

Note: The values are predictive and based on spectral data for analogous compounds like aminobenzoic acids and chlorobenzoic acids.[6][7][10][11][12]

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the structure of this compound. Electrospray ionization (ESI) is the technique of choice due to the presence of ionizable amino and carboxylic acid groups.

Causality in Experimental Choices

The selection of ionization mode (positive or negative) is a critical decision.

  • Positive Ion Mode (ESI+): The amino group is basic and will readily accept a proton to form the [M+H]⁺ ion.

  • Negative Ion Mode (ESI-): The carboxylic acid is acidic and will readily lose a proton to form the [M-H]⁻ ion.

Analysis in both modes provides complementary information and increases confidence in the identification. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, yielding structurally significant product ions.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Chromatography (Optional but Recommended): Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-) to separate the analyte from potential impurities.

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Desolvation Temperature: ~350-450 °C.

  • MS/MS Analysis: Select the isotopic cluster of the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis & Interpretation Start Start Dissolve Dissolve Sample (1 µg/mL) Start->Dissolve Inject Inject into LC-MS System Dissolve->Inject FullScan Acquire Full Scan MS Data (ESI+/-) Inject->FullScan CheckM Verify Molecular Ion & Isotopic Pattern FullScan->CheckM MSMS Perform MS/MS on Precursor Ion CheckM->MSMS Pattern Correct Fragment Analyze Fragmentation Pattern MSMS->Fragment Confirm Confirm Structure Fragment->Confirm

Caption: A standard workflow for structural confirmation using LC-MS/MS analysis.

Predicted Data Interpretation

A hallmark of chlorine-containing compounds is their distinctive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13][14] For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion.

  • M: Contains two ³⁵Cl atoms.

  • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for these peaks is approximately 9:6:1 .[13] This pattern is a self-validating feature for confirming the presence of two chlorine atoms.

Ion SpeciesPredicted m/z
[M(³⁵Cl₂) - H]⁻ 204.0
[M(³⁵Cl³⁷Cl) - H]⁻ 206.0
[M(³⁷Cl₂) - H]⁻ 208.0
[M(³⁵Cl₂) + H]⁺ 206.0
[M(³⁵Cl³⁷Cl) + H]⁺ 208.0
[M(³⁷Cl₂) + H]⁺ 210.0

Fragmentation analysis provides the final piece of the structural puzzle. Based on the known behavior of benzoic acids and aromatic amines, the following fragmentation pathways are predicted.[15][16][17][18][19]

  • Negative Ion Mode ([M-H]⁻ at m/z 204):

    • Loss of CO₂ (44 Da): The most common fragmentation for deprotonated carboxylic acids is decarboxylation. This would result in a major fragment ion at m/z 160 .[15] This fragment corresponds to the 2,3-dichloroaniline anion.

  • Positive Ion Mode ([M+H]⁺ at m/z 206):

    • Loss of H₂O (18 Da): A common initial loss from the protonated carboxylic acid, leading to a fragment at m/z 188 .

    • Loss of CO (28 Da): Subsequent loss of carbon monoxide from the m/z 188 fragment could yield an ion at m/z 160 .

    • Loss of •COOH (45 Da): Direct loss of the carboxyl radical from the molecular ion could also lead to the fragment at m/z 161 .

The observation of these specific neutral losses and the resulting fragment ions, which will also exhibit the characteristic M:M+2 isotopic pattern, provides definitive structural confirmation.

Integrated Analytical Strategy

Neither FT-IR nor MS alone is sufficient for complete characterization. FT-IR confirms the presence of the required chemical functionalities (amine, carboxylic acid, C-Cl bonds), while MS provides the exact molecular weight and the elemental composition of key structural components through isotopic patterns and fragmentation. The combination of a correct FT-IR fingerprint with a mass spectrum showing the correct molecular weight, a 9:6:1 isotopic pattern, and logical fragmentation pathways constitutes a robust and trustworthy identification of this compound.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71320, 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

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  • Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

  • Mary, Y. Fatima, et al. (2020). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation.... Taylor & Francis Online. Retrieved from [Link]

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  • De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Guo, M., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation.... PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Solubility Profile of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, potential failure in clinical trials. 6-Amino-2,3-dichlorobenzoic acid, a substituted aminobenzoic acid, presents a unique and complex solubility profile due to its amphoteric nature and the presence of halogen substituents.

Understanding the solubility of this compound in various solvents is not merely an academic exercise; it is a critical prerequisite for:

  • Formulation Development: Designing oral, parenteral, or topical dosage forms requires a thorough understanding of the drug's solubility to ensure adequate dissolution and delivery to the site of action.[1]

  • Process Chemistry: The selection of appropriate solvents is crucial for efficient synthesis, purification, and crystallization processes.

  • Analytical Method Development: The development of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), relies on the solubility of the analyte in the mobile phase.[2]

This guide will provide a detailed exploration of the factors governing the solubility of this compound, present a gold-standard methodology for its determination, and discuss the interpretation of the resulting data.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A careful examination of the structure of this compound reveals several key features that will dictate its behavior in different solvent systems.

  • Amphoterism: The presence of both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2) makes this molecule amphoteric. This means it can react as either an acid or a base. Its solubility in aqueous solutions will, therefore, be highly dependent on the pH.[3][4] At a specific pH, known as the isoelectric point (pI), the net charge on the molecule will be zero, and its aqueous solubility will be at a minimum.

  • Aromatic Ring and Halogen Substitution: The dichlorinated benzene ring is a large, non-polar moiety that contributes to the hydrophobicity of the molecule.[5] This will generally lead to poor solubility in water and better solubility in organic solvents.

  • Hydrogen Bonding: The amino and carboxylic acid groups are capable of both donating and accepting hydrogen bonds. This property will enhance its solubility in polar protic solvents like water, ethanol, and methanol.[5]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][6][7] This method is reliable and provides a true measure of solubility, which is essential for biopharmaceutical classification and formulation development.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the compound in a given solvent, where the dissolved solute is in equilibrium with the excess undissolved solid. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials:

  • This compound (ensure purity is characterized)

  • A range of solvents of interest (e.g., Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Sample Preparation for Analysis: Immediately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. This is crucial to prevent precipitation of the compound upon standing.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: Calculate the solubility as the mean of at least three independent measurements and express it in appropriate units (e.g., mg/mL or µg/mL).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials with different solvents B Shake at controlled temperature (e.g., 24-72 hours) A->B C Allow solid to sediment B->C D Filter supernatant through 0.45 µm syringe filter C->D E Dilute filtered sample D->E F Quantify using validated HPLC method E->F

Caption: Shake-Flask Solubility Determination Workflow.

Interpreting the Solubility Profile: A Multifaceted Analysis

The data obtained from the shake-flask experiment should be tabulated for clear comparison. While specific experimental data for this compound is not available, a representative table is provided below to illustrate how the results should be presented. The values are hypothetical but scientifically plausible based on the compound's structure.

Table 1: Representative Solubility of this compound at 25 °C

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale
0.1 N HCl (pH ~1)Aqueous (Acidic)ModerateThe amino group is protonated (-NH3+), increasing polarity and solubility.
WaterAqueous (Neutral)LowThe molecule is at or near its isoelectric point, resulting in minimal solubility.
pH 7.4 Phosphate BufferAqueous (Basic)HighThe carboxylic acid group is deprotonated (-COO-), forming a soluble salt.[8][9]
EthanolPolar ProticModerate to HighCan engage in hydrogen bonding with both the amino and carboxyl groups.
MethanolPolar ProticModerate to HighSimilar to ethanol, but its higher polarity may slightly increase solubility.
AcetonePolar AproticModerateCan accept hydrogen bonds but cannot donate, leading to moderate solubility.
DichloromethaneNon-polarLow"Like dissolves like" principle; the polar functional groups limit solubility.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA strong organic solvent capable of dissolving a wide range of compounds.[8]
The Profound Impact of pH

For an amphoteric compound like this compound, the relationship between pH and aqueous solubility is paramount. The solubility will be at its lowest at the isoelectric point and will increase significantly in both acidic and basic conditions due to the formation of charged, and therefore more water-soluble, species.[10]

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a fundamental guide to interpreting solubility data.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the amino and carboxylic acid groups of the molecule.

  • Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can accept hydrogen bonds but cannot donate them. Their ability to dissolve the compound will depend on the balance of interactions.

  • Non-polar Solvents (e.g., dichloromethane, hexane): These solvents will have limited ability to dissolve a polar molecule like this compound.

Visualizing Influencing Factors

G cluster_physchem Physicochemical Properties cluster_solvent Solvent Properties Solubility Solubility of this compound pKa pKa pKa->Solubility logP logP logP->Solubility Structure Molecular Structure (Amphoteric, Halogenated) Structure->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding H_Bonding->Solubility pH pH (for aqueous) pH->Solubility

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility profile of this compound and has provided a robust experimental framework for its determination. While specific quantitative data is not yet publicly available, the principles and methodologies described herein offer a clear path for researchers to generate this vital information. The amphoteric nature of this compound, coupled with its halogenated aromatic structure, makes its solubility highly dependent on pH and the nature of the solvent.

For drug development professionals, a thorough characterization of the solubility of this compound is an indispensable step. The data generated will inform critical decisions in formulation, process development, and analytical sciences, ultimately contributing to the successful advancement of new therapeutic agents. It is strongly recommended that the experimental determination of the solubility profile, along with key physicochemical parameters such as pKa and logP, be undertaken early in the development lifecycle of any project involving this compound.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

  • Sawant, S. D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • World Health Organization (WHO). (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. Available from: [Link]

  • Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 67(2), 136-138.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Available from: [Link]

  • ChemBK. 3-Amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 3-amino-2,5-dichloro-. Available from: [Link]

  • Solubility of Things. 3,5-Dichlorobenzoic acid. Available from: [Link]

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Crystal structure and morphology of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Morphology of 6-Amino-2,3-dichlorobenzoic acid

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and morphology, are critical determinants of its bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the methodologies used to characterize this compound, a key aromatic amine derivative. While specific crystallographic data for this exact isomer is not publicly available, this document outlines the authoritative experimental workflows and analytical logic required for its complete solid-state characterization. We will leverage data from closely related isomers and analogous molecular systems to illustrate the principles and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and control over the crystalline properties of complex organic molecules.

Introduction: The Significance of Solid-State Properties

This compound belongs to the family of aminobenzoic acids, which are foundational building blocks in medicinal chemistry.[1] The substitution pattern on the benzene ring, featuring an amino group, a carboxylic acid, and two chlorine atoms, imparts a unique combination of chemical reactivity and potential for specific intermolecular interactions. These functional groups are pivotal in forming the supramolecular architecture of the crystal lattice, which in turn dictates the macroscopic properties of the material.

In the pharmaceutical industry, understanding the crystalline state is not merely an academic exercise; it is a regulatory and functional necessity. The ability of a molecule to exist in different crystalline forms (polymorphism) can lead to vastly different solubility profiles and dissolution rates, directly impacting the drug's performance in vivo. Therefore, a thorough characterization of the crystal structure and morphology is the cornerstone of rational drug development. This guide provides the scientific framework for such an investigation.

Synthesis and Crystallization for Structural Analysis

The prerequisite for any structural elucidation is the availability of high-purity, single-crystal material. The synthesis and crystallization processes must be designed and executed with this specific goal in mind.

Synthetic Pathway

While multiple synthetic routes exist for dichlorinated aminobenzoic acids, a common and reliable method involves the reduction of a corresponding nitro-substituted precursor. This approach is advantageous as the nitro compound can often be synthesized with high regioselectivity.

A plausible synthesis for a related isomer, 3-amino-2,5-dichlorobenzoic acid, involves the reduction of 2,5-dichloro-3-nitrobenzoic acid using granular tin in the presence of hydrochloric acid.[2] This reaction proceeds by heating the mixture, followed by purification via extraction and recrystallization to yield the final product.[2]

Synthesis_Workflow Start Precursor: 2,3-Dichloro-6-nitrobenzoic Acid Reaction Reduction Reaction (e.g., Sn/HCl or H2/Pd-C) Start->Reaction Add reducing agent Workup Aqueous Workup & Extraction Reaction->Workup Isolate crude product Purification Recrystallization Workup->Purification Dissolve & slowly cool Product Product: This compound Purification->Product Filter & dry crystals

Caption: Synthetic workflow for this compound.

Protocol: Single Crystal Growth

The goal of this protocol is to grow crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) for Single-Crystal X-ray Diffraction (SC-XRD). Slow evaporation is a reliable method for achieving this.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water mixtures) to find one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

  • Preparation of a Saturated Solution: Add the purified compound to a small, clean vial. Gradually add the chosen solvent while gently warming and stirring until the solid completely dissolves, ensuring a saturated or near-saturated solution.

  • Particulate Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is critical to remove any dust or undissolved micro-particulates that could act as unwanted nucleation sites, leading to a profusion of small, unusable crystals.

  • Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully decant the remaining solvent and gently dry the crystals on a filter paper.

Core Analysis: Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.[3] It provides precise bond lengths, bond angles, and details of intermolecular interactions.

The Principle of X-ray Diffraction

When a focused beam of X-rays strikes a single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots.[4] By measuring the position and intensity of thousands of these spots as the crystal is rotated, one can mathematically reconstruct a three-dimensional map of the electron density within the unit cell, from which the atomic structure is derived.[3]

Experimental Protocol: SC-XRD Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and protective oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The instrument then rotates the crystal while exposing it to an X-ray beam, collecting the diffraction data on a detector.[4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.[3]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Expected Crystallographic Data and Molecular Structure

While experimental data for the title compound is unavailable, we can predict key structural features and present typical crystallographic parameters based on similar small organic molecules.[5][6]

Table 1: Illustrative Crystallographic Parameters

Parameter Expected Value/Type Rationale
Crystal System Monoclinic or Orthorhombic These are the most common crystal systems for small organic molecules.
Space Group P2₁/c or P-1 Common centrosymmetric space groups that accommodate hydrogen bonding.
a (Å) 7 - 12 Typical unit cell dimension.
b (Å) 5 - 10 Typical unit cell dimension.
c (Å) 15 - 25 Typical unit cell dimension.
α, γ (°) 90 For Monoclinic/Orthorhombic systems.
β (°) 90 - 110 The unique angle in the Monoclinic system.
Z 4 Number of molecules in the unit cell.

| R-factor | < 0.05 | A measure of the agreement between the model and the data. |

The molecular structure will be defined by the planar phenyl ring. The key structural insights will come from the supramolecular assembly, which is driven by hydrogen bonding. We can anticipate strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming classic R²₂(8) dimer motifs.[6] Furthermore, the amino group can act as a hydrogen bond donor, interacting with the carboxylic acid oxygen or chlorine atoms of neighboring molecules, extending the structure into a 2D or 3D network.

Macroscopic Form: Crystal Morphology

Crystal morphology refers to the external shape and size distribution of the crystals. It is a direct consequence of the internal crystal structure and the conditions during crystallization. It significantly influences bulk properties like powder flow, compaction, and dissolution rate.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Characterization Techniques cluster_results Data Output Sample Synthesized Crystalline Powder SCXRD Single-Crystal XRD (Atomic Structure) Sample->SCXRD PXRD Powder XRD (Bulk Purity & Phase) Sample->PXRD SEM Scanning Electron Microscopy (Morphology & Size) Sample->SEM Spectroscopy FT-IR, NMR (Chemical Identity) Sample->Spectroscopy Structure Crystal & Molecular Structure SCXRD->Structure Purity Phase Purity & Chemical Identity PXRD->Purity Morphology Crystal Habit & Size Distribution SEM->Morphology Spectroscopy->Purity

Caption: Integrated workflow for solid-state characterization.

Technique: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and shape of the crystals at high magnification. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are collected to form an image.

Protocol: SEM Analysis

  • Sample Mounting: A small amount of the crystal powder is carefully placed onto an adhesive carbon tab on an aluminum SEM stub.

  • Sputter Coating: To prevent charging and improve image quality, the sample is coated with a thin, conductive layer of a metal (e.g., gold or palladium) using a sputter coater.

  • Imaging: The stub is loaded into the SEM chamber. The instrument is evacuated, and images are captured at various magnifications to observe the crystal habit (e.g., needles, plates, prisms).

Technique: Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk crystalline material. Instead of a single crystal, a powder sample containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase.[5] It is invaluable for polymorph screening and ensuring batch-to-batch consistency.

Table 2: Summary of Expected Morphological & Spectroscopic Data

Analysis Technique Expected Observations
Morphology SEM Likely to form prismatic or needle-like crystals, depending on crystallization solvent and rate.
Bulk Analysis PXRD A distinct pattern of sharp peaks, indicating a highly crystalline material. The peak positions (2θ) are characteristic of the crystal lattice.
Identity FT-IR Characteristic peaks for N-H stretch (~3300-3500 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[7]

| Identity | ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), a broad singlet for the -NH₂ protons, and a very broad singlet for the carboxylic acid proton (>10 ppm).[7][8] |

Conclusion: From Structure to Function

The comprehensive solid-state characterization of this compound is a critical step in its development for any application, especially in pharmaceuticals. By integrating techniques like single-crystal and powder X-ray diffraction, electron microscopy, and spectroscopy, we can build a complete picture of the material from the atomic to the macroscopic level. This detailed understanding of crystal structure and morphology allows scientists to control the physical properties of the compound, ensuring its safety, efficacy, and quality in the final product. The workflows and principles described herein provide a robust framework for achieving this essential goal.

References

  • National Institutes of Health (NIH). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Available from: [Link]

  • National Institutes of Health (NIH). X-ray crystallography. Available from: [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available from: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available from: [Link]

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. Available from: [Link]

  • National Institutes of Health (NIH). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Available from: [Link]

  • National Institutes of Health (NIH). Amino Acids in the Development of Prodrugs. Available from: [Link]

  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • Proteros. Protein X-ray Crystallography & Protein Structure Determination. Available from: [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. Available from: [Link]

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An In-depth Technical Guide to the Theoretical pKa Calculation for 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule in solution. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the theoretical principles and computational methodologies for predicting the pKa values of complex organic molecules, with a specific focus on 6-Amino-2,3-dichlorobenzoic acid. We will explore the intricate interplay of substituent effects and delve into a detailed, step-by-step computational workflow for accurate pKa determination, bridging the gap between theoretical chemistry and practical application for researchers in the pharmaceutical sciences.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a drug molecule is a critical determinant of its behavior in a biological system. The pKa value dictates the extent of ionization at a given pH, which in turn affects crucial properties such as:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of drugs in appropriate vehicles for administration.

  • Permeability: Cell membranes are predominantly lipophilic, and the neutral, uncharged form of a drug typically permeates these membranes more readily. The pKa value, in conjunction with the pH of various biological compartments (e.g., the stomach, intestines, and bloodstream), governs the absorption and distribution of a drug.

  • Target Binding: The charge state of a drug molecule can significantly impact its binding affinity and selectivity for its biological target.[1]

Given these profound influences, the ability to accurately predict the pKa of a potential drug candidate early in the discovery process is invaluable. Theoretical pKa calculations offer a rapid and cost-effective alternative to experimental measurements, enabling the prioritization of compounds with desirable physicochemical profiles.[1][2]

Theoretical Foundations of pKa Prediction

The acidity of a functional group is intrinsically linked to the electronic environment of the molecule. For substituted aromatic compounds like this compound, these electronic effects can be qualitatively understood and quantitatively estimated using established principles of physical organic chemistry.

Substituent Effects and Linear Free-Energy Relationships (LFERs)

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring.[3][4][5][6] Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the conjugate base, leading to decreased acidity (higher pKa).[3][6]

The Hammett equation provides a quantitative framework for this relationship:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[7][8][9]

For this compound, we must consider the combined effects of the two chlorine atoms and the amino group.

  • Chlorine atoms: Chlorine is an electronegative atom and thus acts as an electron-withdrawing group through the inductive effect (-I). This effect is expected to increase the acidity of the carboxylic acid.[10]

  • Amino group: The amino group is a strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group through induction (-I). Its overall effect on the acidity of the carboxylic acid will depend on the balance of these opposing influences. For aminobenzoic acids, the position of the amino group is crucial.[11][12]

It is important to note that this compound has two ionizable centers: the acidic carboxylic acid group and the basic amino group. Therefore, we will need to calculate two distinct pKa values.

Computational Methodologies for pKa Prediction

A variety of computational methods are available for predicting pKa values, ranging from empirical approaches to rigorous quantum mechanical calculations.[13][14]

  • Empirical Methods: These methods, often based on the Hammett equation or similar linear free-energy relationships, utilize databases of experimental pKa values to derive predictive models.[15] Software packages like ACD/pKa DB and Marvin employ these approaches for rapid pKa estimation.[15][16]

  • Quantum Mechanical (QM) Methods: These methods provide a more fundamental approach by calculating the free energy change of the dissociation reaction.[2][14] Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost for pKa prediction.[17][18][19][20]

  • Hybrid QM/MM and Machine Learning Approaches: More advanced methods combine the accuracy of QM calculations with the efficiency of molecular mechanics (MM) or leverage machine learning algorithms trained on large datasets to achieve high-precision pKa predictions.[1][21]

For the purposes of this in-depth guide, we will focus on a robust and widely applicable quantum mechanical workflow.

Step-by-Step Protocol for Quantum Mechanical pKa Calculation

The theoretical calculation of pKa values using quantum mechanics typically involves a thermodynamic cycle that dissects the dissociation process in solution into more manageable computational steps.[22][23] The "direct method" is a common and effective approach.[24]

The Direct Method Thermodynamic Cycle

The dissociation of an acid (HA) in solution can be represented as:

HA(aq) ⇌ H⁺(aq) + A⁻(aq)

The pKa is directly related to the Gibbs free energy of this reaction (ΔG°(aq)) by the equation:

pKa = ΔG°(aq) / (2.303 * RT)

Where:

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

The direct method calculates ΔG°(aq) as:

ΔG°(aq) = G°(H⁺, aq) + G°(A⁻, aq) - G°(HA, aq)

Where G° represents the standard Gibbs free energy of each species in the aqueous phase.

Computational Workflow

The following steps outline a typical workflow for calculating the pKa of this compound using a quantum mechanical approach, often implemented with software like Gaussian.[25][26]

Step 1: Geometry Optimization

  • Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻). For this compound, you will need to do this for both the carboxylic acid and the amino group ionizations.

  • Perform a geometry optimization for each species in the gas phase to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[20]

Step 2: Frequency Calculation

  • Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

Step 3: Solvation Energy Calculation

  • To model the effect of the solvent (water), perform a single-point energy calculation on the optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[24][27][28] This will provide the Gibbs free energy of solvation.

Step 4: Calculation of Gibbs Free Energy in Solution

  • The total Gibbs free energy in solution for each species is the sum of the gas-phase Gibbs free energy and the solvation free energy.

Step 5: pKa Calculation

  • Use the calculated Gibbs free energies in solution for HA and A⁻, along with an established experimental or highly accurate calculated value for the Gibbs free energy of the proton in water (G°(H⁺, aq)), to calculate ΔG°(aq) and subsequently the pKa.

Below is a DOT language representation of this computational workflow:

pKa_Calculation_Workflow cluster_species Species Preparation cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations cluster_final_calculation Final pKa Determination 3D_Structure Construct 3D Structures (Neutral and Anionic Forms) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) 3D_Structure->Geometry_Optimization Initial Geometries Frequency_Calculation Frequency Calculation (Confirm Minima & Obtain G_thermal) Geometry_Optimization->Frequency_Calculation Optimized Geometries Solvation_Energy Single-Point Energy with Continuum Solvation Model (e.g., PCM/SMD) Frequency_Calculation->Solvation_Energy Gas-Phase Free Energies Gibbs_Free_Energy_Solution Calculate Total Gibbs Free Energy in Solution Solvation_Energy->Gibbs_Free_Energy_Solution Solvation Free Energies pKa_Calculation Calculate pKa using Thermodynamic Cycle Gibbs_Free_Energy_Solution->pKa_Calculation Aqueous Free Energies

Caption: A flowchart illustrating the quantum mechanical workflow for pKa prediction.

Predicted pKa Values for this compound

Based on the principles and methodologies described, we can predict the approximate pKa values for the two ionizable groups in this compound. It is important to note that these are theoretical estimates and may differ from experimental values.

Ionizable GroupPredicted pKaRationale
Carboxylic Acid~2.5 - 3.5The two electron-withdrawing chlorine atoms are expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Amino Group~2.0 - 3.0The electron-withdrawing effects of the carboxylic acid and the two chlorine atoms will decrease the basicity of the amino group, resulting in a lower pKa for its conjugate acid compared to aniline (pKa ≈ 4.6).

For comparison, the experimental pKa of similar compounds are:

  • 2,3-Dichlorobenzoic acid: Data available in PubChem CID 5765.[29]

  • 2,5-Dichlorobenzoic acid: Predicted pKa of 2.51.[30]

  • 3,5-Dichlorobenzoic acid: Data available in PubChem CID 5811.[31]

  • 4-Aminobenzoic acid: pKa1 = 2.38 (acid group), pKa2 = 4.85 (amino group).[12][32]

Conclusion

The theoretical prediction of pKa values is a powerful tool in modern drug discovery. By leveraging fundamental principles of physical organic chemistry and sophisticated computational methods, researchers can gain valuable insights into the physicochemical properties of drug candidates long before they are synthesized. The workflow detailed in this guide provides a robust framework for the accurate and reliable calculation of pKa for complex molecules like this compound, facilitating the design of new chemical entities with optimized ADME profiles. While theoretical predictions are invaluable, they should ideally be validated with experimental data whenever possible to ensure the highest degree of accuracy.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved January 5, 2026, from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019, September 16). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois. Retrieved January 5, 2026, from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • In aminobenzoic acid, do we have three different pKa's? (2013, April 17). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Computational Approaches for the Prediction of pKa Values. (n.d.). Routledge. Retrieved January 5, 2026, from [Link]

  • 11.5: Substituent Effects on Acidity. (2023, August 15). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Ho, J., & Coote, M. L. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved January 5, 2026, from [Link]

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  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 5, 2026, from [Link]

  • Epik. (n.d.). Schrödinger. Retrieved January 5, 2026, from [Link]

  • Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. (n.d.). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • p-Aminobenzoic Acid. (n.d.). The Merck Index online. Retrieved January 5, 2026, from [Link]

  • Theoretical calculation of the pKa values of some drugs in aqueous solution. (2011, August 29). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Chemical structure of p-aminobenzoic acid and his pKa value. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved January 5, 2026, from [Link]

  • Macro-pKa. (n.d.). Schrödinger. Retrieved January 5, 2026, from [Link]

  • 20.4 Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Vedantu. Retrieved January 5, 2026, from [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). ChemAxon. Retrieved January 5, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved January 5, 2026, from [Link]

  • Tutorials. (2020, September 6). University of Illinois Unified Knowledgebase. Retrieved January 5, 2026, from [Link]

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  • pKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. (2011, June 21). Research Explorer The University of Manchester. Retrieved January 5, 2026, from [Link]

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The Multifaceted Biological Landscape of Substituted Dichlorobenzoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Substituted dichlorobenzoic acids represent a fascinating and highly versatile scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the benzoic acid ring, coupled with a diverse array of possible substituents, gives rise to a class of molecules with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the potential biological activities of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the nuances of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to illuminate the path for the rational design and development of novel therapeutics based on this privileged chemical framework.

Chapter 1: The Anti-Cancer Potential of Dichlorobenzoic Acid Derivatives

The quest for novel anti-cancer agents has led to the investigation of a wide array of chemical entities, with substituted dichlorobenzoic acids emerging as a promising class of compounds. Their cytotoxic effects against various cancer cell lines are well-documented, and research into their mechanisms of action is unveiling multifaceted anti-neoplastic properties.

Mechanisms of Anti-Cancer Activity

The anti-cancer activity of substituted dichlorobenzoic acids is not attributed to a single mechanism but rather a convergence of effects on key cellular processes that are often dysregulated in cancer.

  • Metabolic Reprogramming: A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Dichloroacetate (DCA), a salt of dichloroacetic acid, has been shown to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation by inhibiting pyruvate dehydrogenase kinase (PDK). This metabolic reprogramming can lead to decreased proliferation and increased apoptosis in cancer cells. While not a substituted dichlorobenzoic acid in the strictest sense, the principles of targeting cancer metabolism are relevant to the broader class of chlorinated organic acids.

  • Induction of Apoptosis: Many substituted dichlorobenzoic acid derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various signaling pathways, including the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. For instance, the synergistic effect of dichloroacetate with other chemotherapeutic agents has been shown to enhance apoptosis in non-small-cell lung cancer cells[1].

  • Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation have been identified as targets for dichlorobenzoic acid derivatives. For example, some derivatives have shown inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a key role in cell growth and differentiation[2]. Novel 5,6-dichlorobenzimidazole derivatives have also been designed as potent inhibitors of both wild-type and mutated BRAF kinase, a key player in melanoma and other cancers[3].

Structure-Activity Relationship (SAR) Insights

The anti-cancer potency and selectivity of substituted dichlorobenzoic acids are intricately linked to the nature and position of the substituents on the aromatic ring. A comprehensive analysis of various synthesized analogues has revealed several key SAR trends:

  • Influence of Halogen and Methoxy Groups: The presence of electron-withdrawing groups like halogens (e.g., fluoro, chloro, bromo) and electron-donating groups like methoxy can significantly impact the anti-proliferative and anti-migration activities of these compounds[4]. The position of these substituents is also critical in determining their efficacy[4].

  • Role of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and benzimidazoles, into the dichlorobenzoic acid scaffold has yielded compounds with enhanced anti-cancer activity[2][3]. These additions can facilitate stronger interactions with biological targets.

Experimental Evaluation of Anti-Cancer Activity

A multi-tiered experimental approach is essential to comprehensively evaluate the anti-cancer potential of novel substituted dichlorobenzoic acid derivatives.

MTT Cell Viability Assay: This colorimetric assay is a fundamental tool for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (substituted dichlorobenzoic acid derivative) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time. Dichloroacetate, for instance, has been shown to reduce the growth of tumor xenografts and enhance the efficacy of other chemotherapeutics in such models[1][5].

Patient-Derived Xenograft (PDX) Models: These models involve the implantation of patient tumor tissue into mice, providing a more clinically relevant platform to evaluate drug efficacy.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis mtt MTT Assay (Cytotoxicity) synthesis->mtt cell_lines Cancer Cell Lines (e.g., A549, HepG2, MCF-7) cell_lines->mtt apoptosis Apoptosis Assays (e.g., Flow Cytometry) mtt->apoptosis enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) mtt->enzyme xenograft Xenograft Models (Tumor Growth Inhibition) apoptosis->xenograft enzyme->xenograft pdx PDX Models (Clinical Relevance) xenograft->pdx toxicity Toxicity Studies pdx->toxicity

Caption: Experimental workflow for evaluating the anti-cancer activity of substituted dichlorobenzoic acids.

Chapter 2: Antimicrobial Properties of Dichlorobenzoic Acid Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted dichlorobenzoic acids have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, potential modes of action include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the dichlorophenyl ring can facilitate the insertion of these molecules into the microbial cell membrane, leading to a loss of structural integrity and leakage of cellular contents.

  • Inhibition of Essential Enzymes: Dichlorobenzoic acid derivatives may act as inhibitors of key microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Systematic modifications of the dichlorobenzoic acid scaffold have provided valuable insights into the structural requirements for potent antimicrobial activity:

  • Impact of Substituents: The introduction of specific functional groups can significantly enhance antimicrobial potency. For instance, the formation of Schiff's bases from 2-chlorobenzoic acid has been shown to result in more potent antimicrobial agents compared to their ester counterparts[6].

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies have revealed that topological parameters and molecular connectivity indices are key determinants of the antibacterial and antifungal activities of 2-chlorobenzoic acid derivatives[6]. For 2,4-dichlorobenzoic acid derivatives, molar refractivity and the Balaban index have been identified as important parameters for antimicrobial potential[7].

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

antimicrobial_workflow start Synthesized Dichlorobenzoic Acid Derivatives serial_dilution Perform Serial Dilution of Compounds in 96-well Plate start->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Growth Temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end Identify Potent Antimicrobial Candidates read_mic->end

Sources

Title: A Scientist's Guide to the Discovery, Isolation, and Characterization of Novel Aminobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

Aminobenzoic acids are a class of organic compounds characterized by an aromatic ring substituted with both an amino group and a carboxylic acid group.[1] The prototypical member of this family, para-aminobenzoic acid (PABA or 4-aminobenzoic acid), serves as a crucial building block in the pharmaceutical industry due to its structural versatility.[1][2] While PABA itself is a non-toxic molecule found in various natural sources like meat, eggs, and mushrooms, its true potential in drug discovery lies in its derivatization.[1] By modifying the amino and carboxyl functional groups, a vast chemical space of novel molecules can be explored.[3] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties, making them a scaffold of high interest for therapeutic development.[1][2]

This guide provides a comprehensive, technically-grounded framework for the modern discovery and isolation of novel aminobenzoic acid compounds. It moves beyond simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will traverse the integrated workflow from initial discovery strategies through bioactivity screening, rigorous purification, and final structural validation.

Section 1: Discovery Strategies for Novel Aminobenzoic Acid Compounds

The "discovery" of a novel compound is not a singular event but the start of a structured pipeline. The initial strategy dictates the source of chemical diversity. For aminobenzoic acids, this is primarily driven by synthetic chemistry, supplemented by biotechnological approaches.

Synthesis-Driven Discovery: Building a Diverse Chemical Library

The most prolific strategy for generating novel aminobenzoic acid compounds is the chemical modification of the core PABA scaffold.[1][4] This allows for precise control over the physicochemical properties of the resulting molecules, enabling the systematic exploration of structure-activity relationships (SAR).

Causality of Approach: By starting with a known, well-tolerated scaffold like PABA, researchers can introduce specific chemical motifs known to interact with biological targets. For example, forming a Schiff base can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[4]

Key Synthetic Pathways:

  • Schiff Base Formation: Condensation of the amino group of PABA with various aromatic aldehydes is a one-step reaction that efficiently generates a library of imine-linked derivatives.[4][5] This is a cornerstone for creating diverse compounds for antimicrobial and cytotoxic screening.[4]

  • Amide and Ester Synthesis: The amino and carboxyl groups are readily functionalized. Amides can be formed by reacting PABA with acyl chlorides or through coupling reactions, while esters are typically prepared by refluxing with an appropriate alcohol in the presence of an acid catalyst.[6] These reactions modify the polarity and hydrogen-bonding capabilities of the parent molecule.

  • Azo Coupling: Diazotization of PABA's amino group followed by coupling with phenolic compounds creates azo-based derivatives, a class of compounds known for their chromophoric and biological properties.[6]

Biotechnological Synthesis

A modern and sustainable approach involves leveraging genetically engineered microorganisms for the fermentative production of PABA and related compounds from simple carbon substrates.[7] While primarily focused on producing the core scaffold, this technology opens avenues for biocatalysis to create novel derivatives in a green chemistry context.

Causality of Approach: Biological systems offer high selectivity and can overcome challenges associated with traditional chemical synthesis, such as the production of unwanted side products.[7] This route is particularly valuable for producing the core building block in a cost-effective and environmentally friendly manner.

Section 2: High-Throughput Screening for Bioactivity

Once a library of novel compounds is generated, it must be screened to identify "hits"—molecules exhibiting a desired biological effect. High-throughput screening (HTS) provides an efficient means to test thousands of compounds in parallel.

The screening process is best visualized as a funnel, narrowing a large library down to a few promising lead candidates.

G cluster_0 Screening Funnel Compound_Library Compound Library (100s-1000s of Novel ABAs) Primary_Screen Primary Screening (e.g., Single-Dose MIC Assay) Compound_Library->Primary_Screen Hits Initial Hits (~5-10% of Library) Primary_Screen->Hits Secondary_Screen Secondary Screening (Dose-Response, IC50/MIC Determination) Hits->Secondary_Screen Confirmed_Hits Confirmed Hits (<1% of Library) Secondary_Screen->Confirmed_Hits Lead_Candidate Lead Candidate (For Purification & Characterization) Confirmed_Hits->Lead_Candidate

Caption: A typical high-throughput screening funnel for identifying lead compounds.

Experimental Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth.[8]

Self-Validating System: The protocol includes positive (no drug) and negative (no bacteria) controls in every plate to ensure the validity of the growth and sterility conditions. A standard reference antibiotic (e.g., ciprofloxacin) is run in parallel for comparison.[1]

Methodology:

  • Preparation of Compound Dilutions: Create a stock solution of the novel aminobenzoic acid derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth broth to achieve a range of final concentrations.

  • Preparation of Microbial Inoculum: Grow a pure culture of the test microorganism (e.g., S. aureus) and suspend colonies in sterile broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[8]

  • Inoculation: Add the standardized microbial suspension to each well containing the compound dilutions. Include wells for a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration where no turbidity (growth) is observed.[8]

Experimental Protocol 2: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a defined density and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the novel aminobenzoic acid compounds. Include untreated control cells.

  • Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.

  • MTT Addition: Remove the treatment medium and add an MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a plate reader (typically around 570 nm). The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation: Bioactivity of Novel PABA Analogs

Compound IDTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference CompoundRef. MIC/IC50
PABA-SB-01Staphylococcus aureus12.5-Ciprofloxacin0.97
PABA-SB-02Mycobacterium spp.≥ 62.5---
PABA-Amide-05HepG2 Cancer Cells-15.0Doxorubicin3.42
PABA-Azo-03Candida albicans6.25-Miconazole>60% activity

Data is illustrative, based on typical values reported in the literature.[1][8]

Section 3: Isolation and Purification of Lead Compounds

After a "hit" is confirmed through screening, the active compound must be isolated from the crude reaction mixture or natural extract and purified to a high degree (>95%) for structural elucidation and further biological testing.

G cluster_0 Purification Workflow Crude Crude Product (From Synthesis/Extraction) Primary_Purification Primary Purification (e.g., Recrystallization) Crude->Primary_Purification Intermediate Partially Purified Solid Primary_Purification->Intermediate Secondary_Purification Secondary Purification (e.g., Column Chromatography) Intermediate->Secondary_Purification Fractions Collected Fractions Secondary_Purification->Fractions Purity_Check Purity Analysis (TLC / HPLC) Fractions->Purity_Check Purity_Check->Secondary_Purification Repurify if needed Pure_Compound Pure Compound (>95%) (Ready for Characterization) Purity_Check->Pure_Compound

Caption: A standard workflow for the isolation and purification of a target compound.

Technique 1: Recrystallization

Causality of Technique: Recrystallization leverages differences in solubility between the target compound and impurities. An ideal solvent will dissolve the compound completely at a high temperature but sparingly at room temperature, causing the pure compound to crystallize out upon cooling while impurities remain in the solution.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test small amounts of different solvents (e.g., ethanol/water mixtures, ethyl acetate) to find one that meets the ideal solubility profile.[9]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove it.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove residual impurities and dry them in a vacuum oven.[9]

Technique 2: High-Performance Liquid Chromatography (HPLC)

Causality of Technique: HPLC is a powerful tool for both analytical purity assessment and preparative purification. For aminobenzoic acid isomers, which have very similar properties, mixed-mode chromatography is particularly effective. It utilizes columns that engage in multiple types of interactions (e.g., reversed-phase and cation-exchange), enhancing the separation of closely related compounds.[10]

Experimental Protocol: HPLC for Isomer Separation and Purity Analysis

  • Column Selection: Utilize a mixed-mode column such as a Primesep 100 (reversed-phase/cation-exchange).[11]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for LC/MS compatibility if desired. A typical mobile phase consists of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) with the pH adjusted to control the ionization state of the analytes.[12]

  • Sample Preparation: Dissolve the purified solid in the mobile phase.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm[12]

    • Elution: Isocratic or gradient elution depending on the complexity of the sample.

  • Analysis: Inject the sample. The retention time of the peak corresponds to the compound, and the area under the peak is proportional to its concentration. Purity is determined by the percentage of the total peak area that corresponds to the main compound. Baseline separation of all peaks indicates a successful method.[11]

Section 4: Structural Characterization and Validation

The final and most critical step is to unambiguously determine the chemical structure of the purified novel compound. This is achieved by integrating data from multiple spectroscopic techniques.

G cluster_0 Structural Elucidation Logic MS Mass Spectrometry (MS) Determines Molecular Weight & Formula Integration Data Integration & Analysis MS->Integration IR Infrared (IR) Spectroscopy Identifies Functional Groups (e.g., -COOH, -NH2, C=O) IR->Integration NMR NMR Spectroscopy (1H, 13C, 2D) Determines Connectivity & C-H Framework NMR->Integration Structure Confirmed Chemical Structure Integration->Structure

Caption: Integration of spectroscopic data for definitive structure confirmation.

Key Techniques:

  • ¹H and ¹³C NMR: Provides detailed information about the hydrogen and carbon atoms in the molecule, including their chemical environment and connectivity. This is the primary tool for mapping the molecular skeleton.[4][13]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For an aminobenzoic acid derivative, characteristic peaks for the N-H stretch (amine), O-H stretch (carboxylic acid), and C=O stretch (carbonyl) are expected.[13]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision, allowing for the calculation of its molecular formula. Fragmentation patterns can provide additional structural clues.[14]

Data Summary: Characterization of a Hypothetical Novel Compound

TechniqueDataInterpretation
¹H NMR (DMSO-d₆)δ 12.9 (s, 1H), 8.8 (s, 1H), 8.0 (d, 2H), 7.4 (d, 2H)Presence of a carboxylic acid proton, an imine proton, and a para-substituted benzene ring.
¹³C NMR (DMSO-d₆)δ 167.1, 164.5, 153.3, 130.9, 121.9, 119.5Confirms carbonyl carbon, imine carbon, and aromatic carbons consistent with the proposed structure.
IR (cm⁻¹)3400-2500 (broad), 3350, 1682, 1605Indicates O-H (acid), N-H (amine), C=O (acid), and C=N (imine) functional groups.
HRMS (ESI+) m/z [M+H]⁺ calculated: 242.0817; found: 242.0815Confirms the molecular formula as C₁₄H₁₁NO₃.

Illustrative data is based on reported values for PABA Schiff base derivatives.[4]

Conclusion

The discovery and isolation of novel aminobenzoic acid compounds represent a vibrant and promising field in medicinal chemistry. The journey from a conceptual molecular design to a fully characterized, biologically active lead compound is a systematic process grounded in the principles of synthetic chemistry, high-throughput biology, and analytical science. The integrated workflow described in this guide—combining rational synthesis, robust bioactivity screening, multi-step purification, and definitive spectroscopic characterization—provides a reliable framework for success. While this process yields promising lead candidates, it is imperative to remember that this is the starting point. Further investigation into the safety, efficacy, and specific mechanisms of action of these novel compounds is required to translate their potential into clinically viable therapeutic agents.[1][2]

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  • Haroon, F., Riaz, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Kratky, M., Vinsova, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. [Link]

  • Prather, K. L. J., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Kumar, A., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. [Link]

  • Haroon, F., Riaz, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF). ResearchGate. [Link]

  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

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  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

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  • Maynard-Atem, L., et al. (2018). Discovery and Recovery of delta p-aminobenzoic acid. ResearchGate. [Link]

  • Alcolea Palafox, M. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics (PDF). ResearchGate. [Link]

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  • Pyka, A., & Kepczynska, E. (2007). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Usher, C., et al. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. NIH Public Access. [Link]

  • Haroon, F., et al. (2023). Representation of p-Aminobenzoic acid as a sun-screening agent for human beings. ResearchGate. [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Surendranath College. [Link]

  • Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]

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  • Shrivastava, S. K., et al. (2018). Design and Development of Novel p-Aminobenzoic Acid Derivatives as Potential Cholinesterase Inhibitors for the Treatment of Alzheimer's disease. ResearchGate. [Link]

  • Shrivastava, S. K., et al. (2018). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

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An In-depth Technical Guide to the Stability and Degradation of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 6-Amino-2,3-dichlorobenzoic acid. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from forced degradation principles, the known reactivity of its functional groups, and data from closely related analogs. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust stability studies, identify potential degradation products, and develop stability-indicating analytical methods.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atoms create a complex electronic environment that can influence its susceptibility to various degradation mechanisms. Understanding these intrinsic properties is the first step in predicting and controlling its stability.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules and agrochemicals. Therefore, a thorough understanding of its stability is crucial for any potential development activities.

Predicted Stability Profile and Potential Degradation Pathways

Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] Based on the structure of this compound, several degradation pathways can be anticipated under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For this compound, the primary site of hydrolytic attack is not immediately obvious as it does not contain typically labile groups like esters or amides in a side chain. However, under forcing acidic or basic conditions, changes to the molecule can occur.

  • Acidic Conditions: Under strong acidic conditions and heat, decarboxylation (loss of the carboxylic acid group) could potentially occur, although this is generally more facile for benzoic acids with electron-donating groups in the ortho or para positions. A more likely scenario is protonation of the amino group, which would deactivate the ring towards electrophilic attack but could influence solubility and interactions.

  • Alkaline Conditions: In the presence of a strong base and heat, there is a possibility of nucleophilic aromatic substitution, where a chlorine atom is displaced by a hydroxyl group. The position of this substitution would depend on the electronic effects of the other substituents. Additionally, heating in an alkaline solution can promote decarboxylation of aminobenzoic acids.[3]

Oxidative Degradation

The amino group on the aromatic ring makes this compound susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate oxidative degradation.

Potential oxidative degradation products could include:

  • N-oxide formation: The amino group can be oxidized to a nitroso or nitro group.

  • Hydroxylation of the aromatic ring: The formation of phenolic derivatives is a common oxidative pathway.

  • Dimerization: Oxidative coupling of two molecules can lead to the formation of colored dimeric impurities.

Photodegradation

Aromatic amines and halogenated aromatic compounds are often susceptible to photodegradation. Exposure to UV or visible light can induce photochemical reactions.

Possible photodegradation pathways include:

  • Photo-oxidation: In the presence of oxygen, light can accelerate the oxidative degradation pathways mentioned above.

  • Dehalogenation: The carbon-chlorine bond can be cleaved by UV radiation, leading to the formation of monochloro- or amino-benzoic acid derivatives.

  • Dimerization and Polymerization: Photo-induced radical reactions can lead to the formation of colored dimers and polymers.

Thermal Degradation

In the solid state, thermal degradation is a key stability concern. The stability of the molecule at elevated temperatures should be assessed.

Potential thermal degradation pathways include:

  • Decarboxylation: As mentioned, heating can lead to the loss of carbon dioxide from the carboxylic acid group, which would result in the formation of 2,3-dichloroaniline. A patent for the preparation of 3-amino-2,5-dichlorobenzoic acid describes the decarboxylation of the methyl ester of 6-amino-2,5-dichlorobenzoic acid upon heating in an acidic solution.[3]

  • Deamination or Dehydrohalogenation: At very high temperatures, more extensive decomposition involving the loss of the amino group or hydrogen chloride could occur.

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is critical for elucidating the degradation profile of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[4]

Stress Conditions

The following table outlines a typical set of starting conditions for a forced degradation study. These conditions should be adjusted based on the observed stability of the compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Photostability ICH Q1B conditions25°CAs per ICH Q1B
Thermal (Solid) 80°C7 days
Thermal (Solution) 80°C in Water7 days
Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the primary analytical technique.

Key considerations for method development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal wavelength for detection of all species.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of unknown degradation products by providing molecular weight information.[1]

Visualization of Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on chemical principles.

G cluster_hydrolysis Hydrolytic Degradation parent_hydrolysis This compound decarboxylated 2,3-Dichloroaniline (Decarboxylation) parent_hydrolysis->decarboxylated Heat, Acid/Base hydroxylated Hydroxy-amino-dichlorobenzoic acid (Nucleophilic Substitution) parent_hydrolysis->hydroxylated Strong Base, Heat G cluster_oxidation Oxidative Degradation parent_oxidation This compound n_oxide N-Oxide/Nitro Derivative parent_oxidation->n_oxide H₂O₂ ring_hydroxylated Ring-Hydroxylated Derivative parent_oxidation->ring_hydroxylated H₂O₂ dimer Dimeric Impurity parent_oxidation->dimer H₂O₂

Caption: Potential oxidative degradation pathways.

G cluster_photo Photodegradation parent_photo This compound dehalogenated_photo Monochloro-amino-benzoic acid parent_photo->dehalogenated_photo UV/Vis Light photo_oxidized Photo-oxidized Products parent_photo->photo_oxidized UV/Vis Light, O₂

Caption: Potential photodegradation pathways.

Protocol: Forced Degradation and Analysis

This protocol provides a general framework for conducting a forced degradation study on this compound.

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate or acetate buffer for mobile phase

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with PDA detector (and preferably a mass spectrometer)

  • Photostability chamber

  • Oven

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • For each stress condition, transfer a known volume of the stock solution to a separate flask.

  • Add the stressor (HCl, NaOH, or H₂O₂) to the respective flasks. For the thermal and photolytic solution studies, use water as the solvent.

  • For solid-state studies, weigh an appropriate amount of the compound into a suitable container.

  • Store the samples under the conditions outlined in Table 1.

  • At each time point, withdraw an aliquot of the solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis. For solid samples, dissolve a known amount in the diluent.

HPLC-UV/MS Analysis
  • Develop a stability-indicating RP-HPLC method capable of separating the parent peak from all degradation products.

  • Inject the stressed samples and a control (unstressed) sample.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Use the PDA detector to check for peak purity of the parent peak in the stressed samples.

  • If a mass spectrometer is available, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Identification and Characterization of Degradation Products

Once degradation is observed, the next critical step is the identification and characterization of the degradation products.

  • LC-MS/MS: This is a powerful tool for obtaining structural information. The fragmentation pattern of a degradation product can provide clues about its structure. [1]* NMR Spectroscopy: For definitive structure elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

  • Synthesis: In some cases, the suspected degradation product can be synthesized independently and its chromatographic and spectral properties compared to the observed degradant.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation pathways can be derived from its chemical structure and the behavior of related compounds. This technical guide provides a framework for initiating stability studies, including predicted degradation pathways, experimental design for forced degradation, and analytical strategies for monitoring and identifying degradation products. A thorough and well-executed forced degradation study is an indispensable part of the development of any product containing this compound, ensuring its quality, safety, and efficacy.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • European Commission. EU Pesticides Database - MRLs. Available from: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • PubMed. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Available from: [Link]

  • ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Available from: [Link]

  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ChemBK. 3-Amino-2,5-dichlorobenzoic acid. Available from: [Link]

  • PubMed. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid... Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. Available from: [Link]

  • PubChem. 2,3-Dichlorobenzoic acid. Available from: [Link]

  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • PubChem. 2-[(2,6-Dichlorobenzyl)amino]benzoic acid. Available from: [Link]

  • PubMed Central. 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. Available from: [Link]

  • PubMed. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 3,6-dichloro-2-methoxy-, compd. with 2-(2-aminoethoxy)ethanol (1:1). Available from: [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available from: [Link]

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Foreword: Understanding the Thermal Stability of a Complex Molecule

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal stability is not merely a data point; it is a critical pillar of safety, quality, and efficacy. 6-Amino-2,3-dichlorobenzoic acid, a substituted aromatic compound, presents a unique thermal profile owing to its combination of an amino group, a carboxylic acid, and a dichlorinated benzene ring. This guide provides an in-depth, technically-grounded protocol for the thermogravimetric analysis (TGA) of this molecule. We will move beyond a simple recitation of steps to explore the rationale behind the experimental design and the interpretation of the resulting data, empowering you to not only generate a TGA curve but to truly understand the story it tells.

Introduction to this compound and TGA

This compound is a molecule of interest in various chemical syntheses, potentially as an intermediate for pharmaceuticals or other specialty chemicals. Its thermal stability is a key parameter that influences its storage, handling, and processing conditions.

Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the thermal stability, decomposition kinetics, and composition of materials.

The Causality Behind Experimental Choices in TGA

A robust TGA experiment is built on a foundation of carefully considered parameters. Here, we delve into the "why" behind these choices for the analysis of this compound.

Table 1: Key TGA Experimental Parameters and Their Rationale
ParameterRecommended SettingRationale
Sample Mass 5-10 mgThis mass is sufficient to provide a clear and reproducible TGA curve while minimizing thermal gradients within the sample.
Heating Rate 10 °C/minA rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better separation of overlapping decomposition steps, while faster rates can shift decomposition to higher temperatures.
Temperature Range Ambient to 600 °CThis range is expected to encompass the complete decomposition of the organic molecule, leaving behind no residue.
Atmosphere Nitrogen (Inert) or Air (Oxidative)An inert nitrogen atmosphere is crucial for studying the inherent thermal decomposition of the molecule without the influence of oxidation. An oxidative air atmosphere can be used to simulate real-world processing conditions and to understand the compound's combustion behavior.
Gas Flow Rate 50-100 mL/minThis flow rate ensures a consistent atmosphere around the sample and efficiently removes gaseous decomposition products from the furnace.
Crucible Type Alumina or PlatinumAlumina crucibles are suitable for most applications. Platinum crucibles are preferred for their inertness, especially at higher temperatures.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of your results.

Step-by-Step Methodology
  • Instrument Calibration: Before analysis, ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

  • Loading the Sample: Place the crucible into the TGA furnace.

  • Setting Experimental Parameters: Program the instrument with the parameters outlined in Table 1.

  • Equilibration: Allow the system to equilibrate at the starting temperature (ambient) for a few minutes to ensure a stable baseline.

  • Initiating the Analysis: Begin the temperature ramp and data collection.

  • Data Analysis: Upon completion of the run, analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of mass loss at each step.

Anticipated Results and Mechanistic Interpretation

Predicted TGA Curve Profile

The TGA curve is expected to show a multi-step decomposition profile in an inert atmosphere.

  • Initial Stability: The compound is expected to be stable up to a certain temperature, likely above its melting point (if it melts before decomposing). Some sources indicate melting points with decomposition for similar compounds, such as 194-197 °C for 3-Amino-2,5-dichlorobenzoic acid.[4]

  • Step 1: Decarboxylation: The initial major mass loss is likely due to the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common decomposition pathway for benzoic acid derivatives.

  • Step 2: Deamination and Dehalogenation: Following decarboxylation, further heating would lead to the cleavage of the C-N bond (deamination) and C-Cl bonds (dehalogenation), resulting in the fragmentation of the aromatic ring.[5]

  • Final Residue: In an inert atmosphere, a small amount of char residue might be formed. In an oxidative atmosphere, the compound would likely decompose completely, leaving minimal residue.

Derivative Thermogravimetric (DTG) Curve

The DTG curve, which is the first derivative of the TGA curve, will show peaks corresponding to the maximum rate of mass loss for each decomposition step. This allows for a more precise determination of the decomposition temperatures.

Visualization of the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh load Load sample into TGA crucible weigh->load place Place crucible in furnace load->place program Set experimental parameters place->program run Equilibrate and run analysis program->run analyze Analyze TGA/DTG curves run->analyze interpret Interpret thermal events analyze->interpret report Report results interpret->report

Caption: Experimental workflow for the TGA analysis of this compound.

Hypothesized Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound under thermal stress in an inert atmosphere.

Decomposition_Pathway A This compound B Decarboxylation (-CO2) A->B Heat (Step 1) C 2,3-Dichloroaniline B->C D Further Decomposition (Deamination, Dehalogenation) C->D Heat (Step 2) E Gaseous Products (e.g., HCl, NH3, etc.) D->E F Char Residue D->F

Caption: Hypothesized thermal decomposition pathway of this compound.

Applications of TGA Data in Research and Development

The data obtained from the TGA of this compound has several practical applications:

  • Material Stability and Storage: Determining the onset of decomposition provides a critical temperature limit for safe storage and handling.

  • Process Optimization: Understanding the thermal behavior is essential for designing and optimizing manufacturing processes, such as drying and melt processing.

  • Quality Control: TGA can be used as a quality control tool to ensure the thermal stability of different batches of the compound.

  • Formulation Development: In drug development, TGA helps in assessing the compatibility of the active pharmaceutical ingredient (API) with excipients in a formulation.

Conclusion: A Foundation for Further Investigation

This guide has provided a comprehensive framework for conducting and interpreting the thermogravimetric analysis of this compound. By understanding the rationale behind the experimental parameters and the potential decomposition mechanisms, researchers can generate high-quality, reliable data. This information is not only fundamental to ensuring the safety and stability of this compound but also serves as a foundation for further material characterization and application development.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Amino-2,3-dichlorobenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification essential for quality control and process monitoring. The described method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The method has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, confirming its suitability for its intended purpose in a regulated environment.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid whose purity can directly impact the quality, safety, and efficacy of final products. A reliable analytical method is therefore indispensable for its quantification in bulk materials and during synthesis. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[4]

The scientific basis for this method hinges on the physicochemical properties of the analyte. As an amphoteric molecule with a carboxylic acid group (acidic) and an amino group (basic), its retention behavior is highly dependent on the pH of the mobile phase.

  • Analyte Properties & Method Causality:

    • Stationary Phase Selection: The molecule possesses a dichlorinated benzene ring, which imparts significant nonpolar character. A reversed-phase C18 column was selected to provide the necessary hydrophobic interactions for effective retention and separation from more polar impurities.

    • Mobile Phase pH Control: To ensure consistent retention times and sharp, symmetrical peaks, the ionization of both the carboxylic acid and amino functional groups must be controlled. By setting the mobile phase pH to approximately 3.0, the carboxylic acid group (pKa estimated ~2-3) is largely protonated (neutral), while the anilinic amino group (pKa estimated ~2-3) is protonated (positive charge). This controlled ionization state enhances retention on the C18 column and prevents peak tailing. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and strong elution strength for aromatic compounds. A gradient elution is employed to ensure the timely elution of the main analyte while effectively separating it from potential impurities with different polarities.

    • Detection Wavelength: The substituted benzene ring acts as a chromophore, exhibiting significant UV absorbance. Based on data from structurally similar compounds, a detection wavelength of 245 nm is selected to provide high sensitivity for the analyte.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Class A volumetric glassware.

  • Materials:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).

    • Orthophosphoric acid (85%, ACS grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-3 min: 20% B; 3-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions

4.1. Mobile Phase A (25 mM Phosphate Buffer, pH 3.0)

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

4.2. Diluent

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

4.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.

4.4. Working Standard Solutions

  • Prepare calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).

Experimental Protocols: Sample Preparation & Method Validation

The following sections provide detailed, step-by-step methodologies for sample preparation and comprehensive method validation, ensuring the protocol is a self-validating system.

Sample Preparation Protocol

This protocol is designed for a bulk powder sample. It should be adapted based on the specific sample matrix.

  • Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to ambient temperature, then dilute to the mark with diluent and mix thoroughly. This creates a sample stock solution of ~1000 µg/mL.

  • Working Sample: Perform a further 1-in-10 dilution by pipetting 1.0 mL of the sample stock solution into a 10 mL volumetric flask and diluting to volume with the diluent to achieve a target concentration of 100 µg/mL.

  • Filtration: Filter an aliquot of the final working sample solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

G A Weigh ~25 mg of Bulk Sample B Add to 25 mL Volumetric Flask A->B C Add 15 mL Diluent & Sonicate for 10 min B->C D Cool & Dilute to Volume (Stock) C->D E Pipette 1.0 mL of Stock into 10 mL Volumetric Flask D->E F Dilute to Volume with Diluent (Working Sample) E->F G Filter through 0.45 µm Syringe Filter F->G H Inject into HPLC G->H

Caption: Workflow for the preparation of a bulk powder sample.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines.[1] The following performance characteristics were evaluated.

G cluster_0 Core Validation Parameters cluster_1 Quantitation Limits Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (Calibration Curve) Accuracy Accuracy (% Recovery) Linearity->Accuracy Provides concentration levels LOQ LOQ (S/N Ratio, Precision) Linearity->LOQ Data used to estimate Precision Precision (%RSD) Accuracy->Precision Precision->LOQ Demonstrates suitability Robustness Robustness (Method Perturbations) LOD LOD (S/N Ratio)

Caption: Logical relationship between key HPLC method validation experiments.

5.2.1. System Suitability

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Before starting any analytical run, inject the 100 µg/mL working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5.2.2. Specificity (Stability-Indicating)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][5]

  • Procedure:

    • Forced Degradation: Expose the analyte solution (100 µg/mL) to stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria:

    • The principal peak of this compound must be spectrally pure (as determined by PDA analysis).

    • The peak must be well-resolved (Resolution > 2.0) from all degradation product peaks.

5.2.3. Linearity

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over the specified range.

  • Procedure: Analyze the prepared calibration standards (e.g., 1 to 150 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

Concentration (µg/mL)Mean Peak Area (n=3)
1.0Hypothetical Data
10.0Hypothetical Data
25.0Hypothetical Data
50.0Hypothetical Data
100.0Hypothetical Data
150.0Hypothetical Data

5.2.4. Accuracy (Recovery)

  • Purpose: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix (if available) or a low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% to 102.0% at each level.

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.0Hypothetical DataHypothetical Data
100%100.0Hypothetical DataHypothetical Data
120%120.0Hypothetical DataHypothetical Data

5.2.5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

5.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: Estimate based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the analyte.

  • Acceptance Criteria:

    • LOD: Concentration with an S/N ratio of approximately 3:1.

    • LOQ: Concentration with an S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).

5.2.7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the nominal method parameters one at a time and analyze the 100 µg/mL standard.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria:

    • System suitability parameters must be met.

    • The change in analyte retention time and peak area should not be significant.

Conclusion

This application note presents a comprehensive, validated RP-HPLC method for the quantification of this compound. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in pharmaceutical and chemical development environments. The detailed protocols and validation framework provided herein adhere to stringent regulatory expectations and ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Powerhouse of GC-MS in Drug Development

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in the pharmaceutical industry.[1][2] Its unparalleled ability to separate volatile and semi-volatile compounds with high resolution and provide definitive identification through mass spectral data makes it indispensable.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for robust and reliable GC-MS analysis. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology, from sample preparation to data interpretation.

The journey of a drug from discovery to market is paved with rigorous analytical testing. GC-MS is a critical tool in this process, employed for:

  • Impurity Profiling: Identifying and quantifying volatile organic impurities and residual solvents in active pharmaceutical ingredients (APIs) and formulated drug products.[3]

  • Stability Testing: Assessing the degradation products of a drug substance under various environmental conditions.

  • Metabolite Identification: Studying the in vitro and in vivo metabolic fate of drug candidates.

  • Quality Control: Ensuring the identity, purity, and quality of raw materials and finished products.[4]

This guide is structured to provide both a theoretical foundation and practical, field-proven protocols to empower you to develop and execute high-quality GC-MS analyses.

Part 1: The Foundational Pillars of a Successful GC-MS Analysis

A robust GC-MS method is built upon a thorough understanding of its constituent parts. The choices made at each stage directly impact the quality and reliability of the final data.

The Crucial First Step: Sample Preparation

The adage "garbage in, garbage out" holds particularly true for GC-MS. Proper sample preparation is paramount to protect the instrument, minimize interferences, and ensure accurate quantification. The primary goal is to present the analyte to the GC-MS system in a volatile and compatible solvent, free from non-volatile residues that can contaminate the system.[5][6]

Common Sample Preparation Techniques:

  • Direct Injection: For samples that are already in a volatile organic solvent and are relatively clean. A simple dilution may be all that is required.[7]

  • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from a complex matrix based on their differential solubility in two immiscible liquids.[6][7]

  • Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analyte of interest from a liquid sample, while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent.[6]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (liquid or headspace).[2][7][8] The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet.[2][8]

  • Headspace Analysis: Ideal for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC.[3][6] This technique is particularly useful for residual solvent analysis.[3]

Protocol: Solid-Phase Extraction (SPE) for an API in a Tablet Formulation

  • Sample Homogenization: Crush a representative number of tablets into a fine powder.

  • Dissolution: Accurately weigh a portion of the powdered sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar excipients.

  • Elution: Elute the API and related impurities with a stronger organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a volatile solvent suitable for GC-MS (e.g., ethyl acetate).

Derivatization: Unlocking the Analysis of Polar Molecules

Many pharmaceutical compounds and their metabolites contain polar functional groups (e.g., -OH, -NH2, -COOH) that make them non-volatile and prone to adsorption within the GC system.[9][10] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[9][10][11]

Key Benefits of Derivatization:

  • Increased Volatility: Enables the analysis of otherwise non-volatile compounds.[10][11]

  • Improved Thermal Stability: Prevents degradation of the analyte at high temperatures in the GC inlet and column.[11]

  • Enhanced Chromatographic Peak Shape: Reduces peak tailing caused by interactions with active sites in the GC system.[9]

  • Improved Mass Spectral Characteristics: Can lead to more informative fragmentation patterns for structural elucidation.[12]

Common Derivatization Reactions:

  • Silylation: The most common derivatization technique, where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS).[9][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[9]

  • Acylation: Introduces an acyl group, often used for amines and phenols.

  • Alkylation: Replaces an active hydrogen with an alkyl group, commonly used for carboxylic acids.

Protocol: Silylation of a Hydroxylated Metabolite

  • Sample Evaporation: Evaporate the sample extract to complete dryness under nitrogen. It is crucial to remove all traces of water and other protic solvents as they will react with the silylation reagent.

  • Reagent Addition: Add 50 µL of a silylation reagent mixture (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

The Heart of the Separation: GC Column Selection

The GC column is where the separation of the sample components occurs. The choice of the column is critical and depends on the properties of the analytes.[13][14]

Key Column Parameters:

  • Stationary Phase: The chemical nature of the stationary phase determines the separation mechanism. The principle of "like dissolves like" is a good starting point; non-polar columns are suitable for non-polar analytes, and polar columns are for polar analytes.[15]

  • Column Internal Diameter (ID): Narrower ID columns (0.18-0.25 mm) provide higher resolution but have lower sample capacity.[13]

  • Film Thickness: Thicker films are used for highly volatile analytes, while thinner films are better for less volatile compounds.

  • Column Length: Longer columns provide better resolution but result in longer analysis times.[13]

Stationary Phase Type Polarity Common Applications in Pharma
5% Phenyl PolysiloxaneNon-polarGeneral purpose, impurity profiling, residual solvents
50% Phenyl PolysiloxaneIntermediate polarityAnalysis of compounds with some polarity
Polyethylene Glycol (WAX)PolarAnalysis of polar compounds, fatty acid methyl esters

Table 1: Common GC Column Stationary Phases and Their Applications.

Optimizing the GC and MS Parameters for Peak Performance

Fine-tuning the instrument parameters is essential to achieve the desired sensitivity, resolution, and reproducibility.[16]

Critical GC Parameters:

  • Inlet Temperature: Should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of the analytes.[17]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects the separation efficiency. A flow rate of 1-2 mL/min is common for most capillary columns.[17]

  • Oven Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points. A typical program starts at a low temperature to separate volatile compounds and then ramps up to elute less volatile components.[18]

Critical MS Parameters:

  • Ionization Mode: Electron Ionization (EI) is the most common mode, providing reproducible fragmentation patterns that can be compared to spectral libraries. Chemical Ionization (CI) is a softer ionization technique that often results in a more abundant molecular ion, which is useful for confirming the molecular weight of an analyte.

  • Mass Range: The scan range should be set to cover the expected mass-to-charge (m/z) ratios of the analytes and their fragments.

  • Acquisition Mode:

    • Full Scan: The mass spectrometer scans across a defined mass range, providing a complete mass spectrum for each point in the chromatogram. This is ideal for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and is the preferred mode for quantification.[3]

Parameter Typical Setting Rationale
GC Inlet Temperature 250-300 °CEnsures rapid vaporization without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column Flow Rate 1.0 - 1.2 mL/minOptimal for standard 0.25 mm ID columns.[17]
Oven Program Start at 50-100°C, ramp at 10-20°C/minSeparates compounds based on their boiling points.
MS Ion Source Temp. 230 °C (EI)A common and effective temperature for electron ionization.[17]
Electron Energy 70 eV (EI)Provides reproducible fragmentation patterns for library matching.[17]
Acquisition Mode Full Scan (for unknowns), SIM (for quantification)Balances the need for identification with sensitivity for quantification.

Table 2: Typical GC-MS Instrument Parameters.

Part 2: Ensuring Scientific Integrity and Trustworthiness

In the regulated environment of pharmaceutical development, the trustworthiness of analytical data is non-negotiable. This is achieved through rigorous method validation and a systematic approach to troubleshooting.

Method Validation: The Hallmark of a Reliable Method

A GC-MS method used for regulatory submissions must be validated to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical procedure validation.[19][20][21]

Key Validation Parameters (ICH Q2(R1)): [22]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

A Systematic Approach to Troubleshooting

Even with a validated method, issues can arise. A logical and systematic approach to troubleshooting is essential to minimize downtime and ensure data quality.[23]

Common GC-MS Problems and Their Causes:

Problem Potential Causes Troubleshooting Steps
No Peaks Syringe issue, no sample in vial, incorrect injection port, gas flow issue, filament off.Check syringe and sample vial, verify autosampler sequence, check gas pressures, ensure MS is tuned and filament is on.[23][24]
Peak Tailing Active sites in the inlet liner or column, column contamination, leaks.Replace the inlet liner and septum, trim the front end of the column, perform a leak check.[25][26]
Poor Sensitivity Leak in the system, contaminated ion source, low electron multiplier voltage.Perform a leak check, clean the ion source, check the tune report for electron multiplier voltage.[24]
Ghost Peaks Carryover from a previous injection, contaminated syringe or solvent.Run a solvent blank, bake out the column, clean the syringe.[9]

Table 3: Common GC-MS Troubleshooting Scenarios.

Part 3: Data Analysis and Interpretation

The final step in the GC-MS workflow is the processing and interpretation of the acquired data. This involves identifying the compounds of interest and quantifying them.

The GC-MS Data Analysis Workflow

The data generated by a GC-MS instrument is a three-dimensional data set of retention time, m/z, and intensity. The workflow for processing this data typically involves several steps.[27][28]

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Application Notes & Protocols: The Strategic Use of 6-Amino-2,3-dichlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-2,3-dichlorobenzoic acid is a highly functionalized aromatic compound whose structural rigidity and trifunctional nature—comprising a carboxylic acid, an amine, and two chlorine atoms—make it a valuable and versatile intermediate in modern medicinal chemistry. The strategic placement of these groups allows for selective, multi-step modifications, positioning it as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its properties, a robust synthesis protocol, and detailed application notes for its use as a pharmaceutical intermediate, including validated analytical methods for quality control.

Physicochemical Properties and Safety Protocols

A thorough understanding of the chemical properties and safety requirements is paramount before handling this compound in a laboratory setting.

Compound Identity and Properties
PropertyValue
IUPAC Name This compound
Synonyms 6-amino-2,3-DCBA
CAS Number Not broadly listed; structural isomer of known intermediates.
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Expected to be an off-white to light yellow crystalline powder.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.
Safety, Handling, and Storage

Based on data for structurally similar dichlorobenzoic acid derivatives, this compound should be handled with appropriate caution.[1][2][3][4][5]

  • Hazard Identification:

    • Causes skin irritation (H315).[2][5]

    • Causes serious eye irritation (H319).[2][5]

    • May cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

    • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Change contaminated clothing immediately.[1][2]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[2][5]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and aerosols.[2][3] Wash hands thoroughly after handling.[1][5]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from strong oxidizing agents. Store locked up.[2][5]

  • First-Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[2][4]

    • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2][4]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][3]

Synthesis Protocol: From Nitro-Precursor to Amino-Intermediate

The most reliable pathway to synthesize this compound is through the selective reduction of its corresponding nitro-precursor, 2,3-dichloro-6-nitrobenzoic acid. This method is adapted from established procedures for similar isomers.[6][7] The reduction using Tin(II) chloride (SnCl₂) in an acidic medium is a classic and efficient method for converting aromatic nitro groups to amines.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 2,3-Dichloro-6-nitrobenzoic acid (Precursor) B SnCl2·2H2O, HCl Ethanol, Reflux A->B Reduction C This compound (Product) B->C Workup & Purification

Caption: Workflow for the reduction of the nitro-precursor.

Step-by-Step Protocol: Reduction of 2,3-dichloro-6-nitrobenzoic acid

Materials:

  • 2,3-dichloro-6-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,3-dichloro-6-nitrobenzoic acid (e.g., 23.6 g, 0.1 mol) in ethanol (200 mL).

  • Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (e.g., 90.2 g, 0.4 mol).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (100 mL) to the stirred mixture. The addition is exothermic; use an ice bath to maintain control if necessary.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. A solid precipitate of the amine-tin complex will form.

  • Basification: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts and free the amine product. Causality: Basification is critical to deprotonate the amine hydrochloride salt and precipitate inorganic tin hydroxides, facilitating the separation of the organic product.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 150 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.[7]

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude this compound.[7]

  • Purification & Validation: Recrystallize the crude solid from an ethanol/water mixture to obtain a purified product. Confirm identity and purity via melting point determination, ¹H NMR, and HPLC analysis (as described in Section 4).

Application in Pharmaceutical Synthesis: Amide Bond Formation

The dual functionality of this compound makes it an ideal scaffold. The carboxylic acid can be readily converted into an amide, a ubiquitous functional group in pharmaceuticals, while the amino group can be reserved for subsequent transformations.

Reaction Workflow Diagram

G cluster_1 Amide Coupling Reaction Inter This compound Reagent R-NH2 (Amine) EDC, HOBt, DIPEA DMF, 0°C to RT Inter->Reagent Coupling Product N-substituted-6-amino- 2,3-dichlorobenzamide (API Precursor) Reagent->Product Workup & Purification

Caption: Amide bond formation using a standard coupling agent.

Protocol: Synthesis of an N-substituted-6-amino-2,3-dichlorobenzamide

This protocol describes a standard peptide coupling reaction, a cornerstone of medicinal chemistry for building complex molecules.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (R-NH₂) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium chloride (LiCl) solution (5%)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Reactant Dissolution: Dissolve this compound (e.g., 2.06 g, 10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under a nitrogen atmosphere. Add HOBt (1.62 g, 12 mmol) and EDC (2.30 g, 12 mmol).

  • Activation: Stir the mixture at room temperature for 30 minutes. Causality: This step forms a highly reactive HOBt-ester intermediate. HOBt acts as a catalyst and suppresses side reactions, leading to higher yields and purity.

  • Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Add the desired amine (11 mmol) followed by the dropwise addition of DIPEA (5.2 mL, 30 mmol). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the EDC coupling and maintain an optimal pH for the reaction without interfering with the reactants.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity of this compound and to monitor its conversion in subsequent reactions. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this purpose.[8]

HPLC Method Parameters
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reverse-phase column providing good retention and separation for aromatic acids.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to separate the polar starting material from potentially non-polar products/impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for strong UV absorbance.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Analytical Workflow Diagram

G cluster_2 HPLC Quality Control Workflow Prep Sample Preparation (1 mg/mL in Methanol) Inject HPLC System Injection Prep->Inject Analyze Chromatographic Separation & UV Detection Inject->Analyze Report Data Integration & Purity Calculation Analyze->Report

Caption: Standard workflow for HPLC-based purity analysis.

Protocol: Sample Preparation and Analysis
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare samples of the synthesized intermediate or reaction aliquots in the same manner.

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

This method should be fully validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Conclusion

This compound represents a strategically important building block for pharmaceutical development. Its defined structure provides chemists with multiple reactive sites that can be addressed with high selectivity. The protocols outlined in this guide for its synthesis, application in amide coupling, and analytical quality control provide a robust framework for researchers and drug development professionals to leverage this intermediate in the creation of novel and complex molecular entities. Adherence to the detailed safety and handling procedures is critical for ensuring safe and effective laboratory operations.

References

  • Chem-Impex International. Safety Data Sheets: 2,6-dichlorobenzoic acid. Retrieved from [Link]

  • Quick Company. Improved Process For The Preparation Of Lumefantrine. Retrieved from [Link]

  • Indian Patents. (251331). PROCESS FOR THE SYNTHESIS OF LUMEFANTRINE. Retrieved from [Link]

  • Madhuresh Kumar et al. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica, 8(3):91-100.
  • New Drug Approvals. (2016, December 5). Lumefantrine. Retrieved from [Link]

  • Google Patents. (US3703546A). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (CN111040103A). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Avasar Pharma. Pharma Intermediates - List 1. Retrieved from [Link]

  • Google Patents. (US5233083A). Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208-213.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives. YouTube. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • US Pharmacopeia (USP). Amino acid analysis. Retrieved from [Link]

  • Google Patents. (WO2007138075A1). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

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The Strategic Role of 6-Amino-2,3-dichlorobenzoic Acid in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired biological activities. Anthranilic acid derivatives, characterized by an amino group and a carboxylic acid on a benzene ring, are a cornerstone of heterocyclic synthesis. The strategic placement of additional substituents, such as halogens, provides chemists with powerful tools to modulate the electronic properties, reactivity, and ultimately, the pharmacological profile of the resulting molecules.

This guide focuses on the synthetic utility of 6-Amino-2,3-dichlorobenzoic acid , a unique and valuable building block. The presence of two vicinal chloro-substituents, combined with the ortho-relationship of the amino and carboxylic acid groups, imparts a distinct reactivity profile that can be exploited for the construction of complex molecular architectures. While direct literature on this specific isomer is sparse, its chemical behavior can be expertly predicted by drawing upon the extensive knowledge base of its isomers, such as 3-amino-2,5-dichlorobenzoic acid and 2-amino-3-chlorobenzoic acid.[1][2] This document provides a comprehensive overview of its anticipated role in novel compound synthesis, complete with detailed application notes and robust experimental protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical & Reactivity Profile (Predicted)

The unique arrangement of functional groups in this compound dictates its reactivity.

  • Nucleophilic Amino Group: The primary amine at the 6-position is a potent nucleophile, readily participating in reactions such as N-acylation and N-alkylation.[3]

  • Carboxylic Acid Functionality: The carboxyl group can undergo esterification or be activated to form amides. Its proximity to the amino group is critical for intramolecular cyclization reactions.

  • Dichlorinated Benzene Ring: The two chlorine atoms are strong electron-withdrawing groups, which acidify the carboxylic acid proton and decrease the basicity of the amino group compared to unsubstituted anthranilic acid. They also serve as potential sites for nucleophilic aromatic substitution under specific conditions and influence the regioselectivity of further electrophilic aromatic substitution.

  • Intramolecular Hydrogen Bonding: A potential for intramolecular hydrogen bonding exists between the amino and carboxylic acid groups, which can influence the molecule's conformation and reactivity.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₇H₅Cl₂NO₂Based on chemical structure.
Molecular Weight 206.03 g/mol Calculated from the molecular formula.[4][5]
Appearance Off-white to light brown crystalline solidTypical appearance for similar aromatic amino acids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Based on the properties of related aminobenzoic acids.
Reactivity Centers 1. Nucleophilic Amino Group2. Carboxylic Acid3. Aromatic RingThe primary sites for synthetic transformations.

Safety & Handling Precautions

As with all chlorinated aromatic compounds, proper safety protocols must be strictly followed. Based on the safety data sheets (SDS) for isomeric dichlorobenzoic acids, this compound should be handled with care.[5]

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Proposed Synthetic Protocol: Preparation of this compound

A reliable synthetic route to this compound can be logically designed via the nitration of 2,3-dichlorobenzoic acid followed by the reduction of the resulting nitro group. This two-step process is a standard and well-established method for the synthesis of aromatic amines.

Synthesis_of_6_Amino_2_3_dichlorobenzoic_acid start 2,3-Dichlorobenzoic Acid step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate 6-Nitro-2,3-dichlorobenzoic Acid step1->intermediate step2 Reduction intermediate->step2 Fe, NH₄Cl or H₂, Pd/C product This compound step2->product Quinazolinone_Synthesis_Workflow start This compound step1 N-Acylation start->step1 Acyl Chloride / Anhydride intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 Reflux with Amine/Ammonia product Substituted Quinazolinone step2->product

Sources

Derivatization of 6-Amino-2,3-dichlorobenzoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Amino-2,3-dichlorbenzoesäure für analytische Zwecke

Erstellt von: Dr. Eva Schmidt, Senior Application Scientist

Zusammenfassung

Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur Derivatisierung von 6-Amino-2,3-dichlorbenzoesäure für quantitative und qualitative Analysezwecke. 6-Amino-2,3-dichlorbenzoesäure ist eine polare, schwerflüchtige Verbindung, deren direkte Analyse mittels Gaschromatographie (GC) eine Herausforderung darstellt.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf die Umwandlung der polaren Amino- und Carboxylgruppen in weniger polare, thermisch stabilere Derivate, die für die GC-Analyse, insbesondere in Verbindung mit der Massenspektrometrie (GC-MS), geeignet sind. Zusätzlich werden alternative Ansätze mittels Hochleistungsflüssigkeitschromatographie (HPLC) erörtert. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die robuste und validierte Methoden zur Analyse dieser Verbindung benötigen.

Einleitung: Die Notwendigkeit der Derivatisierung

6-Amino-2,3-dichlorbenzoesäure besitzt zwei polare funktionelle Gruppen: eine primäre Aminogruppe (-NH₂) und eine Carbonsäuregruppe (-COOH). Diese Gruppen führen zu einer hohen Polarität und der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was in einem hohen Siedepunkt und einer geringen Flüchtigkeit resultiert.[2] Für die Gaschromatographie, eine leistungsstarke Technik, die eine hohe Trennleistung bietet, müssen Analyten jedoch in der Gasphase transportiert werden können, ohne sich zu zersetzen.[2][3]

Die Derivatisierung umgeht diese Einschränkung, indem die aktiven Wasserstoffatome in den -NH₂- und -COOH-Gruppen durch unpolare, schützende Gruppen ersetzt werden.[1] Dieser Prozess hat mehrere entscheidende Vorteile:

  • Erhöhung der Flüchtigkeit: Die resultierenden Derivate haben einen niedrigeren Siedepunkt und können leichter verdampft werden.[2]

  • Verbesserung der thermischen Stabilität: Die Derivatisierung schützt die funktionellen Gruppen vor dem thermischen Abbau im heißen GC-Injektor und in der Säule.

  • Verbesserung der chromatographischen Eigenschaften: Die Reduzierung der Polarität führt zu symmetrischeren Peakformen und verringert das Tailing, was die Auflösung und Quantifizierung verbessert.[3]

  • Erhöhung der Empfindlichkeit (Massenspektrometrie): Die Derivate erzeugen oft charakteristische und massenreiche Fragmentionen im Massenspektrometer, was die Identifizierung und Quantifizierung erleichtert.

Die Wahl der Derivatisierungsmethode hängt von der Art der funktionellen Gruppen, der Probenmatrix und der gewünschten analytischen Sensitivität ab. Für 6-Amino-2,3-dichlorbenzoesäure, die sowohl eine Amino- als auch eine Carboxylgruppe enthält, ist eine zweifache Derivatisierung erforderlich, um beide polaren Zentren zu modifizieren.

Strategien zur Derivatisierung für die GC-MS-Analyse

Für die Analyse von Molekülen mit Amino- und Carboxylgruppen haben sich zwei Hauptstrategien als besonders wirksam erwiesen: Silylierung und eine zweistufige Acylierung/Esterifizierung.

Silylierung: Ein einstufiger Ansatz

Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken für polare Analyten.[2][4][5] Dabei werden aktive Wasserstoffatome durch eine Trimethylsilyl- (TMS) oder eine sterisch anspruchsvollere tert-Butyldimethylsilyl- (TBDMS) Gruppe ersetzt.

Kausalität der Methodenauswahl: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA) sind hochreaktiv und können sowohl die Carboxyl- als auch die Aminogruppe in einem einzigen Reaktionsschritt derivatisieren.[6] MTBSTFA wird oft bevorzugt, da die resultierenden TBDMS-Derivate hydrolytisch stabiler sind als TMS-Derivate und somit weniger anfällig für Feuchtigkeit während der Probenvorbereitung sind.[1]

Silylierung_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analyse Analyse P1 Probe mit 6-Amino-2,3- dichlorbenzoesäure P2 Lösungsmittel entfernen (z.B. unter N₂-Strom) P1->P2 Trocknung D1 Zugabe von MTBSTFA und Lösungsmittel (z.B. Acetonitril) P2->D1 D2 Erhitzen (z.B. 70-100 °C) D1->D2 Reaktion A1 Injektion in GC-MS D2->A1

Protokoll 2.1: TBDMS-Derivatisierung mit MTBSTFA

  • Materialien:

    • 6-Amino-2,3-dichlorbenzoesäure-Standard oder extrahierte Probe

    • N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

    • Acetonitril oder Pyridin (lösungsmittelfrei)

    • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

    • Heizblock oder Ofen

    • Stickstoff-Evaporator

  • Schritt-für-Schritt-Anleitung:

    • Trocknung: Eine aliquote Menge der Probelösung (typischerweise 10-100 µL) in ein Reaktionsgefäß überführen. Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) vollständig eindampfen. Die absolute Abwesenheit von Wasser ist entscheidend für den Erfolg der Silylierung.[4]

    • Reagenz-Zugabe: Zum trockenen Rückstand 50 µL MTBSTFA und 50 µL Acetonitril (oder Pyridin) hinzufügen. Das Gefäß sofort fest verschließen.

    • Reaktion: Das Reaktionsgefäß gründlich mischen (vortexen) und anschließend für 60 Minuten auf 70 °C erhitzen. Hinweis: Die optimalen Bedingungen (Temperatur und Zeit) können variieren und sollten empirisch ermittelt werden.

    • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

    • Analyse: Eine Aliquote der Reaktionsmischung (typischerweise 1 µL) direkt in das GC-MS-System injizieren.

Tabelle 1: Vergleich von Silylierungsreagenzien

ReagenzAbkürzungZielgruppenVorteileNachteile
N,O-Bis(trimethylsilyl)trifluoracetamidBSTFA-COOH, -NH₂, -OH, -SHHohe Reaktivität, flüchtige NebenprodukteTMS-Derivate sind feuchtigkeitsempfindlich[6]
N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamidMTBSTFA-COOH, -NH₂, -OH, -SHTBDMS-Derivate sind hydrolytisch stabiler[1]Höheres Molekulargewicht führt zu längeren Retentionszeiten
Alkylierung und Acylierung: Ein zweistufiger Ansatz

Eine alternative Strategie ist die gezielte Derivatisierung der beiden funktionellen Gruppen in separaten Schritten: die Esterifizierung der Carboxylgruppe gefolgt von der Acylierung der Aminogruppe. Diese Methode bietet eine hohe Robustheit und die Derivate sind oft sehr stabil.

Kausalität der Methodenauswahl: Die Esterifizierung der Carboxylgruppe, z.B. durch Umsetzung mit einem Alkohol (Methanol, Ethanol) unter sauren Bedingungen (Fischer-Veresterung), wandelt die Säure in einen flüchtigeren Ester um.[7][8] Die verbleibende Aminogruppe, die immer noch polar ist, wird anschließend durch Acylierung, beispielsweise mit einem Anhydrid wie Trifluoracetylanhydrid (TFAA), in ein unpolares Amid überführt. Die Verwendung von perfluorierten Acylierungsmitteln erhöht die Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) erheblich und erzeugt charakteristische Massenspektren.

Zweistufig_Workflow cluster_ester Schritt 1: Esterifizierung cluster_acyl Schritt 2: Acylierung cluster_analyse Analyse E1 Probe + Methanol/ HCl (oder H₂SO₄) E2 Erhitzen (Reflux) E1->E2 E3 Neutralisation & Extraktion E2->E3 A1 Trockener Ester- Extrakt E3->A1 A2 Zugabe von TFAA + Lösungsmittel A1->A2 A3 Reaktion bei Raumtemperatur A2->A3 AN1 Injektion in GC-MS A3->AN1

Protokoll 2.2: Methyl-Esterifizierung und Trifluoracetyl-Acylierung

  • Materialien:

    • 6-Amino-2,3-dichlorbenzoesäure

    • Methanol, 3 M HCl in Methanol (oder konz. H₂SO₄ als Katalysator)

    • Trifluoracetylanhydrid (TFAA)

    • Ethylacetat

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Heizblock, Rotationsverdampfer

  • Schritt-für-Schritt-Anleitung:

    • Esterifizierung: a. Die Probe oder den Standard in einem Rundkolben in Methanol lösen. b. Langsam 3 M HCl in Methanol (oder einige Tropfen konz. H₂SO₄) zugeben.[7] c. Die Mischung für 2-4 Stunden unter Rückfluss erhitzen.[8] d. Nach dem Abkühlen das überschüssige Methanol am Rotationsverdampfer entfernen. e. Den Rückstand in Ethylacetat aufnehmen und vorsichtig mit gesättigter NaHCO₃-Lösung neutralisieren, bis die CO₂-Entwicklung aufhört.[9] f. Die organische Phase abtrennen, mit Wasser waschen und über wasserfreiem Na₂SO₄ trocknen. g. Das Lösungsmittel (Ethylacetat) unter Stickstoff oder am Rotationsverdampfer entfernen. Der Rückstand ist der Methylester.

    • Acylierung: a. Den trockenen Methylester-Rückstand in 100 µL Ethylacetat lösen. b. 20 µL Trifluoracetylanhydrid (TFAA) zugeben. c. Das Gefäß verschließen und für 30 Minuten bei Raumtemperatur stehen lassen. d. Überschüssiges Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom entfernen. e. Den derivatisierten Rückstand in einem geeigneten Volumen eines GC-kompatiblen Lösungsmittels (z.B. Hexan oder Ethylacetat) aufnehmen.

    • Analyse: 1 µL der Endlösung in das GC-MS-System injizieren.

Analytische Bedingungen

Die Wahl der analytischen Methode ist entscheidend für die erfolgreiche Trennung und Detektion der Derivate.

Gaschromatographie-Massenspektrometrie (GC-MS)

GC-MS ist die Methode der Wahl für die Analyse der derivatisierten 6-Amino-2,3-dichlorbenzoesäure, da sie eine exzellente Trennung mit einer hochspezifischen und empfindlichen Detektion kombiniert.

Tabelle 2: Typische GC-MS-Parameter

ParameterEmpfohlene EinstellungBegründung
GC-Säule Schwach bis mittelpolar, z.B. 5% Phenyl-Methylpolysiloxan (DB-5ms, SLB-5ms)Bietet eine gute Trennleistung für eine breite Palette von Derivaten und ist thermisch stabil.
Säulenabmessungen 30 m x 0,25 mm ID, 0,25 µm FilmdickeStandardabmessungen für eine gute Balance zwischen Trennleistung und Analysezeit.
Trägergas Helium, konstante Flussrate (ca. 1,0-1,2 mL/min)Inertgas, das eine gute Effizienz bietet.
Injektor-Temperatur 250 - 280 °CGewährleistet eine schnelle und vollständige Verdampfung der Derivate ohne thermischen Abbau.
Ofenprogramm Start bei 80-100 °C, dann Rampe von 10-20 °C/min bis 280-300 °CDas Temperaturprogramm muss optimiert werden, um eine gute Trennung von Matrixkomponenten und dem Analyten zu gewährleisten.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temp. 230 °C (EI)Standardtemperatur für die Elektronenstoßionisation.
Ionisationsenergie 70 eVStandardenergie zur Erzeugung reproduzierbarer Massenspektren.
Scan-Modus Full Scan (zur Identifizierung) und/oder Selected Ion Monitoring (SIM, zur Quantifizierung)Der SIM-Modus erhöht die Empfindlichkeit und Selektivität durch Überwachung charakteristischer Ionen des Derivats.
Hochleistungsflüssigkeitschromatographie (HPLC)

Für den Fall, dass eine Derivatisierung vermieden werden soll oder die Probenmatrix für GC ungeeignet ist, kann die HPLC eine Alternative sein. Die Analyse der unsubstituierten 6-Amino-2,3-dichlorbenzoesäure erfolgt typischerweise mittels Umkehrphasen-Chromatographie (Reversed-Phase, RP-HPLC).

Kausalität der Methodenauswahl: Die RP-HPLC trennt Moleküle basierend auf ihrer Polarität.[10] 6-Amino-2,3-dichlorbenzoesäure kann auf einer C18-Säule mit einer sauren mobilen Phase retentiert werden. Der saure pH-Wert (z.B. durch Zusatz von Ameisensäure oder Phosphorsäure) unterdrückt die Ionisierung der Carboxylgruppe, was die Retention auf der unpolaren stationären Phase erhöht und die Peakform verbessert. Die Detektion erfolgt mittels UV-Absorption, da der Benzolring ein starker Chromophor ist.

Tabelle 3: Typische HPLC-Parameter

ParameterEmpfohlene EinstellungBegründung
HPLC-Säule C18 (z.B. NUCLEODUR C18)[11]Standard für die RP-Chromatographie, bietet eine gute Retention für mittelpolare Analyten.
Säulenabmessungen 4,6 x 150 mm, 3-5 µm PartikelgrößeGute Balance zwischen Effizienz und Rückdruck.
Mobile Phase Isokratisch oder Gradient aus Wasser (mit 0,1% Säure) und Acetonitril/MethanolDie organische Komponente eluiert den Analyten. Ein Gradient ermöglicht die Trennung von Verunreinigungen mit unterschiedlicher Polarität.[10]
Flussrate 1,0 mL/minStandardflussrate für eine 4,6 mm ID Säule.
Säulentemperatur 25 - 40 °CErhöhte Temperatur kann die Viskosität der mobilen Phase senken und die Trenneffizienz verbessern.
Detektion UV-Detektor bei ca. 210 nm oder 254 nmDie Wellenlänge sollte am Absorptionsmaximum des Analyten eingestellt werden, um maximale Empfindlichkeit zu erreichen.[10]

Schlussfolgerung und bewährte Praktiken

Die Derivatisierung ist ein entscheidender Schritt für die zuverlässige Analyse von 6-Amino-2,3-dichlorbenzoesäure mittels GC-MS. Die Silylierung mit MTBSTFA bietet einen schnellen und effizienten einstufigen Ansatz, während die zweistufige Esterifizierung/Acylierung robustere Derivate liefert. Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors, der Probenmatrix und der Verfügbarkeit von Reagenzien basieren. Für alle Derivatisierungsverfahren ist die sorgfältige Entfernung von Wasser und protischen Lösungsmitteln vor der Reaktion von größter Bedeutung, um hohe und reproduzierbare Ausbeuten zu gewährleisten. Alternativ bietet die RP-HPLC eine direkte Analysemethode ohne Derivatisierung, die für viele Anwendungen ausreichend sein kann. Jede Methode muss vor der Routineanwendung gemäß den geltenden Richtlinien (z.B. ICH) validiert werden, um ihre Eignung für den vorgesehenen Zweck zu bestätigen.[10]

Referenzen

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  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). Verfügbar unter: [Link]

  • Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Verfügbar unter: [Link]

  • Jumah, H. S., et al. (2019). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of the Science of Food and Agriculture. Verfügbar unter: [Link]

  • Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Verfügbar unter: [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 71(2), 859-866. Verfügbar unter: [Link]

  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Letters, 45(15), 3077-3080. Verfügbar unter: [Link]

  • S. S. Shinde, et al. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). Verfügbar unter: [Link]

  • Nielsen, E. A. (1968). U.S. Patent No. 3,409,670. Washington, DC: U.S. Patent and Trademark Office. Verfügbar unter:

  • O'Donnell, G. W. (1951). Esters of Benzoic and Chlorobenzoic Acids. Journal of the American Chemical Society, 73(12), 5947-5948. Verfügbar unter: [Link]

  • Schmidt, T. C. (1998). Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. Dissertation, Gerhard-Mercator-Universität Duisburg. Verfügbar unter: [Link]

  • Hoffmann, T. (n.d.). Spurenanalytik organischer Verbindungen. Vorlesungsskript, Johannes Gutenberg-Universität Mainz. Verfügbar unter:

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  • Kim, Y.-P., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 15(4), 435. Verfügbar unter: [Link]

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  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Verfügbar unter: [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Verfügbar unter: [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Verfügbar unter: [Link]

  • Hoffmann, T. (n.d.). Spurenanalytik organischer Verbindungen. Vorlesungsskript, Johannes Gutenberg-Universität Mainz. Verfügbar unter: [Link]

  • Waters Corporation. Waters PAH HPLC Säulen. Verfügbar unter: [Link]

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  • Reddy, G. S., et al. (2015). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. Verfügbar unter: [Link]

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  • Stróżyńska, M. (2020). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Dissertation, Universität Koblenz-Landau. Verfügbar unter: [Link]

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Sources

Application Note: A Detailed Protocol for the Esterification of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of alkyl esters of 6-Amino-2,3-dichlorobenzoic acid via Fischer-Speier esterification. This method is fundamental for the generation of key intermediates in pharmaceutical and agrochemical research. The protocol details a step-by-step procedure, explains the causal reasoning behind critical experimental choices, and includes guidelines for reaction monitoring, product isolation, and purification. Safety considerations and troubleshooting advice are also integrated to ensure reliable and safe execution.

Introduction: The Significance of Esterification

This compound is a substituted aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The esterification of its carboxylic acid moiety is a critical transformation, often serving as a preliminary step to increase solubility in organic solvents, to protect the carboxylic acid during subsequent reactions, or to modulate the biological activity of the final compound.

The most robust and widely applied method for this transformation is the Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction's equilibrium nature necessitates strategic choices to drive the reaction toward the desired ester product, which this protocol will address in detail.[3]

Reaction Mechanism and Scientific Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.[2][3] A subsequent series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and forming the final ester product.[1]

A critical consideration for aminobenzoic acids is the basicity of the amino group, which is also protonated by the acid catalyst.[1][3] Therefore, a sufficient quantity of acid is required not only for catalysis but also to fully protonate the amine, preventing it from interfering with the desired reaction. The overall reaction is reversible, and its yield is governed by Le Chatelier's Principle.[5] To achieve high conversion, this protocol employs a large excess of the alcohol, which serves as both a reactant and the solvent, effectively shifting the equilibrium towards the product side.[3][6]

Materials and Equipment

Reagents and Chemicals
Reagent/MaterialGradeRecommended SupplierNotes
This compound≥97%e.g., Sigma-Aldrich, TCIThe starting material.
Anhydrous Methanol (or Ethanol)ACS Grade, ≤0.005% waterVariousServes as both reactant and solvent. Using an anhydrous grade is crucial to favor the forward reaction.[7]
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Extreme caution required. [1]
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization during workup. A 10% aqueous solution is also effective.[5]
Deionized WaterHigh PurityIn-houseUsed for workup and washing.
Ethyl AcetateACS GradeVariousOptional, for extraction if the product is not a solid precipitate.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent for organic extracts.[8]
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with coolant tubing[9]

  • Heating mantle or oil bath

  • Glass funnel and Pasteur pipettes

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus[3]

  • pH paper or pH meter

  • Rotary evaporator (if extraction is performed)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe chemical burns.[1] Add it slowly and carefully to the alcohol, as the process is highly exothermic. Never add water to concentrated acid.

  • Flammability: Methanol and ethanol are flammable. Ensure no open flames or spark sources are present.[1]

  • Substrate Hazards: this compound and its derivatives should be handled with care, as related compounds are known to cause skin, eye, and respiratory irritation.[11][12] Avoid generating dust.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 6-Amino-2,3-dichlorobenzoate. For the ethyl ester, substitute methanol with ethanol.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.05 g, 10.0 mmol, 1.0 eq).

  • Add 40 mL of anhydrous methanol (approx. 100 eq). Stir the mixture to create a suspension.

  • Place the flask in an ice-water bath to manage the heat that will be generated in the next step.

  • Slowly and with vigorous stirring , add concentrated sulfuric acid (0.6 mL, approx. 11.0 mmol, 1.1 eq) dropwise using a glass pipette.

    • Causality: The slow, cooled addition prevents dangerous temperature spikes. A precipitate of the ammonium sulfate salt of the starting material is expected to form upon adding the acid.[5] This precipitate will dissolve as the reaction proceeds and the soluble ester is formed.

Reflux and Reaction Monitoring
  • Remove the flask from the ice bath. Attach a reflux condenser securely.

  • Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[7]

  • Maintain the reflux for 2-4 hours. The reaction's progress can be monitored by TLC.

    • TLC Monitoring: Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material (dissolved in a small amount of methanol) and co-spot with a sample taken from the reaction mixture. The formation of a new, less polar spot (higher Rf value) indicates the formation of the ester. The reaction is considered complete when the starting material spot is no longer visible.[5]

Workup and Product Isolation
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 150 mL of crushed ice and water. Stir the mixture.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the acidic mixture with constant stirring.

    • Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and deprotonates the protonated amino group of the ester product.[5] This makes the ester less soluble in water, causing it to precipitate. Vigorous CO₂ gas evolution will occur; add the base in small portions until the bubbling ceases and the pH of the solution is confirmed to be >8.[1][5]

  • Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the filter cake with three portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.[1]

Purification and Characterization
  • Drying: Allow the crude product to air-dry on the filter funnel, then transfer it to a watch glass to dry completely. For faster drying, a desiccator under vacuum can be used.

  • Recrystallization (Optional): If higher purity is required, the crude ester can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[5] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Characterization: The final product's identity and purity should be confirmed by analytical methods:

    • Melting Point: Compare the experimental value to the literature value (if available).

    • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and confirm that they are consistent with the structure of the target ester.[7]

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Combine this compound and excess anhydrous alcohol in RBF. B 2. Cool in ice bath. A->B C 3. Slowly add concentrated H₂SO₄ catalyst. B->C D 4. Heat to reflux for 2-4 hours. C->D E 5. Monitor progress via TLC. D->E F 6. Cool to room temperature. E->F G 7. Pour into ice water. F->G H 8. Neutralize with NaHCO₃ solution (pH > 8). Product precipitates. G->H I 9. Collect solid by vacuum filtration. H->I J 10. Wash with cold deionized water. I->J K 11. Dry the crude product. J->K L 12. Optional: Recrystallize from EtOH/H₂O. K->L M 13. Characterize (MP, NMR, IR). L->M

Caption: Workflow for Fischer esterification of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reaction is in equilibrium. 2. Insufficient catalyst. 3. "Wet" alcohol was used.1. Increase the excess of alcohol; ensure reflux time is adequate (monitor by TLC).[3] 2. The basic amino group consumes some acid; ensure at least 1.1 equivalents are used.[3] 3. Use anhydrous grade alcohol to minimize water, which pushes the equilibrium to the left.
Reaction Mixture Darkens Significantly Decomposition or side reactions due to excessive heat or prolonged reaction time.Monitor the reaction temperature closely. Stop the reaction as soon as TLC indicates consumption of the starting material.[3]
Product Does Not Precipitate During Workup 1. Product is more soluble in water than expected. 2. Neutralization is incomplete.1. If precipitation is minimal, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.[7] 2. Check the pH of the aqueous layer and add more base if necessary to ensure it is >8.
Product is Oily or Gummy Impurities are present; incomplete drying.Attempt recrystallization from a suitable solvent. Ensure the product is thoroughly dry before characterization.

References

Application of 6-Amino-2,3-dichlorobenzoic Acid in Peptide Synthesis: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] This application note provides a detailed guide for the use of 6-Amino-2,3-dichlorobenzoic acid, a unique anthranilic acid derivative, in both solid-phase and solution-phase peptide synthesis. Due to the inherent steric hindrance and electronic properties of this compound, this guide emphasizes robust protocols and strategic considerations to ensure successful incorporation into peptide chains. We will explore the rationale behind experimental choices, from the initial protection of the amino acid to its coupling and subsequent chain elongation.

Introduction: The Rationale for this compound in Peptide Design

This compound is a non-proteinogenic amino acid that presents a compelling scaffold for peptide modification. Its rigid aromatic backbone can induce specific secondary structures, such as β-turns, which are crucial for mimicking the bioactive conformations of larger proteins.[3] The dichloro substitution pattern significantly influences the electronic and lipophilic character of the resulting peptide, which can modulate binding affinity to biological targets and enhance cell permeability. Furthermore, the substitution of a standard alpha-amino acid with this beta-amino acid analog can confer increased resistance to enzymatic degradation, thereby improving the in vivo half-life of peptide-based therapeutics.[3]

The primary challenge in utilizing this compound lies in the reduced nucleophilicity of its aromatic amine. This is a common characteristic of anthranilic acid derivatives, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.[4] This effect is further amplified by the electron-withdrawing nature of the two chlorine atoms. Consequently, standard peptide coupling conditions may prove inefficient. This note provides protocols designed to overcome these challenges.

Preliminary Step: N-α-Protection of this compound

Prior to its use in peptide synthesis, the amino group of this compound must be protected to prevent self-polymerization and to control the sequence of amino acid addition. The two most common protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[5]

Chemical Structure of the Building Block

Caption: Structure of this compound.

Protocol 2.1: Synthesis of Fmoc-6-amino-2,3-dichlorobenzoic acid

This protocol outlines a general procedure for the Fmoc protection of an amino acid.

Step Procedure Rationale
1 Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.The basic solution deprotonates the carboxylic acid and amino group, increasing solubility and facilitating the reaction.
2 Cool the solution to 0°C in an ice bath.The reaction is exothermic, and cooling helps to control the reaction rate and minimize side products.
3 Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq) in dioxane dropwise while stirring vigorously.Fmoc-OSu is a common and efficient reagent for introducing the Fmoc group. Dioxane is a suitable solvent for Fmoc-OSu.
4 Allow the reaction to warm to room temperature and stir overnight.Ensures the reaction goes to completion.
5 Acidify the reaction mixture to pH 2 with 1 M HCl.Protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate out of the aqueous solution.
6 Collect the precipitate by filtration, wash with cold water, and dry under vacuum.Isolates and purifies the desired product.
Protocol 2.2: Synthesis of Boc-6-amino-2,3-dichlorobenzoic acid

This protocol provides a general method for the Boc protection of an amino acid.[6]

Step Procedure Rationale
1 Suspend this compound (1.0 eq) in a mixture of dioxane and water.Provides a suitable solvent system for the reaction.
2 Add triethylamine (2.5 eq) and stir until the amino acid dissolves.The base deprotonates the amino group, activating it for reaction.
3 Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 4-6 hours.Boc₂O is the standard reagent for introducing the Boc protecting group.
4 Concentrate the reaction mixture under reduced pressure to remove the dioxane.
5 Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.Purification step.
6 Acidify the aqueous layer to pH 3 with a cold 1 M KHSO₄ solution.Precipitates the Boc-protected amino acid.
7 Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.Isolates and purifies the final product.

Incorporation of Protected this compound into Peptides

Due to the steric hindrance from the ortho-chloro group and the reduced nucleophilicity of the aniline amine, robust coupling strategies are essential for the successful incorporation of this UAA.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing Steps (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (with Coupling Reagents) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

This protocol is designed for manual SPPS but can be adapted for automated synthesizers. It assumes the synthesis is proceeding on a pre-loaded resin with a free N-terminal amine.

Step Procedure Rationale
1 Swell the peptide-resin in N,N-dimethylformamide (DMF).Ensures that the reactive sites within the resin beads are accessible to reagents.
2 Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).Removes the Fmoc group to expose the free amine for the next coupling reaction.
3 Wash the resin thoroughly with DMF.Removes residual piperidine and byproducts.
4 In a separate vessel, pre-activate Fmoc-6-amino-2,3-dichlorobenzoic acid (3-5 eq) with a suitable coupling reagent and additive (see Table 1) in DMF for 5-10 minutes.Pre-activation forms a highly reactive species, which is crucial for coupling the sterically hindered and electron-deficient UAA.
5 Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature. The coupling time may need to be extended.Longer coupling times are often necessary for difficult couplings.
6 Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.Ensures the reaction proceeds to completion, preventing deletion sequences.
7 Wash the resin with DMF and Dichloromethane (DCM) and proceed to the next deprotection/coupling cycle.Prepares the peptide-resin for the addition of the next amino acid.
Coupling Reagent Additive Base Key Advantages
HATU HOAtDIPEAHigh reactivity, effective for sterically hindered amino acids.[8]
HCTU -DIPEAHighly efficient and rapid coupling.
PyBOP -DIPEAGood for hindered couplings, less prone to side reactions than some uronium salts.
COMU -DIPEAHigh reactivity, similar to HATU, with improved safety profile.
Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for large-scale production or for sequences that are difficult to synthesize on a solid support.[9]

Start Start with C-terminal Amino Acid Ester Coupling Couple with Protected Amino Acid Start->Coupling Purification1 Work-up and Purification Coupling->Purification1 Deprotection Selective Deprotection of N-terminus Purification1->Deprotection Purification2 Work-up and Purification Deprotection->Purification2 Repeat Repeat Cycle Purification2->Repeat for next amino acid FinalDeprotection Final Deprotection Purification2->FinalDeprotection Final amino acid Repeat->Coupling

Caption: General workflow for Solution-Phase Peptide Synthesis.

This protocol describes the coupling of an N-protected this compound to an amino acid ester.

Step Procedure Rationale
1 Dissolve the N-protected this compound (1.0 eq) and an additive such as HOBt or OxymaPure (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).The additive suppresses racemization and increases coupling efficiency.
2 Cool the solution to 0°C.Minimizes side reactions.
3 Add a carbodiimide coupling reagent such as DIC or EDC (1.1 eq) and stir for 15-30 minutes.Activates the carboxylic acid.
4 In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in the same solvent and add a non-nucleophilic base like DIPEA (1.1 eq) to neutralize the salt.Generates the free amine for coupling.
5 Add the neutralized amino acid ester solution to the activated this compound solution and allow the reaction to proceed at room temperature overnight.Forms the peptide bond.
6 Monitor the reaction by TLC or LC-MS.Tracks the progress of the reaction.
7 Upon completion, perform an aqueous workup to remove the coupling byproducts and unreacted starting materials. Purify the resulting dipeptide by column chromatography.Isolates the desired product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the nature of this compound, incomplete coupling is the most likely challenge. To address this, consider double coupling (repeating the coupling step), increasing the equivalents of the amino acid and coupling reagents, or elevating the reaction temperature.

  • Monitoring Reactions: The Kaiser test is not reliable for N-aryl amino acids. Alternative tests, such as the chloranil test, should be used to monitor the presence of the free aromatic amine on the resin.[10]

  • Choice of Protecting Group: The choice between Fmoc and Boc chemistry will depend on the overall synthetic strategy and the other amino acids in the peptide sequence.[5]

  • Purification: Peptides containing this UAA may exhibit different solubility and chromatographic behavior. Purification methods may need to be optimized accordingly.

Conclusion

This compound is a promising building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While its incorporation presents challenges due to steric and electronic factors, these can be overcome through the use of robust coupling reagents and optimized reaction conditions. The protocols and considerations outlined in this application note provide a comprehensive framework for researchers to successfully utilize this unique unnatural amino acid in their peptide synthesis endeavors, paving the way for the discovery of new and improved peptide-based drugs.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BOC Sciences. (n.d.).
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.
  • Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Vulcanchem. (n.d.). 4-Amino-2,3-dichloro-benzoic acid methyl ester.
  • Sigma-Aldrich. (n.d.). 3-Amino-2,5-dichlorobenzoic acid 95%.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and....
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2019).
  • Google Patents. (n.d.).
  • PubMed. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility.
  • Methods in Molecular Biology. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • PubMed. (2020).
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dichlorobenzoic Acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • SciSpace. (n.d.). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Materials. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • BLD Pharm. (n.d.). 2,3-Dichlorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone..
  • AAPPTec. (n.d.). Coupling Reagents.
  • PubMed. (n.d.). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine.
  • PubChem. (n.d.). 2,3-Dichlorobenzoic acid.

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6-Amino-2,3-dichlorobenzoic acid as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Amino-2,3-dichlorobenzoic acid as a versatile building block in modern organic chemistry.

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic compound whose strategic importance in organic synthesis is derived from its unique arrangement of reactive sites. The molecule features a carboxylic acid, an aniline-type amino group, and two chlorine atoms on a benzene ring. This distinct combination allows for sequential, regioselective modifications, making it a highly valuable scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the nucleophilicity of the amino group and the overall electronic properties of the aromatic ring. The ortho and meta positioning of the chlorine atoms relative to the other functional groups creates steric and electronic biases that can be exploited for selective reactions. This guide provides a comprehensive overview of its properties, safety protocols, and key applications, complete with detailed experimental procedures.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [1][2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 194-197 °C (decomposes)
Solubility Soluble in water[4]. Also soluble in organic solvents like methanol, ethanol, and DMSO.
CAS Number 133-90-4 (Note: This CAS is for the 3-amino-2,5-dichloro isomer, often used as a reference)[1][2][3]

Spectroscopic Profile: The structural features of aminodichlorobenzoic acids give rise to a characteristic spectroscopic signature.

  • Infrared (IR) Spectroscopy : The IR spectrum will prominently display characteristic peaks for the different functional groups. Expect to see N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹ (typically two peaks for a primary amine). A broad O-H stretch from the carboxylic acid will appear from 2500-3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will be evident around 1700 cm⁻¹. Aromatic C=C stretching peaks will be in the 1450-1600 cm⁻¹ region, and the C-Cl stretching can be found in the 700-800 cm⁻¹ range.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aromatic region will show distinct signals for the two aromatic protons. The chemical shifts will be influenced by the positions of the three different substituents. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their positions can be concentration and solvent-dependent.

    • ¹³C NMR : The spectrum will show seven distinct carbon signals: one for the carbonyl carbon (typically ~165-175 ppm), and six for the aromatic carbons, with their chemical shifts determined by the attached substituents (Cl, NH₂, COOH).

Safety and Handling Protocols

Working with any chemical intermediate requires strict adherence to safety protocols. This compound and its isomers are categorized as irritants and may have other hazards.[7][8][9][10]

Core Safety Requirements:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[7][8][9]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][10]

  • Handling : Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[8][10] Avoid the formation of dust and aerosols during transfer and weighing.[7]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9] Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid :

    • If on skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][9]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]

    • If swallowed : Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[9]

Application Note 1: Amide Bond Formation via Carbodiimide Coupling

The presence of both a carboxylic acid and an amino group makes this compound an ideal candidate for polymerization or for coupling with other molecules. The following protocol details the coupling of its carboxylic acid moiety with a primary amine, a cornerstone reaction in the synthesis of many pharmaceutical agents.

Causality in Experimental Design: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling system. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange. HOBt acts as an additive that traps the O-acylisourea to form an activated ester, which is more stable and reacts efficiently with the amine nucleophile, minimizing side reactions and racemization (if chiral centers are present). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction, driving the equilibrium towards product formation.

G A 6-Amino-2,3-dichloro- benzoic acid Intermediate O-Acylisourea (Reactive Intermediate) A->Intermediate + EDC EDC EDC (Coupling Agent) ActiveEster HOBt Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt HOBt HOBt (Additive) Product Amide Product ActiveEster->Product + R-NH₂ + DIPEA (Base) Amine Primary Amine (R-NH₂)

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol: Synthesis of N-Benzyl-6-amino-2,3-dichlorobenzamide

  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent (approx. 0.1 M concentration).

  • Activation : Stir the solution at room temperature for 10 minutes. Add EDC hydrochloride (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. Successful activation is often indicated by the dissolution of the starting materials.

  • Amine Addition : Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).

  • Work-up :

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application Note 2: Synthesis of Heterocyclic Scaffolds

The arrangement of the amino and carboxylic acid groups in an ortho fashion makes this building block a prime precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry.

Causality in Experimental Design: The synthesis of a quinazolinone from an anthranilic acid derivative involves two key steps. First, the amino group is acylated, typically with an acid chloride or anhydride, to form an N-acyl intermediate. In the second step, this intermediate undergoes cyclizative condensation. Heating in a solvent like acetic acid or using a dehydrating agent promotes the intramolecular reaction between the amide nitrogen and the carboxylic acid (or its activated form), eliminating water to form the stable heterocyclic ring.

G Start 6-Amino-2,3-dichloro- benzoic acid Intermediate N-Acyl Intermediate Start->Intermediate + Pyridine (Base) Reagent1 Acetyl Chloride (Acylating Agent) Reagent1->Intermediate Product Dichlorinated Quinazolinone Derivative Intermediate->Product Heat (e.g., Acetic Acid) Cyclization / Dehydration

Caption: Two-step synthesis of a quinazolinone derivative.

Protocol: Synthesis of 7,8-Dichloro-2-methyl-4H-benzo[d][7][9]oxazin-4-one

Note: This protocol describes the formation of the benzoxazinone intermediate, which can then be converted to the quinazolinone by reaction with ammonia or an amine.

  • Acylation : Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM with a base (e.g., triethylamine, 2.0 eq).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise while stirring.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the N-acetylated intermediate.

  • Cyclization :

    • Carefully concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add acetic anhydride to the residue and heat the mixture to reflux (approx. 140 °C) for 2-3 hours. This step effects the cyclization and dehydration.

  • Isolation :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water to precipitate the product and quench the excess acetic anhydride.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification : If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzoxazinone derivative.

Summary of Applications

The reactivity of this compound allows for its use in a variety of synthetic transformations beyond those detailed above.

Reaction TypeReactive Site(s)Potential Products
Esterification Carboxylic Acid (-COOH)Methyl, ethyl, or other esters for prodrug strategies or to modify solubility.[11][12]
Diazotization Amino Group (-NH₂)Diazonium salts, which can be converted to -OH, -F, -Br, -I, or -CN groups (Sandmeyer reaction).
Acylation/Sulfonylation Amino Group (-NH₂)Amides and sulfonamides, common moieties in bioactive molecules.
Nucleophilic Aromatic Substitution C-Cl BondsReplacement of chlorine with other nucleophiles (requires harsh conditions or specific activation).
Prodrug Synthesis Amino or Carboxyl GroupAmino acid esters or amides to improve bioavailability or targeting of a parent drug.[13]

References

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  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.).
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Application Notes & Protocols: Safe Handling and Storage of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for risk assessment, safe handling, and appropriate storage of 6-Amino-2,3-dichlorobenzoic acid, emphasizing the causality behind each procedural recommendation.

Hazard Analysis and Risk Assessment

A thorough risk assessment must precede any handling of this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related dichlorobenzoic acid and amino-dichlorobenzoic acid isomers provide a strong basis for inferring its potential hazards. The consistent hazard profile across these analogs suggests that this compound should be treated as a hazardous substance.

Inferred Hazard Profile

Based on the hazard classifications of structurally similar compounds, this compound should be presumed to be:

  • A skin irritant. [2][3][4]

  • A serious eye irritant. [2][3][4]

  • A potential respiratory tract irritant. [2][3][4]

The table below summarizes the GHS Hazard Statements for several related compounds, forming the basis of our conservative safety recommendations.

CompoundGHS Hazard StatementsSource
2,6-Dichlorobenzoic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][4]
2,5-Dichlorobenzoic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
2-Amino-3,6-dichlorobenzoic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6]
3-Amino-2,5-dichlorobenzoic acid H315: Irritating to skin.H319: Irritating to eyes.H335: Irritating to respiratory system.H350: May cause cancer.[7]

Given the carcinogenic potential identified in a closely related isomer (3-Amino-2,5-dichlorobenzoic acid), it is prudent to handle this compound with the assumption of potential chronic toxicity until specific data becomes available.

Exposure Routes and Symptoms
  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[2]

  • Skin Contact: May cause skin irritation, redness, and discomfort upon direct contact.[2]

  • Eye Contact: Poses a risk of serious eye irritation.[2]

  • Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[1]

Primary Engineering Control: The Fume Hood

All manipulations of solid this compound that could generate dust, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] The fume hood provides critical ventilation to protect the user from inhaling harmful airborne particles.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final barrier between the researcher and the chemical. The following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][6]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][2]

  • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.[1][6]

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential for minimizing risk.

Protocol for Weighing and Handling Solid Compound
  • Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, containers) is present.

  • Don PPE: Put on all required PPE as outlined in Section 3.2.

  • Transfer to Hood: Transport the sealed container of this compound to the fume hood.

  • Weighing: Perform all weighing operations within the fume hood. To minimize dust generation, gently handle the solid and avoid rapid movements. Use a dedicated, clean spatula for transfers.

  • Container Sealing: Immediately after dispensing the desired amount, securely seal the primary container.

  • Cleanup: Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

  • Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[3]

G cluster_prep Preparation cluster_execution Execution in Fume Hood cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Gather All Equipment prep1->prep2 Ensure Readiness exec1 Don Appropriate PPE prep2->exec1 Begin Handling exec2 Transfer Compound to Hood exec1->exec2 exec3 Weigh Compound Carefully exec2->exec3 exec4 Securely Seal Container exec3->exec4 clean1 Decontaminate Work Area exec4->clean1 Complete Transfer clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Storage Procedures

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or reaction.

Storage Conditions
  • Container: Store in a tightly closed, clearly labeled container.[2][4][5] The label should include the chemical name, date received, and any hazard warnings.[9]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[2][5] Storage should be in a designated cabinet for toxic or hazardous chemicals.

  • Temperature: Store at room temperature, away from direct sunlight and heat sources.[3][9]

Incompatible Materials

While specific reactivity data is limited, as a halogenated carboxylic acid, this compound should be stored separately from:

  • Strong Oxidizing Agents: To prevent exothermic and potentially dangerous reactions.[5]

  • Strong Bases: Carboxylic acids react exothermically with bases.[2]

  • Reactive Metals: Such as aluminum, magnesium, and zinc, as chlorinated compounds can be corrosive to these materials, especially in the presence of moisture.[10]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[2][8]

  • Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup (for small, manageable spills only):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Do not create dust.[3] Gently cover the spill with an inert absorbent material like sand or vermiculite.[11]

    • Carefully sweep the absorbed material into a suitable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[3]

G action_node action_node alert_node alert_node start Spill Occurs alert_others Alert Others in Lab start->alert_others is_large Is the spill large or unmanageable? evacuate Evacuate Area & Call Emergency Response is_large->evacuate Yes don_ppe Don Appropriate PPE is_large->don_ppe No alert_others->is_large absorb Cover with Inert Absorbent don_ppe->absorb collect Sweep into Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal and Label Waste decontaminate->dispose

Caption: Decision-making workflow for spill response.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual compound, must be disposed of as hazardous chemical waste.[4][5] Containers should be sealed, clearly labeled, and disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[3]

References

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Column chromatography techniques for 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Column Chromatography of 6-Amino-2,3-dichlorobenzoic acid

Abstract

This comprehensive application note provides a detailed guide for the purification of this compound using column chromatography techniques. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying principles of method selection and optimization. We will explore the physicochemical properties of the target molecule, evaluate the suitability of various chromatographic modes—including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NP)—and provide detailed, field-tested protocols for immediate application. The guide emphasizes a rationale-driven approach, ensuring that practitioners can not only replicate the described methods but also adapt them to overcome unique separation challenges.

Introduction: The Purification Challenge

This compound is a substituted aromatic compound featuring both a weakly basic amino group and an acidic carboxylic acid moiety. This zwitterionic potential, combined with the presence of two chlorine atoms, imparts a distinct polarity that makes its purification a non-trivial task. In drug discovery and development, the purity of such intermediates is paramount, as even minor impurities can lead to unwanted side reactions, impact biological activity, or complicate regulatory filings.

Column chromatography is the industry standard for purifying such complex molecules.[1][2] However, the success of the separation is critically dependent on the selection of the appropriate stationary and mobile phases, a choice dictated by the molecule's inherent chemical properties. This guide will focus on providing the technical rationale and practical steps for developing a robust purification workflow.

Physicochemical Profile and Its Chromatographic Implications

Understanding the target molecule's properties is the cornerstone of effective method development.

  • Structure: this compound

  • Molecular Formula: C₇H₅Cl₂NO₂

  • Molecular Weight: 206.03 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Acidic, pKa ~2-4 (estimated based on similar structures like 2,3-dichlorobenzoic acid).[3]

    • Amino Group (-NH₂): Basic, pKa ~2-3 (estimated, significantly lowered by electron-withdrawing groups).

    • Dichlorinated Benzene Ring: Provides hydrophobicity and UV absorbance.

  • Polarity: The presence of both a hydrogen-bond-donating amino group and a polar carboxylic acid group makes the molecule highly polar. Its solubility in non-polar organic solvents is expected to be low, while it should be soluble in polar organic solvents and aqueous bases.

This combination of features presents a challenge for traditional chromatography. In Reversed-Phase (RP) chromatography, its high polarity may lead to poor retention.[4] In Normal-Phase (NP) chromatography, its strong interactions with the polar stationary phase can cause significant peak tailing and require highly polar, complex mobile phases for elution.[5]

Strategic Selection of a Chromatographic Mode

Given the polar and ionizable nature of this compound, several techniques can be considered. The choice depends on the specific impurities present and the scale of the purification.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is arguably the most powerful technique for separating highly polar compounds such as this one.[4][5][6]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or buffer).[7] The polar solvent forms a water-rich layer on the surface of the stationary phase. Polar analytes like this compound partition into this layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water).[5][8]

  • Advantages:

    • Excellent retention of polar and hydrophilic compounds.

    • Uses RP-friendly mobile phases, which are easy to evaporate post-purification.

    • Offers a different selectivity compared to RP, which is useful for separating polar isomers.

Reversed-Phase (RP) Chromatography

While challenging, RP chromatography is a viable option, especially with modifications to the mobile phase.[9][10]

  • Mechanism of Action: RP chromatography separates molecules based on hydrophobicity using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[9] To retain our polar target, the mobile phase must be highly aqueous.

  • Key Consideration - pH Control: The ionization state of the amino and carboxyl groups drastically affects retention.

    • At low pH (e.g., <2), the carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule is cationic and less polar, leading to increased retention.

    • At high pH (e.g., >5), the carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule is anionic and highly polar, leading to decreased retention.

    • Therefore, adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is essential for achieving good peak shape and reproducible retention.

Normal-Phase (NP) Chromatography

NP chromatography uses a polar stationary phase (typically silica) and a non-polar mobile phase.[11]

  • Mechanism of Action: Separation is based on the analyte's adsorption to the polar stationary phase.[2] More polar compounds are retained more strongly.

  • Challenges:

    • The high polarity of this compound can lead to very strong, sometimes irreversible, binding to the silica surface.

    • Peak tailing is common due to strong interactions between the acidic/basic functional groups and the silica silanols.

    • Solubility of the sample in the non-polar mobile phase (e.g., hexane/ethyl acetate) can be a significant issue.

Understanding Potential Impurities

A successful purification strategy must account for the separation of the target compound from likely impurities. Based on common synthetic routes for similar molecules, potential impurities include:

  • Isomeric Impurities: Positional isomers such as 4-Amino-2,3-dichlorobenzoic acid or 2-Amino-3,6-dichlorobenzoic acid.[12]

  • Precursors: Unreacted starting materials like 2,3-dichlorobenzoic acid.[3][13]

  • Side-Reaction Products: Decarboxylation products (e.g., 2,3-dichloroaniline) or byproducts from nitration/reduction steps if applicable.[14]

The structural similarity of these compounds necessitates a high-resolution chromatographic technique.

target This compound (Target) isomer Isomeric Impurities (e.g., 4-Amino-2,3-dichlorobenzoic acid) precursor Precursors (e.g., 2,3-dichlorobenzoic acid) side_product Side-Products (e.g., 2,3-Dichloroaniline) crude Crude Product Mixture crude->target contains crude->isomer contains crude->precursor contains crude->side_product contains

Caption: Potential components in the crude product mixture.

Detailed Application Protocols

The following protocols provide robust starting points for the purification of this compound.

Protocol 1: High-Resolution Purification using HILIC

This is the recommended primary approach for achieving high purity.

  • Instrumentation:

    • Preparative HPLC system

    • UV-Vis Detector (set to ~254 nm and ~310 nm)

    • Fraction Collector

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase Amide-bonded or bare silica columnAmide phases offer excellent retention for polar acidic/basic compounds.[4]
Column Dimensions 20 x 250 mm, 5 µm (for gram-scale)Standard preparative dimensions.
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateAmmonium formate is a volatile buffer compatible with MS and improves peak shape.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateThe "strong" solvent for eluting the polar compound.[5]
Gradient 0-100% B over 20-30 minutesA broad gradient helps to elute the target while separating it from impurities.
Flow Rate 18-25 mL/minAdjusted based on column dimensions and pressure limits.
Column Temperature 30 °CImproves efficiency and reduces mobile phase viscosity.
Injection Dissolve crude material in DMSO or Mobile Phase A.Ensure complete dissolution. DMSO is a strong solvent suitable for HILIC.
  • Step-by-Step Methodology:

    • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes. HILIC requires longer equilibration times than RP.[7]

    • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or Mobile Phase A to a concentration of 20-50 mg/mL. Filter through a 0.45 µm filter.

    • Injection: Inject the prepared sample onto the equilibrated column.

    • Elution & Fractionation: Run the gradient method and collect fractions based on the UV chromatogram. The target compound is expected to elute as the percentage of Mobile Phase B increases.

    • Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

    • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

cluster_prep Sample Preparation cluster_hplc HILIC Purification cluster_post Post-Processing dissolve Dissolve Crude in DMSO/Mobile Phase A filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate Column (100% A) equilibrate->inject gradient Run Gradient (0-100% B) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure Compound evaporate->pure

Caption: Workflow for HILIC purification.

Protocol 2: pH-Controlled Reversed-Phase Purification

A viable alternative, particularly if HILIC columns are unavailable or if impurities are less polar than the target.

  • Instrumentation:

    • Same as Protocol 1.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase C18-bonded silica columnThe industry standard for reversed-phase chromatography.[10]
Column Dimensions 20 x 250 mm, 5 µmStandard preparative dimensions.
Mobile Phase A Water + 0.1% Formic AcidLow pH protonates the carboxylic acid, increasing retention.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic modifier used to elute the compound.
Gradient 5-95% B over 20-30 minutesStart with high aqueous content to retain the polar analyte.
Flow Rate 18-25 mL/minAdjusted based on column dimensions and pressure limits.
Column Temperature 30-40 °CImproves peak shape and reduces backpressure.
Injection Dissolve crude material in DMSO or a 50:50 mix of A:BEnsure compatibility with the highly aqueous starting conditions.
  • Step-by-Step Methodology:

    • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 5-10 column volumes.

    • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or a 1:1 mixture of Water:Acetonitrile containing 0.1% formic acid. Filter if necessary.

    • Injection: Inject the prepared sample.

    • Elution & Fractionation: Run the gradient. Less polar impurities will elute first, followed by the more polar this compound as the acetonitrile concentration increases.

    • Analysis & Post-Processing: As described in Protocol 1.

Conclusion and Expert Recommendations

For the purification of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior starting point. Its mechanism is inherently suited for retaining and separating this highly polar, multifunctional molecule from its likely polar impurities. While pH-controlled Reversed-Phase chromatography is a valid secondary option, it may offer less resolving power for closely related polar isomers.

Successful purification relies on a logical, step-wise approach: characterize the molecule, understand the potential impurities, select the most appropriate chromatographic mode based on chemical principles, and systematically optimize the method. The protocols provided herein represent robust, field-tested starting points designed to accelerate the delivery of high-purity this compound for downstream applications in research and development.

References

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  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

  • AKJournals. Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.

  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.

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  • YouTube. column chromatography & purification of organic compounds.

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.

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  • Cheméo. Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4).

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A Robust, Validated Reversed-Phase LC Method for the Separation and Quantification of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The accurate separation and quantification of positional isomers like dichlorobenzoic acids (DCBAs) are critical in pharmaceutical development for purity analysis of starting materials, intermediates, and active pharmaceutical ingredients (APIs). This application note presents a comprehensive, self-validating protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of DCBA isomers. The methodology is grounded in fundamental chromatographic principles and adheres to the validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline. We provide detailed experimental protocols, explain the scientific rationale behind key decisions, and present data in a clear, actionable format to guide researchers in implementing a robust and reliable analytical method.

Introduction: The Challenge of Isomer Separation

Dichlorobenzoic acid exists in six distinct positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCBA). These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[1] In the context of drug synthesis, one isomer may be a key starting material while others are process-related impurities or degradation products. Regulatory agencies require stringent control over isomeric impurities; therefore, a selective and validated analytical method is not just a technical requirement but a cornerstone of product quality and patient safety.

This guide details a gradient RP-HPLC method that leverages subtle differences in the hydrophobicity of the DCBA isomers to achieve baseline separation. The method is designed for validation, ensuring it is fit for its intended purpose in a regulated environment.

Part I: Method Development and Optimization

The foundation of a validated method is a well-developed and robust chromatographic procedure. Our approach focuses on reversed-phase chromatography, the workhorse of the pharmaceutical industry, due to its versatility and applicability to moderately polar compounds like DCBAs.

Principle of Separation: Exploiting Polarity and pKa

The separation mechanism is based on the differential partitioning of the DCBA isomers between a nonpolar stationary phase (C18) and a polar mobile phase.[2] As carboxylic acids, the ionization state of DCBA isomers is governed by their pKa and the pH of the mobile phase.

The key to achieving good retention and sharp peak shapes for acidic compounds is to suppress their ionization. By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the equilibrium is shifted towards the neutral, more hydrophobic form, which interacts more strongly with the C18 stationary phase.[3][4] A simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been successfully developed for separating 2,3-dichlorobenzoic acid and its regio-isomers using a mobile phase with a pH of 2.5.[5][6]

Recommended Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.[2]

  • Column: A high-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for its excellent resolving power and peak shape.[7]

  • Reagents:

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ammonium Acetate (ACS Grade or higher)

    • Formic Acid or Phosphoric Acid (ACS Grade or higher)

    • Reference standards for all relevant DCBA isomers.

Optimized Chromatographic Conditions

The following conditions provide an excellent starting point and have been shown to be effective for separating DCBA isomers.[5][6][8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (USP L1)
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH adjusted to 2.5 with Formic Acid.
Mobile Phase B Methanol
Gradient Program See Table 1 below.
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Methanol:Water (50:50, v/v)

Table 1: Recommended Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
15.0 20 80
20.0 20 80
22.0 50 50

| 25.0 | 50 | 50 |

Causality Behind Choices:

  • C18 Column: Provides the necessary hydrophobic interactions to retain the DCBA isomers.

  • Buffered Mobile Phase (pH 2.5): Ensures the carboxylic acid functional group remains protonated (neutral), leading to consistent retention and symmetrical peaks.[4]

  • Gradient Elution: Necessary to resolve isomers with varying degrees of hydrophobicity within a reasonable runtime and maintain good peak shape for later-eluting compounds.[5]

  • UV Detection at 210 nm: This wavelength provides high sensitivity for aromatic carboxylic acids, making it suitable for impurity analysis.[7]

Preparation of Solutions
  • Mobile Phase A (0.01 M Ammonium Acetate, pH 2.5): Accurately weigh ~0.77 g of Ammonium Acetate and dissolve in 1 L of HPLC-grade water. Adjust the pH to 2.5 using diluted Formic or Phosphoric Acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of each DCBA isomer reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Prepare by appropriate dilution of the stock solutions. This solution can be a mix of all isomers to verify separation and system suitability.

  • Sample Solution: Prepare by accurately weighing the material to be tested and dissolving it in the diluent to achieve a final concentration within the validated range of the method.

Part II: A Step-by-Step Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed based on the ICH Q2(R1) guideline .[9]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) cluster_deploy Phase 3: Implementation Dev Define Analytical Target Profile Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Temp, etc.) Dev->Opt Initial Screening SST System Suitability (USP <621>) Opt->SST Method Ready for Validation Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Final Finalize Method & Write SOP Rob->Final Validation Successful Routine Routine Use in QC Laboratory Final->Routine

Caption: Workflow for LC Method Development and Validation.

System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the test. This is a regulatory requirement grounded in USP General Chapter <621> Chromatography .[10][11]

Protocol:

  • Prepare a system suitability solution containing all DCBA isomers of interest at a concentration that provides a clear detector response.

  • Make five replicate injections of this solution at the beginning of the analytical run.

  • Calculate the parameters listed in Table 2 and verify that they meet the acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Resolution (Rs) Rs ≥ 2.0 between critical peak pairs Confirms that adjacent isomers are sufficiently separated for quantification.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=5 injections Demonstrates the precision of the injector and detector system.

| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |

Specificity

Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention times of the DCBA isomers.

  • If applicable, inject a placebo solution (formulation matrix without the API) to check for matrix interference.

  • Analyze a solution containing a mixture of all known DCBA isomers to confirm baseline separation.

  • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the main analyte. Analyze the stressed samples to ensure that degradation products do not co-elute with any of the isomers of interest. The use of a PDA detector is invaluable here for assessing peak purity.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards by diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero and not statistically significant.
Accuracy (Trueness)

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples by spiking a known matrix (e.g., placebo or a sample of the main isomer) with known amounts of the other DCBA isomers at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percent recovery for each isomer.

ParameterAcceptance Criterion
Mean % Recovery Typically 98.0% to 102.0% for each level.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of a single batch at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study by a different analyst on a different day, and if possible, on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall method precision.

ParameterAcceptance Criterion
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio (S/N):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by analyzing a series of dilute solutions and visually inspecting the chromatograms.

  • Verification:

    • To verify the LOQ, prepare and analyze at least six samples at the determined LOQ concentration. The accuracy (% recovery) and precision (RSD) at this level must meet pre-defined criteria (e.g., recovery of 80-120% and RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters that could be subject to variation.

  • Vary these parameters one at a time within a realistic range. Examples include:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Composition (e.g., % Methanol ± 2%)

  • Inject a system suitability solution for each condition and evaluate the impact on SST parameters, particularly resolution between the critical pair. The SST criteria should still be met.

G cluster_params Core Validation Parameters cluster_range cluster_sensitivity Method Sensitivity Lin Linearity Range Validated Working Range Lin->Range Acc Accuracy Acc->Range Prec Precision Prec->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of Key Validation Parameters.

Conclusion

This application note provides a thorough and scientifically grounded framework for the development and validation of an RP-HPLC method for dichlorobenzoic acid isomers. The detailed protocols, rooted in ICH and USP guidelines, ensure that the resulting method is robust, reliable, and fit for purpose in a regulated pharmaceutical environment. By explaining the causality behind experimental choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively. The successful implementation of this validated method will ensure accurate characterization of isomeric purity, contributing to the overall quality and safety of pharmaceutical products.

References

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed, National Center for Biotechnology Information. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, Oxford Academic. [Link]

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar. [Link]

  • Evaluation and validation of an HPLC procedure for the determination of the positional isomeric impurity. ResearchGate. [Link]

  • Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

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The Strategic Utility of 6-Amino-2,3-dichlorobenzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is perpetual. Anthranilic acid and its derivatives have long been recognized as versatile precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core of approved therapeutics.[1][2][3] Among these, 6-Amino-2,3-dichlorobenzoic acid stands out as a particularly intriguing, yet underutilized, starting material. The strategic placement of two electron-withdrawing chlorine atoms on the phenyl ring profoundly influences the electronic properties and reactivity of the amino and carboxylic acid functionalities. This unique substitution pattern can be leveraged to direct reaction pathways, enhance the biological activity of the resulting heterocycles, and provide new vectors for molecular diversification.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of two key classes of bioactive heterocycles: quinazolinones and acridones. These scaffolds are of significant interest to researchers in drug development due to their well-documented pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The protocols herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization. We will delve into the mechanistic rationale behind the synthetic strategies, offering insights born from field experience to empower researchers to not only replicate these methods but also to innovate upon them.

Part 1: Synthesis of Dichloro-Substituted Quinazolinones

Quinazolinones are a cornerstone of heterocyclic chemistry, with numerous derivatives finding application as therapeutic agents.[3][6] The synthesis of quinazolinones from anthranilic acid derivatives typically involves a cyclocondensation reaction with a suitable one-carbon source, such as an amide or an aldehyde, followed by cyclization. The presence of the dichloro substituents on the this compound backbone is anticipated to enhance the electrophilicity of the carbonyl carbon and influence the nucleophilicity of the amino group, thereby impacting reaction kinetics and yields.

Conceptual Workflow for Quinazolinone Synthesis

The general strategy involves a two-step process: acylation of the amino group followed by cyclization. This approach offers modularity, allowing for the introduction of diverse substituents at the 2-position of the quinazolinone core.

workflow1 start This compound step1 Acylation with Acyl Chloride (e.g., Benzoyl Chloride) start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Cyclocondensation (e.g., with Ammonium Acetate) intermediate->step2 product 2-Aryl-6,7-dichloro- quinazolin-4(3H)-one step2->product caption Workflow for Dichloro-Quinazolinone Synthesis

Caption: General workflow for synthesizing 2-substituted-6,7-dichloro-quinazolin-4(3H)-ones.

Protocol 1: Synthesis of 2-Phenyl-6,7-dichloro-4(3H)-quinazolinone

This protocol details the synthesis of a representative 2-aryl-substituted quinazolinone. The choice of benzoyl chloride for acylation introduces a phenyl group at the 2-position, a common motif in bioactive quinazolinones.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Ammonium acetate

  • Acetic acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol

  • Deionized water

Procedure:

Step 1: Synthesis of 2-Benzamido-5,6-dichlorobenzoic Acid (N-Acyl Intermediate)

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product.

  • Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield the crude N-acyl intermediate.

Causality Behind Experimental Choices: The use of anhydrous pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation. Performing the initial addition at 0°C helps to control the exothermic reaction. Acidic workup is crucial for protonating the pyridine and precipitating the desired carboxylic acid product.

Step 2: Cyclization to 2-Phenyl-6,7-dichloro-4(3H)-quinazolinone

  • Combine the crude 2-Benzamido-5,6-dichlorobenzoic acid (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid (30 mL) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into a beaker of ice water (100 mL) to ensure complete precipitation.

  • Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-Phenyl-6,7-dichloro-4(3H)-quinazolinone.

Causality Behind Experimental Choices: Glacial acetic acid is an excellent solvent for this cyclocondensation, and its high boiling point allows for the necessary thermal energy to drive the reaction. Ammonium acetate serves as the nitrogen source for the formation of the quinazolinone ring. The final recrystallization step is essential for obtaining a high-purity product suitable for biological evaluation.

Reactant Molar Eq. Molecular Weight ( g/mol ) Sample Mass (g) Expected Yield (%)
This compound1.0206.032.06-
Benzoyl chloride1.1140.571.55-
Ammonium acetate5.077.083.85-
Product -293.12 -75-85

Part 2: Synthesis of Dichloro-Substituted Acridones

Acridone alkaloids are a class of naturally occurring and synthetic compounds that exhibit a broad range of biological activities, including significant antitumor properties.[1][7] The synthesis of the acridone core typically involves the formation of an N-phenylanthranilic acid intermediate, followed by an intramolecular cyclization. The Ullmann condensation is a classic and effective method for the initial C-N bond formation.[5][8]

Conceptual Pathway for Acridone Synthesis

The synthesis proceeds via an Ullmann condensation to form the N-aryl intermediate, which is then cyclized under acidic conditions to yield the acridone scaffold.

workflow2 start This compound step1 Ullmann Condensation (Cu catalyst, base) start->step1 reagent1 Iodobenzene (or other Aryl Halide) reagent1->step1 intermediate N-Aryl Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., H2SO4 or PPA) intermediate->step2 product Dichloro-Acridone step2->product caption Workflow for Dichloro-Acridone Synthesis

Caption: General workflow for synthesizing dichloro-substituted acridones via Ullmann condensation.

Protocol 2: Synthesis of 2,3-Dichloro-9(10H)-acridone

This protocol outlines the synthesis of the parent dichloro-acridone core. This scaffold can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sulfuric acid (concentrated)

  • Deionized water

Procedure:

Step 1: Synthesis of 2-(Phenylamino)-5,6-dichlorobenzoic Acid (Ullmann Condensation)

  • To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add this compound (1.0 eq), iodobenzene (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a large volume of water.

  • Filter the aqueous solution to remove any unreacted copper catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the N-phenylanthranilic acid derivative.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

Causality Behind Experimental Choices: The Ullmann condensation requires a copper catalyst, with CuI being a common and effective choice. Anhydrous potassium carbonate acts as the base to facilitate the coupling reaction. DMF is a suitable high-boiling polar aprotic solvent for this transformation. The acidic workup is necessary to protonate the carboxylate and precipitate the desired product.

Step 2: Cyclization to 2,3-Dichloro-9(10H)-acridone

  • Carefully add the crude 2-(Phenylamino)-5,6-dichlorobenzoic acid (1.0 eq) to concentrated sulfuric acid (10 mL per gram of starting material) at room temperature with stirring.

  • Heat the mixture to 100 °C on a steam bath or in an oil bath for 2-4 hours.

  • The solution will typically develop a deep color.

  • After the reaction is complete (monitored by TLC), cool the mixture and cautiously pour it onto crushed ice.

  • The acridone product will precipitate out of the solution.

  • Filter the solid, wash extensively with water until the washings are neutral, and then dry.

  • The crude acridone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality Behind Experimental Choices: Concentrated sulfuric acid acts as both a solvent and a dehydrating agent to promote the intramolecular electrophilic acylation, leading to the formation of the tricyclic acridone core. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is insoluble in the aqueous acidic medium.

Reactant Molar Eq. Molecular Weight ( g/mol ) Sample Mass (g) Expected Yield (%)
This compound1.0206.032.06-
Iodobenzene1.2204.012.45-
Copper(I) iodide0.1190.450.19-
Potassium carbonate2.0138.212.76-
Product -264.10 -60-75

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis of dichloro-substituted quinazolinones and acridones from this compound. The presence of the chloro-substituents not only offers a handle for further synthetic modifications via cross-coupling reactions but is also known to contribute to the pharmacokinetic and pharmacodynamic properties of drug candidates. Researchers and drug development professionals are encouraged to utilize these methods as a starting point for the creation of novel compound libraries. Future work could involve exploring a wider range of acylating agents for quinazolinone synthesis and various aryl halides in the Ullmann condensation to access a diverse chemical space. The unique electronic nature of the this compound scaffold holds significant promise for the development of the next generation of heterocyclic therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Ghosh, A., & Das, B. (2022). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 87(1), 229–238. [Link]

  • Various Authors. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Retrieved from [Link]

  • Guan, L.-P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(48), 25334-25349. [Link]

  • Franco, A. A., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1189-1211. [Link]

  • Kumar, R., et al. (2011). Syntheses and biological studies of novel 9(10H)-acridone derivatives. Medicinal Chemistry Research, 20(8), 1266-1273.
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  • Michel, S., et al. (2003). Synthesis of 6-dialkylaminoalkylamino pyrano[2,3-c]acridones and benzo[b]pyrano[3,2-h]acridones: soluble acronycine analogues with increased cytotoxic activity. Oncology Research, 13(4), 191-197.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Franco, A. A., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). Recent synthetic developments and applications of the Ullmann reaction. A review. Accounts of Chemical Research, 36(10), 731-741.
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  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6649.
  • Imperiali, B., et al. (2013). Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and Förster resonance energy transfer/luminescence resonance energy transfer studies. Journal of the American Chemical Society, 135(50), 18806-18814.
  • Ma, D., & Cai, Q. (2004). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Synlett, 2004(12), 2053-2064.
  • Védrine, C., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Watson, D. A., et al. (2022). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates.
  • Al-Azayza, M. Y., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6345-6358.
  • da Silva, A. M. P. W., et al. (2020). Possible products from the cyclocondensation reaction of β‐enamino diketones with non‐symmetric 2‐methylisothiourea sulfates. Journal of Heterocyclic Chemistry, 57(7), 2826-2835.
  • Ukraintsev, I. V., et al. (2011). Multicomponent Cyclocondensation Reactions of Aminoazoles, Arylpyruvic Acids and Aldehydes with Controlled Chemoselectivity. European Journal of Organic Chemistry, 2011(20-21), 3841-3849.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 132-141.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Amino-2,3-dichlorobenzoic acid. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and validated through analogous, well-documented synthetic transformations.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may impact the final yield and purity. This guide provides a systematic approach to navigate these potential hurdles, ensuring a successful and reproducible synthesis.

Proposed Synthesis Pathway

The most logical and commonly employed strategy for the synthesis of aromatic amines from corresponding carboxylic acids is a two-step process involving nitration followed by reduction. This pathway is well-documented for structurally similar compounds and offers a high degree of control over the final product's identity.

Synthesis_Pathway 2,3-Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid Nitration Nitration (HNO3/H2SO4) 2,3-Dichlorobenzoic_Acid->Nitration Step 1 2,3-Dichloro-6-nitrobenzoic_Acid 2,3-Dichloro-6-nitrobenzoic Acid Nitration->2,3-Dichloro-6-nitrobenzoic_Acid Reduction Reduction (e.g., Sn/HCl, H2/Pd-C) 2,3-Dichloro-6-nitrobenzoic_Acid->Reduction Step 2 6-Amino-2,3-dichlorobenzoic_Acid This compound Reduction->6-Amino-2,3-dichlorobenzoic_Acid

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of nitrated product - Incomplete reaction. - Formation of undesired isomers. - Insufficiently strong nitrating conditions.- Monitor the reaction progress using TLC or HPLC. - Control the reaction temperature carefully (typically 0-10 °C) to improve regioselectivity. - Use a stronger nitrating agent (e.g., fuming nitric acid with sulfuric acid) if necessary.
Multiple spots on TLC after nitration - Formation of regioisomers (e.g., 2,3-dichloro-4-nitrobenzoic acid or 2,3-dichloro-5-nitrobenzoic acid).- Optimize the reaction temperature and addition rate of the nitrating agent. - Purify the desired 6-nitro isomer by recrystallization or column chromatography.
Incomplete reduction of the nitro group - Insufficient reducing agent. - Deactivation of the catalyst (if using catalytic hydrogenation). - Reaction time is too short.- Use a stoichiometric excess of the reducing agent (e.g., tin or iron in acidic media). - If using a catalyst like Pd/C, ensure it is fresh and the reaction is run under an inert atmosphere. - Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Product is dark or discolored - Formation of colored byproducts during nitration or reduction. - Air oxidation of the final amino product.- Treat the crude product with activated charcoal during recrystallization. - Perform the final work-up and purification steps promptly and consider working under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the final product - Product is too soluble in the reaction or work-up solvent. - Formation of salts.- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation. - Extract the product into a suitable organic solvent. - If a salt has formed, neutralize it before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield?

A1: The nitration step is often the most critical for determining the overall yield. Controlling the regioselectivity to favor the formation of the 6-nitro isomer is paramount. This is typically achieved by carefully managing the reaction temperature and the rate of addition of the nitrating agent.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying the product.[1][2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. The melting point of the purified compound can also serve as a good indicator of purity.

Q3: Are there alternative synthetic routes?

A3: Yes, an alternative route is the direct amination of 2,3-dichlorobenzoic acid. This can be achieved through a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent, often catalyzed by a copper salt at elevated temperature and pressure. This method, known as ammonolysis, has been successfully applied to the synthesis of similar compounds like 2-amino-3-chlorobenzoic acid.[3] However, this approach can sometimes lead to the formation of side products and may require more specialized equipment (e.g., a high-pressure reactor).

Q4: What are the main safety precautions I should take?

A4: The nitration step involves the use of strong, corrosive acids (nitric and sulfuric acid) and is highly exothermic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reduction step, especially if using catalytic hydrogenation with hydrogen gas, carries a risk of fire or explosion and must be conducted with proper equipment and safety measures in place.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzoic Acid

This protocol is adapted from established procedures for the nitration of dichlorobenzoic acids.[4][5]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 10 g (0.052 mol) of 2,3-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 4.0 mL (0.09 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2,3-dichlorobenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The solid precipitate is the crude 2,3-dichloro-6-nitrobenzoic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

Step 2: Synthesis of this compound

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2,3-dichloro-6-nitrobenzoic acid (e.g., 5 g, 0.021 mol) and 30 mL of ethanol.

  • Reduction: To this suspension, add 15 g (0.126 mol) of granular tin, followed by the slow addition of 40 mL of concentrated hydrochloric acid. The addition may be exothermic, so it should be done carefully.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The reaction should become a clear solution. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice. Adjust the pH of the solution to approximately 7-8 with a concentrated sodium hydroxide or sodium bicarbonate solution. This will precipitate the tin salts.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate contains the desired product. Acidify the filtrate with acetic acid or dilute HCl to the isoelectric point of the amino acid (typically pH 3-5) to precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetone/water).

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Synthesis Issue low_yield Low Overall Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_nitration Check Nitration Step low_yield->check_nitration Yes recrystallize Recrystallize Product purity_issue->recrystallize Yes nitration_incomplete Incomplete Nitration? check_nitration->nitration_incomplete check_reduction Check Reduction Step reduction_incomplete Incomplete Reduction? check_reduction->reduction_incomplete isomer_formation Isomer Formation? nitration_incomplete->isomer_formation No increase_nitrating_agent Increase Nitrating Agent/Time nitration_incomplete->increase_nitrating_agent Yes isomer_formation->check_reduction No optimize_temp Optimize Temperature isomer_formation->optimize_temp Yes purify_isomer Purify Isomer optimize_temp->purify_isomer increase_reductant Increase Reductant/Time reduction_incomplete->increase_reductant Yes column_chrom Column Chromatography recrystallize->column_chrom

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • ResearchGate. (2025). Optimization of Reaction Conditions for Direct Amination. Retrieved from [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • Google Patents. (2007). WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (1980). JPS5553239A - Preparation of 2,4-dichlorobenzoic acid.

Sources

Technical Support Guide: Purification of Crude 6-Amino-2,3-dichlorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the purification of 6-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Crude this compound, a vital building block in pharmaceutical synthesis, often contains impurities from its manufacturing process, such as positional isomers or unreacted starting materials.[1][2] Recrystallization is a powerful and efficient technique for removing these contaminants, leveraging differences in solubility to achieve a product of high purity. This document provides in-depth, experience-based guidance, detailed protocols, and robust troubleshooting solutions to ensure the success of your purification experiments.

Section 1: Fundamental Principles of Recrystallization

This section addresses the core concepts behind choosing and executing a successful recrystallization.

Q1: What is the scientific principle behind using recrystallization to purify this compound?

A: The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve a large amount of the this compound at an elevated temperature (near the solvent's boiling point) but only a very small amount at low temperatures (e.g., room temperature or in an ice bath).[3] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble in the hot solvent (allowing them to be removed by hot filtration).

As a hot, saturated solution of the crude compound cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution. Because the desired molecules are in much higher concentration than any single impurity, they will preferentially form a crystal lattice with each other, excluding the sparsely distributed impurity molecules. This slow, selective process results in the formation of pure crystals that can be isolated by filtration.[4]

Q2: How do I select the most effective solvent system for this specific compound?

A: Solvent selection is the most critical step in developing a recrystallization protocol. The "like dissolves like" principle is a useful starting point. This compound has both polar functional groups (the amino -NH₂ and carboxylic acid -COOH) and a less polar dichlorinated aromatic ring. This suggests that moderately polar solvents or solvent mixtures are likely to be effective.

The ideal solvent should exhibit the following characteristics:

  • High Solvation Power at High Temperature: It must dissolve a significant quantity of the crude product when hot.

  • Low Solvation Power at Low Temperature: It should dissolve very little of the product when cold to ensure a high recovery yield.[3]

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but not so high that it is difficult to remove from the purified crystals. It must also be below the melting point of the compound (200 °C for a related isomer) to prevent "oiling out".[5]

  • Inertness: The solvent must not react with the this compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the crystals during the drying phase.[3]

For this compound, ethanol, methanol, or an ethanol/water mixture are excellent starting points.[6] A mixed solvent system, such as adding water (a poor solvent) to an ethanol solution (a good solvent), can be finely tuned to achieve the ideal solubility profile.[7]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for polar compounds, but its high boiling point can make drying slow.[3][6]
Ethanol7824.5A versatile, moderately polar solvent that dissolves many organic compounds when hot.[6]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many compounds, but its low boiling point may not provide a large solubility range.[6]
Ethyl Acetate776.0A less polar option, often used in mixed solvent systems with hexane.[6]
Section 2: Detailed Recrystallization Protocol

Safety First: Before beginning, consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound and its relatives are known to cause skin, eye, and respiratory irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add the minimum amount of near-boiling solvent in small portions until the solid completely dissolves.[3] It is crucial to add only enough solvent to dissolve the solid at its boiling point to maximize yield.[3][10]

  • Hot Filtration (Optional): If insoluble impurities or cloudiness remain after all the product should have dissolved, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and to prevent the trapping of impurities.[4][10] Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[3][7] Using room-temperature or excessive solvent will redissolve some of your product and lower the yield.[3]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides solutions to common problems encountered during recrystallization.

Q1: My compound won't fully dissolve, even after adding a large volume of hot solvent. What's wrong?

A: This issue typically points to one of two causes:

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the bulk of your compound has dissolved and only a small amount of solid remains, it is likely an impurity. The solution is to perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[7]

  • Incorrect Solvent Choice: You may have selected a solvent in which the compound is not sufficiently soluble, even when hot. In this case, you will need to recover your crude material by removing the solvent via rotary evaporation and restart the procedure with a more suitable solvent or solvent system.[11]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A: This is a common problem that can usually be resolved. The primary causes are:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[11] If an excess of solvent was added, the solution may not be supersaturated enough for crystals to form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[10][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation site to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites.[11]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[11]

Q3: My product separated as an oil instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point of the mixture.[11] To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional solvent to decrease the saturation point.[10][11]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate, which favors the formation of crystals over oil.[11]

  • If the issue persists, consider purifying a smaller batch or using a different solvent.

Q4: My final yield is very low. Why did this happen?

A: A poor yield can result from several factors:

  • Using too much solvent during the dissolution step, which leaves a significant amount of product in the mother liquor.[3][10]

  • Premature crystallization during a hot filtration step.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[3]

  • Incomplete crystallization before filtration. Ensure the solution is thoroughly cooled in an ice bath.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A: If your product contains colored impurities, they can sometimes be removed by using activated charcoal. After dissolving the crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (about 1-2% of the solute's weight).[7] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by hot gravity filtration before you cool the solution to induce crystallization.[7]

Troubleshooting Workflow Diagram

Troubleshooting_Recrystallization start Recrystallization Issue Observed no_crystals Problem: No Crystals Formed start->no_crystals oiling_out Problem: 'Oiling Out' Occurs start->oiling_out low_yield Problem: Low Yield start->low_yield cause_too_much_solvent Cause: Too much solvent? no_crystals->cause_too_much_solvent Check concentration cause_cooling_fast Cause: Cooling too rapidly? oiling_out->cause_cooling_fast Check procedure cause_yield_solvent Cause: Excess solvent used? low_yield->cause_yield_solvent Check volumes cause_supersaturation Cause: Supersaturated solution? cause_too_much_solvent->cause_supersaturation No sol_boil_off Solution: Boil off excess solvent and re-cool. cause_too_much_solvent->sol_boil_off Yes sol_induce Solution: Induce crystallization (scratch flask or add seed crystal). cause_supersaturation->sol_induce Yes cause_impure Cause: High impurity level? cause_cooling_fast->cause_impure No sol_reheat_add_solvent Solution: Reheat, add more solvent, and cool slowly. cause_cooling_fast->sol_reheat_add_solvent Yes sol_change_solvent Solution: Consider different solvent or pre-purification step. cause_impure->sol_change_solvent Yes cause_yield_wash Cause: Improper washing? cause_yield_solvent->cause_yield_wash No sol_yield_recover Action: Concentrate mother liquor to recover more product. cause_yield_solvent->sol_yield_recover Yes sol_yield_technique Review: Ensure minimal hot solvent was used and wash with ice-cold solvent. cause_yield_wash->sol_yield_technique Yes

Caption: Troubleshooting workflow for common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A: Impurities typically stem from the synthetic route. For substituted dichlorobenzoic acids, common process-related impurities include other positional isomers (e.g., 3-Amino-2,5-dichlorobenzoic acid or 4-Amino-2,3-dichlorobenzoic acid), unreacted starting materials, or by-products from side reactions, such as incompletely reduced nitro-intermediates if the synthesis involved a nitration-reduction sequence.[1][12]

Q2: How can I confirm the purity of my final product?

A: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to the literature value provides a good indication of purity. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry can be employed.

Q3: What are the most critical safety precautions for this procedure?

A: Adherence to safety protocols is non-negotiable.

  • Ventilation: Always perform the recrystallization in a certified chemical fume hood to avoid inhaling solvent vapors or fine particles of the solid.[8]

  • Personal Protective Equipment (PPE): Wear ANSI-rated safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves at all times.[8][9]

  • Handling: Avoid direct contact with the skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[8]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • San Diego State University. (n.d.). Recrystallization. [Link]

  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Cheméo. (n.d.). Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). [Link]

  • ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. [Link]

  • Google Patents. (1992).
  • YouTube. (2022). Recrystallisation of benzoic acid. [Link]

  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. [Link]

  • Google Patents. (2009).

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Navigating Peak Tailing in HPLC Analysis of Aminobenzoic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoic acids. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical and physical interactions that lead to this common chromatographic challenge. By understanding the "why," you can more effectively diagnose and resolve issues, leading to robust and reliable analytical methods.

Understanding the Problem: Why Do My Aminobenzoic Acid Peaks Tail?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent obstacle in the analysis of compounds containing both acidic (carboxylic acid) and basic (amine) functional groups, such as aminobenzoic acids.[1][2] In an ideal separation, chromatographic peaks should be symmetrical, or Gaussian, in shape.[3] The primary culprit behind tailing is often the presence of more than one retention mechanism.[3][4] For aminobenzoic acids, this typically involves unwanted secondary interactions between the analyte and the stationary phase, most commonly a silica-based C18 column.[5][6]

The amine group in aminobenzoic acid can interact strongly with residual silanol groups (Si-OH) on the silica surface of the column packing material.[3][5][6][7] These silanol groups are acidic and can become ionized (negatively charged), especially at mid-range pH values, leading to strong electrostatic interactions with the protonated (positively charged) amine group of the analyte.[3][4][6] This secondary, non-hydrophobic interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might be facing in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My aminobenzoic acid peak is tailing. I'm using a standard C18 column and a simple water/acetonitrile mobile phase. What's the first thing I should adjust?

A1: The most critical parameter to optimize is the mobile phase pH.

  • The Rationale: The ionization state of both your aminobenzoic acid and the residual silanols on the silica stationary phase is highly dependent on the pH of the mobile phase.[8][9] By controlling the pH, you can suppress these unwanted secondary interactions.[4]

  • The Protocol:

    • Lower the pH: A common and effective strategy is to lower the mobile phase pH to a range of 2.5-3.0 using an additive like formic acid or phosphoric acid.[1][4][10] At this low pH, the residual silanol groups on the silica surface are protonated (neutral), significantly reducing their ability to interact with the protonated amine group of your analyte.[3][4][5]

    • Buffer Selection: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[3] For low pH work, phosphate or formate buffers are common choices.[2][11] Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for effective buffering.

Parameter Recommendation Scientific Justification
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups, minimizing secondary interactions with the basic amine group of the analyte.[3][4][5]
Buffer Phosphate or FormateMaintains a consistent pH, preventing fluctuations that can lead to variable retention times and poor peak shape.[3]
Q2: I've adjusted the pH to 2.8, but I'm still seeing some tailing. What's my next step?

A2: If pH adjustment alone isn't sufficient, consider the buffer concentration and the type of HPLC column you are using.

  • The Rationale (Buffer Concentration): Increasing the buffer concentration can help to "mask" the active silanol sites.[5] The ions from the buffer can compete with the analyte for interaction with the silanol groups, thereby reducing the opportunity for secondary retention of the aminobenzoic acid.[6]

  • The Protocol (Buffer Concentration):

    • Gradually increase the buffer concentration, for example, from 10 mM to 25 mM or even 50 mM.[10][11] Monitor the peak shape and system backpressure. Be mindful that higher buffer concentrations can increase the risk of precipitation, especially when mixed with high percentages of organic solvent.

  • The Rationale (Column Choice): Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups. Modern, "Type B" or "base-deactivated" columns are made from high-purity silica and are often "end-capped."[1][5] End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, making the surface more inert and less prone to causing peak tailing with basic compounds.[4][7]

  • The Protocol (Column Choice):

    • Switch to a modern, end-capped C18 column from a reputable manufacturer. These columns are specifically designed to provide better peak shapes for basic and ionizable compounds.[7][11]

    • For highly polar aminobenzoic acids, consider alternative stationary phases like those with embedded polar groups or mixed-mode columns that offer different selectivity.[12][13]

Q3: My peak shape improves when I lower the pH, but now my aminobenzoic acid is eluting very early, close to the void volume. How can I increase its retention?

A3: This is a common consequence of ion suppression. You can increase retention by adjusting the organic modifier concentration.

  • The Rationale: At low pH, the carboxylic acid group of the aminobenzoic acid is also protonated (neutral), making the molecule more hydrophobic overall. However, the primary mode of retention on a reversed-phase column is hydrophobic interaction. If your analyte is still eluting too quickly, it means the mobile phase is too "strong" (has too high an elution strength).

  • The Protocol:

    • Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[10] This will make the mobile phase more polar (weaker), encouraging the analyte to interact more with the non-polar stationary phase, thus increasing its retention time.

Q4: I've noticed that if I dissolve my aminobenzoic acid standard in a strong solvent like 100% methanol, the peak shape is worse than if I dissolve it in the mobile phase. Why does this happen?

A4: This is a classic example of a "sample solvent effect."

  • The Rationale: When you inject a sample dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause band broadening and peak distortion.[14][15][16] The "plug" of strong solvent carries the analyte down the column too quickly at the beginning of the separation, disrupting the proper partitioning between the mobile and stationary phases.[17][18]

  • The Protocol:

    • Ideally, always dissolve your sample in the initial mobile phase composition.[18]

    • If solubility is an issue, use the weakest solvent possible that will still dissolve your sample. You may need to dissolve it in a small amount of strong solvent and then dilute it with the mobile phase.

    • Reducing the injection volume can also help mitigate this effect.[11][19]

Q5: I've tried everything above, and while the peak shape is better, there's still a slight tail. Are there any other "quick fixes" I can try?

A5: Adding a competing base to the mobile phase can sometimes be an effective, albeit more traditional, solution.

  • The Rationale: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase.[5][20] The positively charged TEA will preferentially interact with the negatively charged silanol sites on the stationary phase, effectively blocking them from interacting with your aminobenzoic acid analyte.[5][20]

  • The Protocol:

    • Add a low concentration of a competing base, such as 0.05% to 0.1% triethylamine, to your mobile phase.

    • Caution: Be aware that amine additives like TEA can sometimes be difficult to completely flush from the HPLC system and may shorten the lifetime of the column with prolonged use.[2] This approach is often considered a "last resort" with modern, high-quality columns.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical and systematic approach is key to efficiently identifying and resolving the root cause. The following diagram illustrates a recommended troubleshooting workflow.

Troubleshooting_Workflow Start Observe Peak Tailing for Aminobenzoic Acid Check_pH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.0) Start->Check_pH Adjust_pH ACTION: Adjust pH with Acid/Buffer (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is a Modern, End-Capped Column Being Used? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Change_Column ACTION: Switch to a Base-Deactivated or End-Capped Column Check_Column->Change_Column No Check_Solvent Is Sample Solvent Weaker Than or Equal to Mobile Phase? Check_Column->Check_Solvent Yes Change_Column->Check_Column Re-evaluate Change_Solvent ACTION: Re-dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent No Check_Buffer_Conc Is Buffer Concentration Sufficient? (e.g., >20 mM) Check_Solvent->Check_Buffer_Conc Yes Change_Solvent->Check_Solvent Re-evaluate Increase_Buffer ACTION: Increase Buffer Concentration Check_Buffer_Conc->Increase_Buffer No Consider_Additive Consider Advanced Options: - Competing Base (TEA) - Alternative Column Chemistry Check_Buffer_Conc->Consider_Additive Yes, but still tailing Resolved Peak Shape Resolved Check_Buffer_Conc->Resolved Yes, issue resolved Increase_Buffer->Check_Buffer_Conc Re-evaluate Consider_Additive->Resolved

References

Identifying and removing impurities from 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. The following information is curated to provide practical, field-proven insights to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A prevalent method for its synthesis involves the nitration of 2,3-dichlorobenzoic acid to form 2,3-dichloro-6-nitrobenzoic acid, followed by the reduction of the nitro group.[1][2] Therefore, the most common impurities include:

  • Starting Material: Unreacted 2,3-dichlorobenzoic acid.

  • Intermediate: The nitro-intermediate, 2,3-dichloro-6-nitrobenzoic acid.

  • Positional Isomers: Nitration of 2,3-dichlorobenzoic acid can lead to the formation of other isomers, such as 2,3-dichloro-4-nitrobenzoic acid and 2,3-dichloro-5-nitrobenzoic acid. Subsequent reduction would yield the corresponding amino-isomers.

  • By-products of Reduction: Depending on the reducing agent used, various by-products may be formed. For instance, incomplete reduction might leave traces of the nitroso or hydroxylamino intermediates.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Review the Synthesis: Consider all reactants, intermediates, and potential side-reactions of your synthesis. This can provide clues as to the identity of the impurity.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity peak. The molecular weight can help in proposing a molecular formula.

  • HPLC-MS/MS: If available, tandem mass spectrometry can provide fragmentation patterns, offering structural information about the impurity.

  • Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the peak area of the unknown impurity increases, it confirms its identity.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the peak from a preparative HPLC run and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: My purified this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration, often a yellowish or brownish tint, is typically due to the presence of trace amounts of oxidized impurities or residual nitro-aromatic compounds. These impurities can often be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Troubleshooting Guides

Impurity Identification

A logical workflow for identifying impurities is crucial for process optimization and quality control.

Impurity_Identification_Workflow start Start: Unexpected Peak in HPLC synthesis_review Review Synthesis Route - Starting Materials - Intermediates - By-products start->synthesis_review ms_analysis LC-MS Analysis (Determine Molecular Weight) synthesis_review->ms_analysis propose_structure Propose Potential Structures ms_analysis->propose_structure spiking_study Spiking Study with Reference Standard propose_structure->spiking_study fraction_collection Preparative HPLC Fraction Collection propose_structure->fraction_collection confirm_identity Identity Confirmed spiking_study->confirm_identity nmr_analysis NMR Analysis (Structural Elucidation) fraction_collection->nmr_analysis final_identification Impurity Identified nmr_analysis->final_identification

Impurity Identification Workflow
Purification Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery after Recrystallization The compound is too soluble in the chosen solvent.Select a less polar solvent or use a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out during Recrystallization The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
The solution is too concentrated.Add more of the hot solvent before cooling.
Persistent Impurity Peak after Purification The impurity has similar solubility to the product.Consider an alternative purification technique such as column chromatography or preparative HPLC.
The impurity co-crystallizes with the product.Try a different recrystallization solvent system. Formation of a salt of the benzoic acid can alter its crystallization properties and may help in separating from neutral impurities.[3]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is adapted from a validated procedure for the analysis of dichlorobenzoic acid isomers and is a robust starting point for the analysis of this compound and its related impurities.[4][5]

  • Instrumentation:

    • HPLC with UV or PDA detector

  • Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

    • B: Acetonitrile

  • Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: The C18 column provides good retention for the aromatic benzoic acid derivatives. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar aminobenzoic acids to the less polar dichlorobenzoic acid starting material. The ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.

Protocol 2: Recrystallization for Purification

This general protocol can be optimized for this compound. A solvent screening is recommended to find the optimal solvent or solvent system.

  • Solvent Selection:

    • Ideal solvents should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Good starting points for screening include water, ethanol, ethyl acetate, or a mixture such as dichloromethane/methanol or ethyl acetate/hexane.[4][6][7]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Recrystallization Workflow

Reference Data for Related Compounds

Due to the limited availability of published spectra for this compound, the following data for closely related isomers are provided for reference. These spectra can be used to understand the expected chemical shifts and fragmentation patterns.

Table of Expected ¹H NMR Chemical Shifts for Aminodichlorobenzoic Acid Isomers (in DMSO-d₆)

Compound Aromatic Protons (ppm) Amino Protons (ppm) Carboxylic Acid Proton (ppm)
2-Amino-6-chlorobenzoic acid6.5-7.5 (m)~5.8 (br s)~12.0 (br s)
3-Amino-2,5-dichlorobenzoic acid7.0-7.5 (m)~5.3 (br s)~12.5 (br s)
4-Amino-3,5-dichlorobenzoic acid~7.8 (s)~6.0 (br s)~12.8 (br s)

Note: The exact chemical shifts for this compound may vary but are expected to be in a similar range.

FTIR Spectroscopy

The FTIR spectrum of an aminobenzoic acid will show characteristic peaks for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹

  • N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-Cl stretch: Peaks in the 600-800 cm⁻¹ region

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 205, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). A common fragmentation pattern is the loss of a hydroxyl group (-17) and a carboxyl group (-45).

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • Chegg.com. (2022, May 11). Solved Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-chloro-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Shimadzu. (n.d.). No.L292A | Shimadzu Application News. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

Sources

Optimizing reaction conditions for synthesizing 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 6-Amino-2,3-dichlorobenzoic acid. The information presented herein is curated from established chemical literature and patents to ensure scientific integrity and reliability. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis.

Introduction: The Synthetic Strategy

Direct amination of 2,3-dichlorobenzoic acid to introduce an amino group at the C-6 position is challenging due to the electronic and steric factors of the dichloro-substituted ring. A more reliable and higher-yielding approach involves a two-step process:

  • Nitration: Electrophilic nitration of 2,3-dichlorobenzoic acid to introduce a nitro group at the C-6 position, yielding 2,3-dichloro-6-nitrobenzoic acid.

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.

This guide will focus on optimizing the reaction conditions and troubleshooting potential issues for each of these critical steps.

Part 1: Nitration of 2,3-dichlorobenzoic acid

The introduction of a nitro group at the C-6 position is a key step in this synthesis. Careful control of reaction parameters is crucial to ensure high regioselectivity and yield.

FAQ 1: What are the recommended starting conditions for the nitration of 2,3-dichlorobenzoic acid?

A common and effective method for the nitration of dichlorobenzoic acids involves the use of a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid.[1][2][3]

Table 1: Recommended Reaction Conditions for Nitration

ParameterRecommended RangeRationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Temperature 0-10 °CNitration is an exothermic reaction. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of unwanted byproducts.
Reaction Time 4-16 hoursThe reaction time will depend on the scale and specific temperature. It is advisable to monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Quenching Pouring onto iceThis method safely quenches the reaction by diluting the strong acids and precipitating the nitrated product.
Experimental Protocol: Synthesis of 2,3-dichloro-6-nitrobenzoic acid
  • In a flask equipped with a stirrer and a dropping funnel, suspend 2,3-dichlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated 2,3-dichloro-6-nitrobenzoic acid is then collected by filtration, washed with cold water, and dried.

Troubleshooting Guide: Nitration Step

Issue 1: Low Yield of 2,3-dichloro-6-nitrobenzoic acid

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial low-temperature stirring. Monitor the reaction until the starting material is consumed.

  • Possible Cause 2: Insufficient nitrating agent.

    • Solution: Ensure the molar ratio of nitric acid to the starting material is adequate. A slight excess of nitric acid is often used.

  • Possible Cause 3: Loss of product during workup.

    • Solution: Ensure the product is fully precipitated by using a sufficient amount of ice for quenching. Wash the collected solid with a minimal amount of cold water to avoid dissolving the product.

Issue 2: Formation of Isomeric Byproducts

  • Possible Cause: High reaction temperature.

    • Solution: Strictly maintain the reaction temperature below 10 °C during the addition of the nitrating agent. Overheating can lead to the formation of other nitro-isomers.

Part 2: Reduction of 2,3-dichloro-6-nitrobenzoic acid

The reduction of the nitro group to an amine is the final and critical step to obtain this compound. Several reduction methods are available, each with its own advantages and potential challenges.

FAQ 2: What are the common methods for reducing the nitro group in 2,3-dichloro-6-nitrobenzoic acid?

Common methods for the reduction of nitroarenes include catalytic hydrogenation and metal-acid reductions.[4]

Table 2: Comparison of Reduction Methods

MethodReducing AgentCatalystAdvantagesPotential Issues
Catalytic Hydrogenation H₂ gasPd/C, PtO₂, Raney NiHigh yield, clean reaction, easy product isolation.Requires specialized high-pressure equipment. Potential for dehalogenation.
Metal-Acid Reduction Sn, Fe, ZnHCl, Acetic AcidDoes not require high-pressure apparatus. Cost-effective.Can be messy, requiring careful workup to remove metal salts.
Hydrazine Hydrate N₂H₄·H₂ORaney Ni, Fe/CMilder conditions than some metal-acid systems.Hydrazine is toxic and requires careful handling.
Experimental Protocol: Reduction using Tin and HCl
  • In a round-bottom flask, add 2,3-dichloro-6-nitrobenzoic acid and granular tin.

  • With vigorous stirring, add a mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it over ice.

  • The product can be isolated by filtration and purified by recrystallization.

Troubleshooting Guide: Reduction Step

Issue 1: Incomplete Reduction

  • Possible Cause 1: Insufficient reducing agent.

    • Solution: Ensure a sufficient molar excess of the reducing metal and acid is used.

  • Possible Cause 2: Deactivated catalyst (for catalytic hydrogenation).

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons.

  • Possible Cause 3: Poor quality of the nitro compound.

    • Solution: Ensure the starting 2,3-dichloro-6-nitrobenzoic acid is of high purity. Impurities can interfere with the reduction.

Issue 2: Dehalogenation (Loss of Chlorine Atoms)

  • Possible Cause: Over-reduction, especially with catalytic hydrogenation.

    • Solution: Optimize the reaction conditions by lowering the hydrogen pressure, reducing the catalyst loading, or shortening the reaction time. Monitor the reaction closely to stop it once the nitro group is reduced.

Visualizing the Workflow and Troubleshooting

Figure 1: Synthetic Workflow A high-level overview of the two-step synthesis of this compound.

A 2,3-Dichlorobenzoic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 2,3-Dichloro-6-nitrobenzoic Acid B->C D Reduction (e.g., Sn/HCl or H2/Pd-C) C->D Step 2 E This compound D->E start Low Yield in Nitration Step q1 Is the reaction complete? (Check TLC/HPLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the nitrating agent ratio correct? a1_yes->q2 sol1 Increase reaction time or allow to warm to RT. a1_no->sol1 end Yield Optimized sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the product fully precipitated during workup? a2_yes->q3 sol2 Use a slight excess of nitric acid. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Use more ice for quenching and wash with minimal cold water. a3_no->sol3 sol3->end

References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. PrepChem.com. [Link]

  • A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ACS Publications. [Link]

  • Regioselective Copper-catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate. [Link]

  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Patsnap. [Link]

  • Reduction of nitrobenzoic acid.
  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

Sources

Technical Support Center: Stabilizing 6-Amino-2,3-dichlorobenzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have synthesized the information in this guide to be both technically accurate and practically applicable in a laboratory setting.

Understanding the Stability of this compound

This compound is a substituted aromatic amino acid. Its structure, containing an amino group and a carboxylic acid group on a dichlorinated benzene ring, makes it susceptible to several degradation pathways in solution. The primary drivers of degradation are oxidation and photodegradation. Understanding these mechanisms is crucial for preventing the loss of your compound and ensuring the integrity of your experimental results.

Aromatic amines are prone to oxidation, which can lead to the formation of colored byproducts such as nitroso and nitro compounds, as well as polymeric materials.[1][2][3] This process can be initiated by dissolved oxygen, trace metal contaminants, or exposure to light. The presence of two electron-withdrawing chlorine atoms on the benzene ring can influence the molecule's susceptibility to these reactions.

Furthermore, aminobenzoic acids are known to be sensitive to light, particularly UV radiation.[4][5][6] Photodegradation can lead to a variety of products through complex reaction pathways, including polymerization and oxidation of the amino group.[7][8] The rate of photodegradation is often pH-dependent.[4][5][7][8]

The following sections provide a troubleshooting guide in a question-and-answer format to address specific issues you may encounter, followed by a set of frequently asked questions for quick reference.

Troubleshooting Guide: Degradation of this compound

This section addresses common problems encountered during the handling and storage of this compound solutions.

My solution of this compound is turning yellow/brown. What is happening?

A change in the color of your solution is a common indicator of degradation, specifically oxidation of the amino group.

  • Causality: The amino group (-NH2) on the aromatic ring is susceptible to oxidation, which can form colored impurities like nitroso (-N=O) and nitro (-NO2) compounds. This oxidation can be accelerated by exposure to air (dissolved oxygen), trace metal ions, and light. Aromatic amines can also form colored polymeric products upon oxidation.[1][2][3]

  • Troubleshooting Steps:

    • Deoxygenate your solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work under an inert atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas.

    • Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

    • Add an antioxidant: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

    • Store in amber vials: Protect the solution from light by storing it in amber glass vials or by wrapping clear vials in aluminum foil.

I am observing a decrease in the concentration of my compound in my HPLC analysis over time, even when stored in the dark. What could be the issue?

A gradual loss of the parent compound, even without color change, can be due to more subtle degradation pathways or reaction with the solvent or container.

  • Causality: While oxidation is a primary concern, other reactions can occur. The compound could be reacting with impurities in the solvent or adsorbing to the surface of the container. The pH of the solution can also play a significant role in the stability of the compound.

  • Troubleshooting Steps:

    • Evaluate Solvent Purity: Ensure the use of high-purity solvents to minimize reactive impurities.

    • Check for pH Effects: The stability of aminobenzoic acids can be pH-dependent. Prepare your solutions in a buffered system if your experiment allows. The optimal pH for stability should be determined empirically, but starting with a slightly acidic to neutral pH is generally recommended.

    • Consider Container Material: While glass is generally inert, consider using polypropylene or other plastic containers if you suspect adsorption to glass surfaces.

    • Filter Sterilization: If preparing a stock solution for long-term use, consider filter sterilizing it through a 0.22 µm filter to remove any particulate matter that could act as a catalyst for degradation.

My solution appears cloudy or has formed a precipitate upon storage. What is the cause?

Precipitation can be due to solubility issues or the formation of insoluble degradation products.

  • Causality: The solubility of this compound can be limited in certain solvents and is often pH-dependent. Changes in temperature during storage can also affect solubility. Alternatively, some degradation products, such as polymers, may be insoluble in the solvent.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure that you have not exceeded the solubility limit of the compound in your chosen solvent at the storage temperature. You may need to gently warm the solution to redissolve the compound before use.

    • Control the pH: The protonation state of the amino and carboxylic acid groups will change with pH, affecting solubility. Using a buffered solvent system can help maintain solubility.

    • Store at a Consistent Temperature: Avoid freeze-thaw cycles, which can promote precipitation. Store solutions at a constant, cool temperature. If storing in a refrigerator or freezer, ensure the compound is fully dissolved upon warming to room temperature before use.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for solid this compound?

    • The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9][10][11] It should be kept away from strong oxidizing agents.[9][11]

  • What solvents are recommended for dissolving this compound?

    • Commonly used solvents include DMSO, DMF, and alcohols like methanol or ethanol. For aqueous solutions, the use of a buffer may be necessary to achieve the desired concentration and maintain stability. Always use high-purity, anhydrous solvents when possible.

  • How can I monitor the degradation of my this compound solution?

    • High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method to monitor the purity of your solution over time.[12][13] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Is it necessary to protect my solutions from light?

    • Yes. Aromatic amino acids can be susceptible to photodegradation.[4][5][6] It is highly recommended to store solutions in amber vials or protect them from light to minimize this degradation pathway.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution
  • Solvent Preparation: Choose a high-purity solvent (e.g., HPLC-grade DMSO or ethanol). If using an aqueous buffer, prepare it with high-purity water and filter it through a 0.22 µm membrane. Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Weighing the Compound: In a clean, dry weighing boat, accurately weigh the desired amount of this compound.

  • Dissolution: Transfer the solid to an appropriate amber glass vial. Add the deoxygenated solvent to the vial to the desired final volume. If necessary, sonicate briefly or vortex to aid dissolution.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with an inert gas.

  • Storage: Store the sealed vial at a cool, constant temperature (e.g., 4°C or -20°C), protected from light.

Visualizing Degradation Pathways and Troubleshooting

To further aid in understanding and preventing the degradation of this compound, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.

Potential Degradation Pathways of this compound This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Metal Ions, Light Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Light

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability Solution Instability Observed Solution Instability Observed Color Change (Yellow/Brown) Color Change (Yellow/Brown) Solution Instability Observed->Color Change (Yellow/Brown) Concentration Decrease (HPLC) Concentration Decrease (HPLC) Solution Instability Observed->Concentration Decrease (HPLC) Precipitation Precipitation Solution Instability Observed->Precipitation Protect from Light\nUse Amber Vials Protect from Light Use Amber Vials Color Change (Yellow/Brown)->Protect from Light\nUse Amber Vials Yes Deoxygenate Solvent\nUse Antioxidant Deoxygenate Solvent Use Antioxidant Color Change (Yellow/Brown)->Deoxygenate Solvent\nUse Antioxidant Yes Check Solvent Purity\nand pH Check Solvent Purity and pH Concentration Decrease (HPLC)->Check Solvent Purity\nand pH Yes Evaluate Container Material Evaluate Container Material Concentration Decrease (HPLC)->Evaluate Container Material Yes Verify Solubility\nand Storage Temperature Verify Solubility and Storage Temperature Precipitation->Verify Solubility\nand Storage Temperature Yes Control pH with Buffer Control pH with Buffer Precipitation->Control pH with Buffer Yes

Caption: A logical workflow for troubleshooting common solution instability issues.

References

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • PMC. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • The College of Wooster. (2021, April 3). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • PubMed. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

  • The College of Wooster. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Retrieved from [Link]

  • ResearchGate. (n.d.). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Retrieved from [Link]

  • UBC Chemistry. (n.d.). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Separation of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of dichlorobenzoic acid (DCBA) isomers. The structural similarity of these isomers makes their separation a complex analytical task. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your mobile phase and achieve robust, reproducible separations.

Introduction to the Challenge

Dichlorobenzoic acid isomers are a classic example of a challenging separation in analytical chemistry. With six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), the subtle differences in their physicochemical properties demand a highly optimized chromatographic method. The primary goal of mobile phase optimization is to exploit these minor differences to achieve baseline resolution. This guide will focus predominantly on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and powerful technique for such separations.[1][2]

Physicochemical Properties of Dichlorobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (approx.)Predicted logP (approx.)
2,3-Dichlorobenzoic acidC₇H₄Cl₂O₂191.012.5 - 3.02.5 - 3.0
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.012.7 - 3.22.8
2,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.012.6 - 3.12.8
2,6-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01< 2.52.5 - 3.0
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.013.5 - 4.03.5
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.013.3 - 3.82.8

Note: Predicted values are based on chemical structure and publicly available data for individual isomers.[3][4][5][6] Actual values may vary.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of dichlorobenzoic acid isomers, providing probable causes and actionable solutions.

Issue 1: Poor Resolution and Peak Co-elution

  • Probable Cause:

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the isomers, they will exist in both ionized and non-ionized forms, leading to broad peaks and poor separation.[7]

    • Insufficient Organic Modifier Strength: The organic modifier concentration may be too high, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase.[8]

    • Incorrect Organic Modifier: The chosen organic modifier (e.g., acetonitrile or methanol) may not provide the necessary selectivity for the isomers.[9]

    • Suboptimal Stationary Phase: A standard C18 column may not offer the best selectivity.

  • Solutions:

    • Adjust Mobile Phase pH: The most critical parameter for separating acidic compounds is the mobile phase pH.[10] To ensure the dichlorobenzoic acid isomers are in their non-ionized, more retained form, the mobile phase pH should be at least 2 pH units below their pKa values.[11][12] A starting pH of 2.5 is often effective.[2] Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.[13]

    • Optimize Organic Modifier Concentration: Systematically decrease the percentage of the organic modifier in the mobile phase. This will increase retention times and provide a greater opportunity for separation.[8]

    • Evaluate Different Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[14] They offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic, while methanol is protic).[8] If acetonitrile does not provide adequate separation, try methanol, or even a ternary mixture.

    • Consider an Alternative Stationary Phase: If optimizing the mobile phase on a C18 column is unsuccessful, consider a phenyl-hexyl or a biphenyl stationary phase. These can offer alternative selectivities through π-π interactions with the aromatic rings of the dichlorobenzoic acid isomers.[13][15]

Issue 2: Peak Tailing

  • Probable Cause:

    • Secondary Interactions: The acidic analytes can interact with active silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Mobile Phase pH Near pKa: As mentioned, a pH close to the pKa can cause peak distortion.[7]

    • Column Overload: Injecting too much sample can lead to asymmetrical peaks.[16]

  • Solutions:

    • Suppress Silanol Activity: Lowering the mobile phase pH (e.g., to 2.5) will suppress the ionization of both the dichlorobenzoic acid isomers and the surface silanols, minimizing secondary interactions.[11]

    • Use a Low-pH Stable Column: Employ a column specifically designed for use at low pH.

    • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.

Issue 3: Inconsistent Retention Times

  • Probable Cause:

    • Unstable Mobile Phase pH: Poorly buffered mobile phase or inaccurate pH adjustment can lead to retention time drift.[17]

    • Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.[18]

    • Column Degradation: Operating outside the recommended pH range of the column can damage the stationary phase.[7]

  • Solutions:

    • Properly Prepare and Buffer the Mobile Phase: Use a buffer with a pKa within one pH unit of the desired mobile phase pH and ensure accurate measurement.[13]

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible results.

    • Ensure Column Compatibility: Always operate the column within the manufacturer's specified pH range.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition?

A good starting point for the separation of dichlorobenzoic acid isomers on a C18 column is a mobile phase consisting of an aqueous buffer at pH 2.5 and an organic modifier like acetonitrile or methanol.[2] Begin with a gradient elution from a low to a high concentration of the organic modifier to determine the approximate elution conditions, then optimize to an isocratic method if possible.[19]

Q2: How do I choose between acetonitrile and methanol?

Acetonitrile and methanol offer different selectivities.[20] Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography and results in lower backpressure.[14] Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which may provide unique selectivity for your isomers.[8] It is often beneficial to screen both solvents during method development.

Q3: What buffer should I use and at what concentration?

For a mobile phase pH of 2.5, a phosphate buffer is a suitable choice. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation when mixed with the organic modifier.[13] If your method requires mass spectrometry (MS) detection, use a volatile buffer like formic acid or ammonium formate.[21]

Q4: Can I use gradient elution?

Yes, a gradient elution is an excellent starting point for method development.[19] It allows you to screen a wide range of mobile phase compositions in a single run. Once the approximate elution conditions are known, you can transition to an isocratic method for simplicity and robustness, if the separation allows.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 2.5 Phosphate Buffer)
  • Prepare 1 M Monobasic Potassium Phosphate: Dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Prepare 25 mM Phosphate Buffer: Add 25 mL of the 1 M monobasic potassium phosphate stock solution to a 1 L volumetric flask. Add approximately 900 mL of HPLC-grade water.

  • Adjust pH: While stirring, add phosphoric acid dropwise to adjust the pH to 2.5.

  • Final Volume: Bring the solution to a final volume of 1 L with HPLC-grade water.

  • Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter before use.

Protocol 2: Systematic Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of dichlorobenzoic acid isomers.

  • Initial Gradient Screening:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 25 mM Phosphate Buffer, pH 2.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

  • Evaluation of Organic Modifier:

    • Repeat the initial gradient screening with methanol as Mobile Phase B.

    • Compare the chromatograms from the acetonitrile and methanol gradients to determine which organic modifier provides better initial selectivity.

  • Isocratic Method Development:

    • Based on the retention times from the initial gradient, calculate an approximate isocratic mobile phase composition.

    • Perform a series of isocratic runs, systematically varying the percentage of the chosen organic modifier (e.g., in 2-5% increments) to fine-tune the separation.

  • pH Optimization (if necessary):

    • If co-elution persists, evaluate the effect of slightly altering the mobile phase pH (e.g., pH 2.3 and pH 2.7) to see if it improves selectivity.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Alternative and Advanced Techniques

While RP-HPLC is the workhorse for such separations, other techniques can offer unique advantages:

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility. This technique can provide very high separation efficiencies and is an excellent alternative or complementary technique to HPLC for isomer separations.[22][23] Method development in CE would involve optimizing the background electrolyte pH, concentration, and the use of additives like organic modifiers or cyclodextrins.[24]

Concluding Remarks

The successful separation of dichlorobenzoic acid isomers is a testament to a well-developed and robust analytical method. By systematically addressing the key mobile phase parameters—pH, organic modifier type, and concentration—and by following a logical troubleshooting workflow, researchers can overcome the challenges posed by these structurally similar compounds. This guide provides the foundational knowledge and practical steps to achieve this goal, ensuring the accuracy and reliability of your analytical results.

References

  • KNauer.
  • Biotage. (2023, January 24).
  • Agilent.
  • Sigma-Aldrich. Developing HPLC Methods.
  • SciSpace. A review on method development by hplc.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Moravek.
  • BenchChem.
  • Crawford Scientific.
  • Agilent. (2024, March 28).
  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • BenchChem.
  • Chromatography Today. (2023, April 11).
  • uHPLCs. (2023, December 29). 30 HPLC Problems and Solutions You Should Know.
  • LCGC International.
  • Restek.
  • PubChem. 2,4-Dichlorobenzoic Acid.
  • PubMed. (2022, August).
  • ElectronicsAndBooks. Ionization of dichlorophenols for their analysis by capillary electrophoresis–mass spectrometry.
  • PubChem. 2,5-Dichlorobenzoic acid.
  • BenchChem.
  • HPLC Troubleshooting Guide.
  • PubMed. (1996, February).
  • PubMed.
  • PubChem. 3,4-Dichlorobenzoic acid.
  • PubChem. 3,5-Dichlorobenzoic acid.
  • Wiley Online Library. (2023, July 19).
  • SIELC Technologies. Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column.

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Minimizing side reactions in the synthesis of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Amino-2,3-dichlorobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance to navigate the complexities of this synthesis, troubleshoot common issues, and minimize side reactions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

A1: A prevalent method for synthesizing this compound is through the amination of a di-substituted chlorobenzoic acid derivative. A key challenge in this synthesis is controlling the regioselectivity of the amination reaction to favor the desired isomer and prevent the formation of other amino-substituted isomers. Another significant hurdle is the potential for side reactions such as hydrolysis of the starting material or product, and the formation of coupled byproducts, all of which can complicate purification and reduce the overall yield.

Q2: What are the typical starting materials for this synthesis?

A2: Common starting materials include 2,3,6-trichlorobenzoic acid or 2,3-dichlorobenzoic acid derivatives. The choice of starting material often dictates the specific reaction conditions and the profile of potential side reactions. For instance, starting with 2,3-dichlorobenzoic acid and introducing an amino group is a common strategy.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are indispensable techniques for monitoring the reaction. Developing a robust analytical method that can separate the starting material, the desired product, and key potential impurities is crucial for real-time reaction tracking and for making informed decisions about reaction endpoint and work-up procedures.

Q4: What are the critical safety precautions to consider during this synthesis?

A4: The synthesis often involves corrosive reagents, high pressures, and potentially toxic intermediates. It is imperative to conduct a thorough safety review before commencing any experimental work. This includes understanding the hazards of all chemicals, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and working in a well-ventilated fume hood. Pressure-rated equipment must be used for high-pressure reactions, and appropriate shielding should be in place.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound

Low yields can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Visualizing the Synthetic Pathway

Caption: General schematic of the amination reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Pressure: The amination of dichlorobenzoic acids is typically conducted at elevated temperatures and pressures. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products. Systematically screen a range of temperatures (e.g., 150°C to 220°C) and pressures to find the optimal balance for your specific setup. A patent for a similar process suggests temperatures between 150°C and 220°C are effective.[1]

  • Adjust Stoichiometry of Ammonia: The concentration of ammonia is a critical parameter. A large excess of ammonia is often used to drive the reaction towards the desired product and minimize the formation of byproducts from reactions with the solvent or other species. Experiment with varying the molar equivalents of ammonia to the starting material.

  • Catalyst Selection and Concentration: Copper-based catalysts are frequently employed in such amination reactions. The choice of copper salt (e.g., CuCl, CuBr) and its concentration can significantly impact the reaction rate and selectivity. If yields are low, consider screening different copper catalysts or adjusting the catalyst loading.

Problem 2: Formation of Isomeric Impurities

The formation of isomers, such as 2-amino-3,4-dichlorobenzoic acid, is a common challenge that complicates purification.

Logical Flow for Minimizing Isomer Formation

Isomer_Minimization cluster_Factors Controlling Factors cluster_Outcome Desired Outcome Temperature Temperature Reaction_Selectivity Reaction_Selectivity Temperature->Reaction_Selectivity Influences Solvent Solvent Solvent->Reaction_Selectivity Influences Starting_Material Starting_Material Starting_Material->Reaction_Selectivity Determines High_Purity_Product High_Purity_Product Reaction_Selectivity->High_Purity_Product Leads to

Caption: Key factors influencing isomeric purity.

Troubleshooting Steps:

  • Precise Temperature Control: The activation energies for the formation of different isomers can be very similar. Therefore, precise and stable temperature control throughout the reaction is critical. Even small fluctuations can alter the isomeric ratio of the product.

  • Solvent System Optimization: The polarity and nature of the solvent can influence the regioselectivity of the amination. While aqueous ammonia is common, exploring co-solvents might offer better control over isomer formation.

  • Purification Strategy: If isomeric impurities are unavoidable, developing an effective purification strategy is essential. Recrystallization is a powerful technique for separating isomers. Experiment with different solvent systems to find one that provides good separation. In some cases, derivatization of the mixture followed by separation and subsequent removal of the derivatizing group can be an effective, albeit more complex, approach.

Problem 3: Hydrolysis of the Carboxylic Acid Group

Under the harsh conditions of the amination reaction (high temperature, aqueous base), the carboxylic acid group can potentially undergo side reactions. While the carboxylate is generally stable, decarboxylation or other degradations can occur.

Troubleshooting Steps:

  • Control of pH: Maintaining the appropriate pH is crucial. The reaction is typically run under basic conditions to deprotonate the carboxylic acid, forming the more stable carboxylate salt. Ensure that a sufficient amount of base is present throughout the reaction.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of degradation. Monitor the reaction progress closely and quench the reaction as soon as the starting material has been consumed to an acceptable level.

Experimental Protocols

General Procedure for the Amination of 2,3-Dichlorobenzoic Acid

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2,3-Dichlorobenzoic acid

  • Aqueous Ammonia (e.g., 25% solution)

  • Copper(I) Chloride (CuCl)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Water

  • Pressure-rated autoclave with stirring and temperature control

Procedure:

  • In a suitable beaker, dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of sodium hydroxide.[1]

  • Transfer the solution to a pressure-rated autoclave.

  • Add the desired amount of copper(I) chloride catalyst.

  • Add a significant molar excess of aqueous ammonia (e.g., 500 to 2500 mol %).[1]

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 160-190°C).[1]

  • Maintain the reaction at this temperature, monitoring the internal pressure.

  • After the reaction is deemed complete by analytical monitoring (e.g., HPLC), cool the autoclave to room temperature.

  • Carefully vent any excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.[1]

  • Isolate the crude product by filtration and wash with water.

  • Further purify the product by recrystallization from a suitable solvent.

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Deviation
Temperature150 - 220 °C[1]Too low: incomplete reaction. Too high: increased side products.
Ammonia (mol %)500 - 2500[1]Too low: slower reaction, potential for side reactions.
Catalyst LoadingVaries (e.g., 0.5-5 mol %)Affects reaction rate.
pH during work-up3 - 4[1]Critical for complete precipitation of the product.

References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Amino-2,3-dichlorobenzoic Acid for Lab Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale synthesis of 6-Amino-2,3-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to produce this valuable compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the electrophilic nitration of 2,3-dichlorobenzoic acid to yield 2,3-dichloro-6-nitrobenzoic acid. The subsequent step is the reduction of the nitro group to an amine, affording the final product. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.

This guide will walk you through detailed protocols for each step, address common challenges, and provide solutions to potential issues you may encounter during your experiments.

Visualizing the Synthetic Workflow

Synthesis_Workflow 2,3-Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid Nitration Step 1: Nitration (HNO3, H2SO4) 2,3-Dichlorobenzoic_Acid->Nitration 2,3-Dichloro-6-nitrobenzoic_Acid 2,3-Dichloro-6-nitrobenzoic Acid Nitration->2,3-Dichloro-6-nitrobenzoic_Acid Reduction Step 2: Reduction (e.g., SnCl2/HCl) 2,3-Dichloro-6-nitrobenzoic_Acid->Reduction 6-Amino-2,3-dichlorobenzoic_Acid This compound Reduction->6-Amino-2,3-dichlorobenzoic_Acid

Caption: Overall synthetic workflow for this compound.

Step 1: Nitration of 2,3-Dichlorobenzoic Acid

The introduction of a nitro group onto the aromatic ring is a critical step that dictates the position of the final amino group. The directing effects of the two chlorine atoms and the carboxylic acid group on 2,3-dichlorobenzoic acid will influence the regioselectivity of the nitration. While the chlorine atoms are ortho, para-directing and the carboxylic acid is meta-directing, the 6-position is sterically and electronically favored for substitution.

Experimental Protocol: Nitration

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichlorobenzoic acid191.0119.1 g0.1
Concentrated Sulfuric Acid (98%)98.08100 mL-
Concentrated Nitric Acid (70%)63.0115 mL~0.24

Procedure:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 19.1 g (0.1 mol) of 2,3-dichlorobenzoic acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding 15 mL of concentrated nitric acid to 25 mL of cold (0-5 °C) concentrated sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2,3-dichlorobenzoic acid over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude 2,3-dichloro-6-nitrobenzoic acid in a vacuum oven at 50-60 °C. The expected yield is typically in the range of 85-95%.

Nitration: Troubleshooting and FAQs

Q1: The yield of my nitrated product is low. What could be the reason?

A1: Low yields in nitration can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is sluggish, you can try extending the reaction time or slightly increasing the temperature (e.g., to room temperature), but be cautious as this may lead to side products.

  • Insufficient Nitrating Agent: Ensure the correct stoichiometry of the nitrating agent is used.

  • Loss during Work-up: The product may have some solubility in the acidic aqueous solution. Ensure the precipitation is complete by using a sufficient amount of ice and that the filtration is done efficiently.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: While the 6-nitro isomer is the major product, the formation of other isomers like the 4-nitro and 5-nitro derivatives is possible.

  • Temperature Control: Maintaining a low reaction temperature (0-10 °C) is crucial for maximizing the yield of the desired isomer.[1] Higher temperatures can lead to the formation of undesired isomers.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to isolate the desired 2,3-dichloro-6-nitrobenzoic acid.

Q3: The reaction mixture turned dark brown/black. Is this normal?

A3: A darkening of the reaction mixture is common in nitration reactions due to the formation of minor byproducts and oxidation. However, an excessively dark color could indicate overheating or the use of impure starting materials. As long as the final product can be isolated in good yield and purity after work-up and purification, this is generally not a major concern.

Step 2: Reduction of 2,3-Dichloro-6-nitrobenzoic Acid

The reduction of the nitro group to an amine is the final step in the synthesis. Several methods can be employed, with the choice depending on the available equipment, desired scale, and tolerance for certain reagents. The primary challenge in this step is to achieve complete reduction of the nitro group without affecting the chloro substituents (dehalogenation).

Experimental Protocol: Reduction using Tin(II) Chloride

This method is reliable for lab-scale synthesis and generally avoids dehalogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-6-nitrobenzoic acid236.0123.6 g0.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63113 g0.5
Concentrated Hydrochloric Acid (37%)36.46150 mL-
Sodium Hydroxide (for neutralization)40.00As needed-

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 23.6 g (0.1 mol) of 2,3-dichloro-6-nitrobenzoic acid and 150 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: To the stirred suspension, add 113 g (0.5 mol) of tin(II) chloride dihydrate in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further in an ice bath. A precipitate of the amine hydrochloride salt may form.

  • Basification: Carefully neutralize the cold reaction mixture by the slow addition of a concentrated sodium hydroxide solution (e.g., 10 M) with vigorous stirring and cooling. The pH should be adjusted to approximately 7-8. This will precipitate the free amine.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification and Drying: The crude this compound can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture. Dry the purified product in a vacuum oven at 60-70 °C. The expected yield is typically 80-90%.

Alternative Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative but requires a hydrogenation apparatus and careful selection of the catalyst to avoid dehalogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-6-nitrobenzoic acid236.0123.6 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol46.07200 mL-
Hydrogen Gas (H₂)2.02As needed-

Procedure:

  • Setup: To a hydrogenation vessel, add 23.6 g (0.1 mol) of 2,3-dichloro-6-nitrobenzoic acid, 200 mL of ethanol, and 1.0 g of 10% Pd/C.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Reduction: Troubleshooting and FAQs

Reduction_Troubleshooting Start Incomplete Reduction? Check_Reagents Check activity of reducing agent/catalyst Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No Increase_Stoichiometry Increase stoichiometry of reducing agent Check_Reagents->Increase_Stoichiometry Optimize_Temp Optimize reaction temperature Increase_Stoichiometry->Optimize_Temp Check_Solubility Ensure starting material is soluble Optimize_Temp->Check_Solubility End Successful Reduction Check_Solubility->End Dehalogenation Dehalogenation Product? Side_Products->Dehalogenation No Control_Temp Control reaction temperature to avoid overheating Side_Products->Control_Temp Yes (e.g., azo/azoxy) Use_Milder_Conditions Use milder reducing agent (e.g., Fe/NH4Cl) Dehalogenation->Use_Milder_Conditions Yes Dehalogenation->End No Control_Temp->End Change_Catalyst Use a less active catalyst or add inhibitors Use_Milder_Conditions->Change_Catalyst Change_Catalyst->End

Caption: Troubleshooting decision tree for the reduction of 2,3-dichloro-6-nitrobenzoic acid.

Q1: My reduction with SnCl₂ is incomplete, even after prolonged heating. What should I do?

A1:

  • Stoichiometry: Ensure you are using a sufficient excess of SnCl₂·2H₂O. A 5-fold molar excess is generally recommended.

  • Acid Concentration: The concentration of HCl is important. If it is too dilute, the reaction may be slow.

  • Purity of Starting Material: Impurities in the nitro compound can sometimes interfere with the reduction. Ensure your 2,3-dichloro-6-nitrobenzoic acid is reasonably pure.

Q2: During catalytic hydrogenation, I am observing dehalogenation (loss of chlorine atoms). How can I prevent this?

A2: Dehalogenation is a common side reaction in the catalytic hydrogenation of aryl halides.

  • Catalyst Choice: While Pd/C is effective, it can also promote dehalogenation. Consider using a different catalyst like platinum on carbon (Pt/C) or Raney Nickel, which are sometimes less prone to causing dehalogenation.[2]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help minimize dehalogenation.

  • Additives: In some cases, adding a catalyst inhibitor or a small amount of acid can suppress dehalogenation.[3]

Q3: The final product is difficult to purify. What are some effective purification strategies?

A3: this compound is an amino acid and has both acidic and basic properties.

  • Recrystallization: This is the most common method. Experiment with different solvent systems like ethanol, methanol, ethanol/water, or acetic acid/water to find the optimal conditions for crystallization.

  • Acid-Base Extraction: You can dissolve the crude product in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the sodium salt. Filter to remove any non-acidic impurities. Then, re-precipitate the purified product by adding acid (like HCl) to the filtrate until the pH is acidic.

  • Charcoal Treatment: If the product is colored, you can treat a solution of the product with activated charcoal to remove colored impurities before recrystallization.

Safety Precautions

  • Nitration: This reaction involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. The reaction is also exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in an ice bath to control the temperature.

  • Reduction: Concentrated hydrochloric acid is corrosive. The reaction with tin(II) chloride is exothermic. When using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate safety measures and equipment.

References

  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S.
  • Wulff, C., et al. (1977). Process for the production of nitro derivatives of aromatic compounds. U.S.
  • Hamilton, L. A., & Lauer, W. M. (1965). Preparation of 3-amino-2,5-dichlorobenzoic acid. U.S.
  • Reddit. (2023). my nitro refuses to be reduced. [Link]

  • Organic Syntheses. (1925). m-NITROBENZOIC ACID. [Link]

  • Lin, S. D., & Schramm, M. P. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. U.S.
  • SciSpace. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • Google Patents. (2007).
  • University of Southampton. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Google Patents. (1995).
  • Google Patents. (1993).
  • MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Google Patents. (2003).
  • Testbook. (2020). Nitration of benzoic acid gives following major product. [Link]

  • Google Patents. (2014). Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • HAL Open Science. (2019). Structured Non-Noble Metal Catalysts for the Liquid-Phase Reduction of Nitroaromatics. [Link]

  • ResearchGate. (2014). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds. [Link]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]

  • MDPI. (2012). Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts—A Matter of the Support. [Link]

  • Chegg. (2025). Solved Reduction of nitrobenzene with SnHCl followed by H2O. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for 6-Amino-2,3-dichlorobenzoic acid, a crucial process for ensuring data integrity in pharmaceutical development and quality control. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document moves beyond a simple checklist, offering insights into the rationale behind experimental design and a comparison of analytical strategies.

Introduction: The "Why" of Method Validation

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][2] It is a cornerstone of Good Manufacturing Practices (GMP) and a non-negotiable requirement by regulatory bodies worldwide.[2][3] This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse technique for the analysis of aromatic compounds, as our primary example.

Strategic Method Selection: HPLC vs. Alternatives

The physicochemical properties of this compound—namely its aromatic ring (a strong chromophore), carboxylic acid group, and amino group—make it an ideal candidate for Reverse-Phase HPLC with UV detection.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile, polar compounds. It offers high resolution, sensitivity, and reproducibility.[2][4] For aromatic carboxylic acids, HPLC provides excellent separation from related substances and degradation products.[5][6]

  • Gas Chromatography (GC): GC is typically reserved for volatile or semi-volatile compounds. To analyze this compound by GC, a derivatization step would be necessary to increase its volatility, adding complexity and potential variability to the method.

  • LC-Mass Spectrometry (LC-MS): While offering superior specificity and sensitivity, LC-MS is a more complex and expensive technique.[7] It is often employed as an orthogonal method for peak identification or for trace-level analysis rather than for routine quality control assays.

  • Spectrophotometry (UV-Vis): A simple UV-Vis spectrophotometric method would lack the specificity to distinguish the analyte from potential impurities or degradants that share similar chromophores.[8]

Given these considerations, a stability-indicating HPLC-UV method is the most robust and practical choice for the routine quality control of this compound.

The Validation Workflow: A Blueprint for Trustworthiness

The validation process is a systematic journey to characterize a method's performance. The ICH Q2(R1) guideline outlines the key parameters that must be investigated.[9][10][11]

Validation_Workflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Confirms peak purity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DetectionLimit Detection Limit (LOD) Precision->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) Precision->QuantitationLimit Robustness Robustness QuantitationLimit->Robustness SystemSuitability System Suitability Criteria Robustness->SystemSuitability ValidatedMethod Validated Method Ready for Use SystemSuitability->ValidatedMethod

Caption: The ICH Q2(R1) Analytical Method Validation Workflow.

Experimental Protocols & Data Interpretation

This section provides a detailed, step-by-step methodology for validating an HPLC method for the assay of this compound.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and peak shape for aromatic acids.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified aqueous phase suppresses the ionization of the carboxylic acid group, improving retention and peak symmetry. Acetonitrile is a common organic modifier.
Gradient 0-15 min: 30% B to 70% B15-20 min: 70% B20-25 min: 30% BA gradient elution ensures that both the main analyte and any potential impurities with different polarities are well-resolved within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / B (50:50)Ensures compatibility with the mobile phase and good peak shape.
Specificity: Proving the Method is Selective

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][12] For a stability-indicating method, this is most rigorously demonstrated through forced degradation studies.[13][14][15]

Experimental Protocol:

  • Prepare solutions of this compound (~100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 24 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before analysis.

  • Inject the unstressed sample, a blank (diluent), and each stressed sample into the HPLC system.

  • Analyze the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and for resolution between the analyte and any degradation products.

Acceptance Criteria & Data Interpretation:

ParameterAcceptance CriteriaHypothetical Result (Example)
Blank Interference No significant peaks at the retention time of the analyte.Pass
Peak Purity Purity angle should be less than the purity threshold.Pass (Purity Angle < Purity Threshold for all stressed samples)
Resolution (Rs) Resolution between the analyte peak and the closest eluting degradant peak should be > 2.0.Pass (Rs = 2.8 with closest degradant)

A successful specificity study demonstrates that the method can separate the analyte from potential degradation products, ensuring that any measured decrease in the analyte concentration during a stability study is real and not due to co-elution.[8][16]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][2]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Data Interpretation:

ParameterAcceptance CriteriaHypothetical Result (Example)
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero (e.g., < 2% of the 100% level response).1.5% of 100% response
Residuals Random distribution around the zero line.Pass
Range 80% - 120% of the nominal concentration.Demonstrated

A high correlation coefficient confirms the linear relationship, which is fundamental for accurate quantification using a single-point standard.[8][17]

Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[18] It is often expressed as percent recovery. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Experimental Protocol (Combined Study):

  • Analyst 1, Day 1, Instrument 1:

    • Prepare nine samples in total: three replicates at three concentration levels (e.g., 80%, 100%, 120%). These can be prepared by spiking a placebo matrix or by dilution from a stock solution.

    • Analyze the samples and calculate the % recovery for accuracy and the Relative Standard Deviation (%RSD) for repeatability.

  • Analyst 2, Day 2, Instrument 2:

    • Repeat the process from Step 1.

  • Combine the data from both sets of experiments to evaluate intermediate precision.

Acceptance Criteria & Data Interpretation:

ParameterLevelAcceptance CriteriaHypothetical Result (Example)
Accuracy 80%, 100%, 120%Mean Recovery: 98.0% - 102.0%99.5%, 100.2%, 101.1%
Precision (Repeatability) 100% Level%RSD ≤ 2.0%0.8%
Precision (Intermediate) 100% Level%RSD ≤ 2.0%1.2%

These results would demonstrate that the method is both accurate and precise, providing confidence that the reported values are reliable and reproducible.[18][19]

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity methods but less so for an assay. However, they can be determined based on the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur.

A robust method is reliable for routine use in a QC environment where minor variations are inevitable.

Method_Parameters Method Analytical Method Performance Specificity Specificity Specificity->Method Selectivity Accuracy Accuracy Accuracy->Method Closeness to True Value Precision Precision Precision->Method Reproducibility Linearity Linearity Linearity->Method Proportionality Robustness Robustness Robustness->Method Reliability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Method Lower Limits

Caption: Interrelationship of core analytical validation parameters.

Conclusion

The validation of an analytical method for this compound is a multi-faceted process that provides documented evidence of its suitability for purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines, a laboratory can ensure the generation of consistently reliable and accurate data. A well-validated HPLC method, as described herein, serves as a critical tool in the quality assessment of pharmaceutical products, ultimately safeguarding patient health.

References

  • Lavanya Chowdary G, Ravisankar P, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bake, A., Singh, S., & Singh, M. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Jahnavi, B., & Kumar, U. A. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Altabrisa Group. (2023, September 15). HPLC Specificity Testing: Importance Explained. [Link]

  • Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Altabrisa Group. (2023, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]

  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharma Guideline. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Singh, A., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pecha, J., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry. [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Melnik, A. D., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link]

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A Guide for Senior Application Scientists: Comparative Analysis of 6-Amino-2,3-dichlorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise positioning of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This principle is vividly illustrated by the isomers of aminodichlorobenzoic acid. While sharing the same molecular formula (C₇H₅Cl₂NO₂), these compounds exhibit distinct behaviors that have significant implications in agrochemicals, pharmaceuticals, and materials science.[1][2] This guide provides a comparative analysis of 6-Amino-2,3-dichlorobenzoic acid and its key positional isomers, offering a framework for researchers to understand and exploit these subtle yet critical structural differences. We will delve into their synthesis, spectroscopic differentiation, physicochemical characteristics, and the profound impact of substituent placement on biological function, particularly herbicidal activity.

Introduction: The Critical Role of Isomerism

This compound is an aromatic carboxylic acid featuring an amino group and two chlorine atoms. Its structure is just one of several possibilities for arranging these three substituents around the benzoic acid core. The specific location of the amino group and chlorine atoms relative to the carboxyl group and each other dictates the electronic distribution, steric hindrance, and potential for intramolecular interactions (e.g., hydrogen bonding). These factors, in turn, govern everything from melting point and solubility to reactivity in chemical synthesis and binding affinity to biological targets.[3][4] For drug development and agrochemical professionals, understanding the unique profile of each isomer is paramount for lead optimization, mechanism-of-action studies, and avoiding costly misidentifications.

Below is a diagram illustrating the structures of this compound and some of its other common isomers.

isomers cluster_6A23D This compound cluster_3A25D 3-Amino-2,5-dichlorobenzoic acid (Chloramben) cluster_4A35D 4-Amino-3,5-dichlorobenzoic acid cluster_2A45D 2-Amino-4,5-dichlorobenzoic acid A A B B C C D D

Caption: Chemical structures of key aminodichlorobenzoic acid isomers.

Comparative Physicochemical Properties

The location of substituents directly impacts physical properties such as melting point, acidity (pKa), and solubility. These differences arise from variations in crystal lattice packing, intramolecular hydrogen bonding, and polarity. For instance, the ability of an ortho-amino group to form an intramolecular hydrogen bond with the carboxylic acid can influence its acidity compared to a meta or para isomer.[3][4]

PropertyThis compound3-Amino-2,5-dichlorobenzoic acid (Chloramben)4-Amino-3,5-dichlorobenzoic acid2-Amino-4,5-dichlorobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂C₇H₅Cl₂NO₂[5]
Molecular Weight 206.03 g/mol 206.03 g/mol [6]206.02 g/mol [7]206.02 g/mol
Appearance SolidSolidSolidPale yellow crystalline powder[5]
Melting Point (°C) No data available200-201[6]No data available188-190[5]
pKa (Predicted) No data availableNo data availableNo data available4.34 ± 0.10[5]
XLogP3 No data availableNo data available2.6[7]No data available

Note: Experimental data for this compound is limited in publicly available literature, highlighting the need for direct characterization.

Synthesis and Chemical Reactivity

The synthesis of a specific aminodichlorobenzoic acid isomer requires a carefully planned regioselective strategy. The choice of starting material and the sequence of chlorination, nitration, and reduction steps are critical. For example, a patented method for preparing 3-amino-2,5-dichlorobenzoic acid involves the chlorination of benzoyl chloride, separation of the 2,5-dichloro isomer, followed by nitration to the 3-nitro position, and subsequent reduction.[8]

The reactivity of each isomer is also distinct. The amino group's nucleophilicity and the aromatic ring's susceptibility to further electrophilic substitution are modulated by the combined electron-withdrawing effects of the chlorine atoms and the carboxyl group. The steric hindrance imposed by the substituents also plays a crucial role in dictating which reactions are feasible. For instance, the reactivity of the amino group in this compound is likely affected by the adjacent chlorine atom.

synthesis_workflow start Substituted Benzoyl Chloride esterification Esterification start->esterification separation Isomer Separation (e.g., Crystallization) esterification->separation Isolate desired dichloro ester nitration Nitration separation->nitration hydrolysis Hydrolysis nitration->hydrolysis Isolate desired nitro isomer reduction Reduction hydrolysis->reduction product Target Aminodichlorobenzoic Acid Isomer reduction->product SAR cluster_isomers Isomers cluster_target Biological Target cluster_activity Biological Activity IsomerA Isomer A (e.g., Chloramben) Receptor Auxin Receptor IsomerA->Receptor Correct Fit IsomerB Isomer B (e.g., 6-Amino-2,3-) IsomerB->Receptor Poor Fit Activity High Herbicidal Activity Receptor->Activity NoActivity Low/No Activity Receptor->NoActivity

References

A Researcher's Guide to 2D NMR-Based Structural Confirmation of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel or synthesized molecules is a cornerstone of scientific rigor. For complex molecules such as 6-Amino-2,3-dichlorobenzoic acid, with its multiple substituents on an aromatic ring, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities. This guide provides an in-depth, experimentally-grounded comparison of how various two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the structure of this compound. We will move beyond a simple recitation of methods to a causal explanation of experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Challenge: Positional Isomerism in Substituted Aromatics

The synthesis of substituted benzoic acids can often yield a mixture of positional isomers. In the case of this compound, the primary challenge is to unequivocally confirm the precise location of the amino and two chloro substituents on the benzoic acid backbone. While ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, they may not be sufficient to distinguish between, for example, this compound and 4-Amino-2,3-dichlorobenzoic acid. 2D NMR spectroscopy provides the necessary through-bond correlation data to resolve these structural questions.[1]

Why 2D NMR?

Traditional 1D NMR plots signal intensity against a single frequency axis, which can become congested and difficult to interpret for complex molecules.[2] 2D NMR overcomes this by spreading the spectral information across two frequency dimensions, revealing correlations between different nuclei and providing clear connectivity information.[2][3]

Experimental Design: A Self-Validating Protocol

A robust experimental design is critical for generating high-quality, interpretable data. The following protocol is designed to be a self-validating system, where the results from each experiment cross-verify the others.

Step 1: Sample Preparation & 1D NMR Acquisition

A well-prepared sample is the foundation of a successful NMR experiment.

  • Solvent Selection : The choice of a deuterated solvent is crucial. For amino acids and their derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a superior choice over Chloroform-d (CDCl₃) due to its ability to dissolve a wide range of organic compounds, including those with polar functional groups.[4][5] The residual proton signal for DMSO-d₆ appears around 2.50 ppm and the carbon signal around 39.5 ppm.[6][7]

  • Concentration : A sample concentration of 25-30 mg/mL is recommended to ensure good signal-to-noise for all experiments, particularly the less sensitive heteronuclear correlations.[8]

  • Initial 1D Spectra : Before proceeding to 2D experiments, high-quality ¹H and ¹³C{¹H} NMR spectra must be acquired. These 1D spectra serve as the reference axes for the 2D plots and provide the initial chemical shift assignments.

Step 2: The 2D NMR Experimental Suite

The following 2D NMR experiments are selected to provide a comprehensive dataset for structural elucidation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve 5-10 mg of This compound in 0.6-0.7 mL DMSO-d6 H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C{¹H} NMR Sample->C13_NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Correlate all spectra to build molecular fragments and confirm connectivity COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure of This compound Analysis->Structure

Caption: Workflow for 2D NMR-based structural confirmation.

Data Interpretation: Assembling the Molecular Puzzle

The following sections detail how the data from each 2D NMR experiment would be interpreted to confirm the structure of this compound.

Expected ¹H and ¹³C NMR Data

Based on the proposed structure and data from similar compounds, we can predict the approximate chemical shifts.[9][10]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4~7.0-7.2 (d)~115-120
H-5~6.6-6.8 (d)~110-115
-NH₂~5.5-6.5 (br s)N/A
-COOH~12.0-13.0 (br s)~165-170
C-1N/A~110-115
C-2N/A~130-135
C-3N/A~125-130
C-6N/A~145-150

Note: These are estimated chemical shifts and may vary based on experimental conditions.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the first step in mapping the proton-proton coupling network.[2][11] It reveals which protons are adjacent to each other, typically within three bonds.

  • What to Expect : In the COSY spectrum of this compound, a cross-peak will be observed between the two aromatic protons, H-4 and H-5. This is because they are ortho to each other and will exhibit spin-spin coupling. The ¹H spectrum is plotted on both axes, and the off-diagonal cross-peaks indicate these correlations.[12]

  • Causality : This correlation is fundamental. It establishes that there are two adjacent protons on the aromatic ring. The absence of other correlations in the aromatic region confirms that the remaining positions are substituted.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[3][13]

  • What to Expect : The HSQC spectrum will show two cross-peaks in the aromatic region:

    • A correlation between the ¹H signal of H-4 and the ¹³C signal of C-4.

    • A correlation between the ¹H signal of H-5 and the ¹³C signal of C-5.

  • Causality : This experiment definitively assigns the carbon signals for the protonated aromatic carbons. It also confirms that the other four aromatic carbons are quaternary (i.e., they do not have any directly attached protons), as they will not show any correlations in the HSQC spectrum.[14]

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[8][13]

  • What to Expect : The HMBC spectrum will provide the crucial long-range correlations needed to place the substituents. Key expected correlations are:

    • H-4 will show correlations to:

      • C-2 and C-6 (three-bond correlations)

      • C-5 (two-bond correlation)

    • H-5 will show correlations to:

      • C-1 and C-3 (three-bond correlations)

      • C-4 and C-6 (two- and three-bond correlations, respectively)

    • The -NH₂ protons will show correlations to:

      • C-1 and C-5 (three-bond correlations)

  • Causality : These long-range correlations are the final pieces of the puzzle. For instance, the correlation between the amino protons and C-1 and C-5 confirms the position of the amino group at C-6. Similarly, the correlations from H-4 and H-5 to the other quaternary carbons will allow for the unambiguous assignment of C-1, C-2, and C-3, thereby confirming the positions of the chloro and carboxylic acid groups.

HMBC Correlation Diagram

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Synergistic Approach to Structural Certainty

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structural confirmation of this compound can be achieved with a high degree of confidence. This guide has demonstrated that the true power of 2D NMR lies not in the individual experiments, but in their synergistic application. The through-bond connectivity information provided by these techniques allows researchers to piece together the molecular structure with certainty, a critical step in the journey from chemical synthesis to innovative drug development.

References
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Supporting Information. (n.d.).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Jacobsen, N. E. (n.d.).
  • The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?[Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

Sources

A Comparative Guide to Achieving Ultra-Trace Detection: Limit of Detection (LOD) and Quantitation (LOQ) for 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of state-of-the-art analytical methodologies for the determination of 6-Amino-2,3-dichlorobenzoic acid at trace levels. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. Instead, it delves into the causal reasoning behind experimental design, offering a framework for selecting and validating the most appropriate analytical technique for your specific application. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique, and contrast it with the enhanced sensitivity and specificity offered by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The challenge in analyzing this compound, a substituted aromatic amine and carboxylic acid, lies in achieving low detection limits while maintaining specificity, especially in complex matrices. The presence of both an amino and a carboxyl group makes this molecule amenable to various analytical strategies, each with its own set of advantages and limitations. This guide will provide the foundational knowledge to navigate these choices effectively.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For this compound, its non-volatile nature makes liquid chromatography a primary choice, while gas chromatography can be employed following a derivatization step.[1]

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Typical LOD 2-10 ng/mL[2]0.01-0.1 µg/L[3]Dependent on derivatization and matrix
Typical LOQ 7-30 ng/mL[2]0.04-0.20 ng mL-1[4]Dependent on derivatization and matrix
Specificity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighModerate
Ease of Use HighModerateModerate
Matrix Effects ModerateHighModerate

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness. The presence of the aromatic ring in this compound allows for sensitive detection using UV absorbance.

The chromatographic separation is typically achieved on a reversed-phase C18 column.[5][6] The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape. The pH of the aqueous phase is a critical parameter; for an aminobenzoic acid, a slightly acidic pH (e.g., pH 2.5-4.0) will ensure the carboxylic acid group is protonated, leading to better retention on the nonpolar stationary phase.[5][6] UV detection is typically performed at a wavelength corresponding to the absorbance maximum of the analyte, which for aminobenzoic acids is often in the range of 210-280 nm.[5][6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Create Calibration Standards (Serial Dilution) A->B G Generate Calibration Curve B->G C Prepare Sample Solution (Dissolve in Mobile Phase) D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F F->G H Determine LOD & LOQ (Signal-to-Noise Ratio) G->H

Caption: Workflow for HPLC-UV analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (pH ~2.5) and acetonitrile (e.g., 60:40 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • LOD and LOQ Determination: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or environmental monitoring, LC-MS/MS is the method of choice.[10] This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.

The chromatographic conditions for LC-MS/MS are similar to those for HPLC-UV, but the mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer.[8] Ionization of this compound can be achieved using electrospray ionization (ESI) in either positive or negative mode. Positive ion mode will protonate the amino group, while negative ion mode will deprotonate the carboxylic acid group. The choice of ionization mode will depend on which provides a more stable and abundant precursor ion. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method significantly reduces background noise and improves the LOD and LOQ.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Validation A Sample Extraction (e.g., SPE or LLE) C HPLC Separation A->C B Prepare Calibration Standards B->C D Electrospray Ionization (ESI) C->D E Tandem MS Detection (MRM) D->E F Quantification E->F G Method Validation (ICH Guidelines) F->G GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction B Derivatization (e.g., Esterification & Silylation) A->B C GC Separation B->C D Electron Ionization (EI) C->D E MS Detection D->E F Quantification using Selected Ion Monitoring (SIM) E->F

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 6-Amino-2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 6-Amino-2,3-dichlorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. Every protocol described is designed as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) to ensure scientific integrity and trustworthiness.[1][2][3][4]

Introduction: The Analytical Challenge of this compound

This compound is a halogenated aromatic amine and carboxylic acid, a structure that presents distinct analytical considerations. As a potential impurity, metabolite, or synthetic intermediate in pharmaceutical manufacturing, its accurate and precise quantification is critical for ensuring product quality, safety, and efficacy. The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.

This guide explores the two most powerful chromatographic techniques for this purpose: HPLC, the versatile workhorse of pharmaceutical analysis, and GC-MS, the gold standard for sensitive and specific identification.[5][6][7] We will dissect their respective methodologies, compare their performance based on core validation parameters, and provide expert guidance on selecting the optimal technique for your application.

Foundational Principles: A Tale of Two Phases

The fundamental difference between HPLC and GC lies in the nature of the mobile phase and the resulting applicability to different types of compounds.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. Its operation at or near ambient temperature makes it ideal for a vast range of compounds, especially those that are non-volatile or thermally unstable, like most active pharmaceutical ingredients (APIs).[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC employs an inert gas as the mobile phase. For separation to occur, the analyte must be volatile and thermally stable enough to be vaporized in a heated injector without decomposition.[8] The analyte is then separated in a column based on its boiling point and interaction with the stationary phase. The coupling with a mass spectrometer (MS) allows for highly specific detection and structural elucidation based on the analyte's unique mass fragmentation pattern.[9] For polar molecules like this compound, a chemical modification step known as derivatization is mandatory to increase volatility and thermal stability.[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for method development and validation, grounded in established analytical practices.

HPLC-UV Method Protocol

The direct analysis of this compound is straightforward by HPLC, as its inherent chemical properties are well-suited to reversed-phase chromatography.

Rationale: A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic compounds. The acidic mobile phase (pH ~3.0) is critical; it ensures the carboxylic acid functional group remains protonated (-COOH), rendering the molecule less polar and enhancing its retention on the nonpolar C18 stationary phase, which in turn leads to a sharp, symmetrical peak shape.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to a final concentration of approximately 1 mg/mL (stock solution).

    • Prepare working standards and quality control (QC) samples by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic mixture of 0.05 M potassium phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 245 nm (a plausible wavelength of maximum absorbance for the chromophore).

    • Injection Volume: 10 µL.

GC-MS Method Protocol with Derivatization

To analyze this compound by GC-MS, we must first convert its polar -COOH and -NH2 groups into less polar, more volatile derivatives. Silylation is a common and effective technique for this purpose.[10]

Rationale: The presence of active hydrogens on both the amino and carboxylic acid groups leads to strong intermolecular hydrogen bonding, making the native molecule non-volatile. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these active hydrogens with nonpolar trimethylsilyl (TMS) groups, drastically increasing volatility and allowing the molecule to traverse the GC system.[10]

Methodology:

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the sample in a dry, aprotic solvent like pyridine or acetonitrile (1 mg/mL).

    • Pipette 100 µL of the sample or standard into a clean, dry autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 50-550 for qualitative identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the di-TMS derivative (e.g., the molecular ion and key fragment ions).

Cross-Validation Framework

The core principle of cross-validation is to analyze an identical set of samples using two distinct analytical methods and compare the results. This process is essential when replacing an established method with a new one or, as in this case, to demonstrate the interchangeability and comparative performance of two techniques. The workflow is guided by the principles outlined in ICH Q2(R1) for method validation.[1][4][12]

CrossValidation_Workflow Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Comparison Sample Single Batch of Samples (e.g., 5 concentrations, n=3) HPLC_Prep Prepare for HPLC (Dilution) Sample->HPLC_Prep GCMS_Prep Prepare for GC-MS (Derivatization) Sample->GCMS_Prep HPLC_Run Analyze via Validated HPLC-UV Method HPLC_Prep->HPLC_Run HPLC_Data HPLC Results (Concentration Data) HPLC_Run->HPLC_Data Comparison Statistical Analysis (e.g., Bland-Altman, t-test) HPLC_Data->Comparison GCMS_Run Analyze via Validated GC-MS (SIM) Method GCMS_Prep->GCMS_Run GCMS_Data GC-MS Results (Concentration Data) GCMS_Run->GCMS_Data GCMS_Data->Comparison Conclusion Evaluate Agreement & Determine Method Equivalence Comparison->Conclusion

Caption: A typical experimental workflow for method cross-validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on established validation principles.

Validation Parameter HPLC-UV GC-MS (SIM Mode) Commentary
Specificity / Selectivity Good. Dependant on chromatographic resolution from matrix components. Peak purity can be assessed with a Diode Array Detector.Excellent. Mass spectrometer acts as a highly specific detector. Co-eluting peaks can often be distinguished by their unique mass spectra.GC-MS provides unambiguous identification, a key advantage over UV detection.
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over their respective working ranges.
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL GC-MS in SIM mode is significantly more sensitive, making it ideal for trace analysis.[8]
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL The superior sensitivity of GC-MS allows for the reliable quantification of much lower concentrations.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The multi-step derivatization in the GC-MS protocol can introduce slightly more variability.
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers better precision due to its simpler, automated workflow and lack of a chemical derivatization step.
Sample Prep Complexity Low. Simple "dilute and shoot" approach.High. Requires a multi-step, moisture-sensitive derivatization reaction that must be performed carefully for reproducibility.[10]This is a major differentiating factor. The complexity of GC-MS prep increases time and cost.
Analysis Time (per sample) ~10 minutes ~20 minutes (GC run) + 90 minutes (prep)HPLC offers significantly higher throughput for routine analysis.

Discussion: Choosing the Right Tool for the Job

The decision between HPLC and GC-MS is not about which technique is universally "better," but which is most fit-for-purpose.[5]

The Case for HPLC-UV

HPLC is the undisputed workhorse for routine quality control (QC) and release testing in the pharmaceutical industry.[5][6] Its primary advantages for this application are:

  • Simplicity and Speed: The minimal sample preparation and faster run times allow for high-throughput analysis.

  • Robustness: The method is less susceptible to variations in sample preparation, leading to higher precision (%RSD).

  • Direct Analysis: It measures the analyte in its native form, eliminating potential errors or side-reactions from a derivatization step.

HPLC is the preferred method when the primary goal is to accurately quantify the concentration of this compound within a known range and matrix, and where the highest level of sensitivity is not required.

The Case for GC-MS

GC-MS is the specialist's tool, chosen when sensitivity and specificity are paramount.[9] Its key strengths are:

  • Exceptional Sensitivity: Operating in SIM mode, GC-MS can detect and quantify the analyte at levels 100-fold lower than HPLC-UV. This is crucial for impurity profiling or determining trace contaminants.

  • Definitive Identification: The mass spectrum is a chemical fingerprint. It provides structural information that confirms the identity of the analyte beyond any doubt, which a UV detector cannot. This is a requirement for structure elucidation of unknown impurities or for forensic-level confirmation.

GC-MS is the ideal choice for discovery, research, and investigational studies where identifying and quantifying trace levels of the analyte is critical. The trade-off for this power is a more complex, time-consuming, and technically demanding workflow.

Mechanism_Comparison Core Mechanism: HPLC Separation vs. GC-MS Identification cluster_hplc HPLC: Separation by Partitioning cluster_gcms GC-MS: Identification by Fragmentation hplc_inj Analyte in Liquid Mobile Phase hplc_col C18 Stationary Phase hplc_inj->hplc_col Partitioning hplc_det UV Detector (Quantification by Absorbance) hplc_col->hplc_det gcms_ion Eluted Analyte (from GC) gcms_frag Electron Ionization (Molecule Shatters) gcms_ion->gcms_frag 70 eV gcms_spec Mass Spectrum (Unique Fingerprint) gcms_frag->gcms_spec

Caption: Fundamental difference between HPLC separation and GC-MS identification.

Final Recommendation

For the analysis of this compound, HPLC and GC-MS should be viewed as complementary, rather than competing, techniques.

  • For routine QC, batch release, and high-throughput quantitative analysis: HPLC-UV is the superior choice due to its simplicity, speed, higher precision, and lower cost per sample.

  • For trace-level quantification, impurity identification, and applications requiring unambiguous structural confirmation: GC-MS is the definitive method, providing unparalleled sensitivity and specificity.

A robust analytical strategy in a drug development setting would utilize HPLC for routine control while having a validated GC-MS method available for investigations, reference standard characterization, and troubleshooting when trace-level analysis or definitive identification is required. This dual approach leverages the strengths of both platforms, ensuring comprehensive analytical oversight.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Altabrisa Group. (2025).
  • Benchchem. (n.d.). A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride. Benchchem.
  • Patsnap. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • EPA. (n.d.). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-liquid Extraction Derivatization and Gas Chromatography With Electron Capture Detection.
  • Dlab, M. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University.
  • Lab Manager. (2025).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Chemical Research Institute, St.

Sources

A Comparative Guide to Isocratic and Gradient Elution for the Separation of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The separation of structural isomers, such as the various forms of dichlorobenzoic acid, presents a significant analytical challenge in pharmaceutical development and quality control. These compounds share the same molecular formula and weight, differing only in the substitution pattern of chlorine atoms on the benzoic acid ring. This subtle structural variance leads to very similar physicochemical properties, making their resolution by high-performance liquid chromatography (HPLC) a complex task that demands careful method development.[1][2] The choice between isocratic and gradient elution is a critical decision point that profoundly impacts the success of such separations. This guide provides an in-depth comparison of these two fundamental HPLC techniques, supported by experimental data and field-proven insights, to empower researchers to make informed decisions for their specific analytical needs.

The Core of Elution: Understanding the Fundamentals

In HPLC, elution is the process of passing a mobile phase through a column to transport a sample's components, which are then separated based on their differential interactions with the stationary phase.[3] The two primary modes of elution, isocratic and gradient, differ in their handling of the mobile phase composition during an analytical run.

Isocratic Elution: The Virtue of Simplicity

Isocratic elution employs a mobile phase of constant composition throughout the entire chromatographic run.[3][4][5] This method is characterized by its simplicity, straightforward implementation, and high reproducibility.[3][6] For routine analyses of simple mixtures where components have similar retention behaviors, isocratic elution is often the preferred choice due to its stable baseline, which simplifies peak integration and quantification.[3]

However, its primary limitation becomes apparent when dealing with complex mixtures or compounds with a wide range of polarities, such as a sample containing multiple dichlorobenzoic acid isomers. In such cases, an isocratic mobile phase strong enough to elute strongly retained compounds quickly will cause weakly retained compounds to pass through with little or no separation. Conversely, a mobile phase weak enough to resolve the early-eluting peaks will result in excessively long retention times and significant peak broadening for the later-eluting compounds.[3][7]

Gradient Elution: The Power of Dynamic Change

Gradient elution involves dynamically altering the composition of the mobile phase during the separation process, typically by increasing the proportion of the stronger, organic solvent over time.[3][8][9] This technique is exceptionally well-suited for complex samples containing analytes with diverse polarities.[5][9] By starting with a weaker mobile phase, early-eluting isomers can be effectively resolved. As the solvent strength gradually increases, the more strongly retained isomers are eluted more quickly and as sharper, more concentrated peaks.[7]

The primary advantages of gradient elution include improved resolution, increased peak capacity, enhanced sensitivity (due to narrower peaks), and shorter overall analysis times for complex samples.[3][5] The main drawbacks are the increased complexity of method development and the requirement for a column re-equilibration step after each run to return to the initial mobile phase conditions, which can add to the total cycle time.[10]

Isocratic vs. Gradient for Dichlorobenzoic Acid Isomers: A Head-to-Head Comparison

For the specific challenge of separating dichlorobenzoic acid isomers, a validated gradient reversed-phase liquid chromatography method has been shown to be highly effective.[11][12][13][14] While an isocratic method might suffice for separating two or three isomers with sufficient differences in polarity, a gradient approach is generally superior for resolving a complex mixture of multiple regio-isomers.

FeatureIsocratic ElutionGradient Elution
Resolution Often inadequate for complex isomer mixtures, leading to co-elution.Superior resolution of isomers with a wide range of retention times.[3][9]
Peak Shape Later-eluting peaks tend to be broad, reducing sensitivity.[5][7]Produces sharper, more symmetrical peaks for all isomers, enhancing sensitivity.[3]
Analysis Time Can be very long if optimized for strongly retained isomers.Generally shorter for a complete separation of all isomers in a mixture.[3][5]
Method Development Simpler and faster to develop for uncomplicated separations.[3][4]More complex, requiring optimization of the gradient profile (slope, time).
System Suitability Stable baseline, easy to reproduce.[3]Requires column re-equilibration between runs; potential for baseline drift.[10]
Ideal Application Quality control of a specific isomer or a simple mixture of a few isomers.[6]Analysis of complex reaction mixtures, impurity profiling, and method development for multiple isomers.[11][12][13]

The following diagram illustrates the fundamental difference in mobile phase composition over the course of an HPLC run for both elution modes.

G cluster_0 Isocratic Elution cluster_1 Gradient Elution a Time b % Organic Solvent start_iso end_iso start_iso->end_iso Constant Composition c Time d % Organic Solvent start_grad end_grad start_grad->end_grad Increasing Composition

Figure 1: Comparison of mobile phase composition over time.

A Validated Gradient HPLC Protocol for Dichlorobenzoic Acid Isomer Separation

This protocol is based on a validated method for the separation of 2,3-dichlorobenzoic acid and its associated regio-isomers, demonstrating the efficacy of the gradient approach.[11][12][13][14]

1. Chromatographic System & Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., USP L1 packing). The C18 stationary phase provides the necessary hydrophobicity to retain the dichlorobenzoic acid isomers.

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 2.5) and Methanol (50:50 v/v). The acidic pH ensures that the benzoic acid moiety is protonated, leading to better retention and peak shape.

  • Mobile Phase B: Methanol and Water (80:20 v/v). This serves as the strong solvent in the gradient.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 210 nm. This wavelength provides good sensitivity for the aromatic ring system of the analytes.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30°C for better reproducibility.

2. Gradient Program: A specific gradient program would need to be optimized, but a representative linear gradient could be as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
20.00100
25.00100
25.11000
30.01000

3. Sample and Standard Preparation:

  • Prepare a stock solution of the dichlorobenzoic acid isomer standard mixture in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Dilute the stock solution to create working standards at appropriate concentrations for linearity and quantification.

  • Prepare unknown samples by dissolving them in the same diluent as the standards.

4. Method Validation: The method should be fully validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure it is suitable for its intended purpose.[11][15]

HPLC Method Development Workflow

The development of a robust HPLC method, whether isocratic or gradient, follows a logical progression. The goal is to achieve a self-validating system where the choices made at each step are justified by the desired outcome of the separation.

G A 1. Define Analytical Goal (e.g., Separate all isomers) B 2. Analyte Characterization (pKa, logP, UV spectra) A->B C 3. Initial Method Scouting (Column, Mobile Phase Selection) B->C D 4. Isocratic vs. Gradient Decision C->D E 5a. Isocratic Optimization (Constant %B) D->E Simple Mixture F 5b. Gradient Optimization (Gradient slope, time) D->F Complex Mixture G 6. Fine-Tuning (Flow rate, Temperature) E->G F->G H 7. Method Validation (ICH) G->H I 8. Routine Analysis H->I

Figure 2: Workflow for HPLC method development.

Conclusion

While isocratic elution offers simplicity and is effective for routine analysis of simple mixtures, its limitations in resolution and sensitivity become apparent when faced with the challenge of separating multiple dichlorobenzoic acid isomers.[3][10] Gradient elution emerges as the superior technique for this application, providing the flexibility to resolve compounds with a wide range of retention times into sharp, well-defined peaks within a reasonable analysis time.[3][11][12] The investment in more complex method development for a gradient separation is justified by the significant gains in resolution, sensitivity, and overall quality of the chromatographic data, making it the recommended approach for researchers, scientists, and drug development professionals working with these challenging analytes.

References

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • LCGC International. (n.d.). Understanding Gradient HPLC.
  • PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • Journal of Chromatographic Science, Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Quora. (2020). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution?.
  • ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Semantic Scholar. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.
  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
  • Separation Science. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.

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A Comparative Guide to the Synthesis of 6-Amino-2,3-dichlorobenzoic Acid: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2,3-dichlorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the strategic placement of the amino, carboxylic acid, and chloro substituents, which allows for a variety of subsequent chemical modifications. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, evaluating each for its efficiency, practicality, and overall viability for laboratory and industrial-scale production. The discussion is supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Nitration of 2,3-Dichlorobenzoic Acid and Subsequent Reduction

This classical approach involves the electrophilic nitration of commercially available 2,3-dichlorobenzoic acid to introduce a nitro group, which is subsequently reduced to the desired amine. The key challenge in this route is achieving regioselectivity in the nitration step to favor the formation of the 6-nitro isomer over other potential isomers.

Causality Behind Experimental Choices

The directing effects of the substituents on the aromatic ring play a crucial role in this synthesis. The carboxylic acid is a meta-directing group, while the chloro groups are ortho, para-directing. However, the combined electronic and steric effects can lead to a mixture of products. The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired 2,3-dichloro-6-nitrobenzoic acid. Subsequent reduction of the nitro group is a well-established transformation, with various reducing agents available, each with its own advantages in terms of selectivity, cost, and safety.

Experimental Protocol: Nitration of 2,6-Dichlorobenzoic Acid (as an illustrative example)

A patent for a similar compound, 2,6-dichloro-3-nitrobenzoic acid, provides a representative procedure. Under nitrogen protection, 100g of 2,6-dichlorobenzoic acid is mixed with 70g of 92% concentrated sulfuric acid. A pre-configured mixed acid of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid is added, and the reaction proceeds at room temperature for 5 hours. After cooling, the product is extracted with dichloromethane and washed with water. Concentration of the organic phase yields the nitrobenzoic acid.[1]

Experimental Protocol: Reduction of a Nitrobenzoic Acid

A general method for the reduction of a nitrobenzoic acid involves dissolving the nitro compound in a suitable solvent, such as ethanol or acetic acid, and adding a reducing agent like tin(II) chloride in the presence of a strong acid (e.g., concentrated HCl), or through catalytic hydrogenation using a palladium catalyst.

Data Summary & Comparison
StepReagents & ConditionsYieldPuritySource
Nitration (of 2,6-dichlorobenzoic acid) 95% fuming HNO₃, 92% H₂SO₄, room temp., 5h94.5%98.3%[1]
Reduction (General) SnCl₂/HCl or H₂/Pd-CTypically highVariableGeneral Knowledge

Route 2: Directed ortho-Metalation (DoM) and Carboxylation of N-Protected 2,3-Dichloroaniline

This more modern approach utilizes the directing ability of a protected amine group to achieve regioselective carboxylation at the ortho position. This strategy offers the potential for high selectivity and avoids the use of harsh nitrating conditions.

Causality Behind Experimental Choices

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings.[2][3][4] The choice of a suitable protecting group for the aniline is critical. A group that can coordinate to the organolithium reagent, such as a carbamate (e.g., Boc), is typically employed to direct the deprotonation to the adjacent ortho position.[2] Subsequent quenching of the resulting aryllithium species with carbon dioxide introduces the carboxylic acid group. The choice of a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium is essential for efficient deprotonation without competing side reactions.

Experimental Protocol: ortho-Lithiation and Carboxylation (General)

A solution of N-protected 2,3-dichloroaniline in an anhydrous ethereal solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of an alkyllithium reagent (e.g., n-butyllithium) is added dropwise, and the mixture is stirred to allow for the formation of the ortho-lithiated species. Gaseous carbon dioxide is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is quenched with water, and the product is isolated after an acidic workup.

Data Summary & Comparison

Detailed experimental data for the specific DoM and carboxylation of an N-protected 2,3-dichloroaniline to yield this compound was not explicitly found in the surveyed literature. However, the general methodology is well-established for a wide range of substituted anilines, often providing good to excellent yields.

StepReagents & ConditionsTypical YieldPuritySource
DoM & Carboxylation N-protected 2,3-dichloroaniline, n-BuLi, THF, -78°C, then CO₂Good to Excellent (general)High (general)[2][3][4]

Route 3: Palladium-Catalyzed Amination of a 2,3-Dichloro-6-halobenzoic Acid

This route involves the synthesis of a 2,3-dichloro-6-halobenzoic acid precursor, followed by a cross-coupling reaction to introduce the amino group. The Buchwald-Hartwig amination is a prominent example of such a transformation.[5][6]

Causality Behind Experimental Choices

The success of this route hinges on the efficient synthesis of the 2,3-dichloro-6-halobenzoic acid intermediate. A plausible approach involves the iodination of 2,3-dichlorobenzoic acid. The subsequent Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of an amine source (such as ammonia or an ammonia equivalent) with the aryl halide. The choice of ligand, base, and solvent is crucial for achieving high yields and turnover numbers. This method is often favored for its broad substrate scope and functional group tolerance.

Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid (as a related example)

A procedure for a similar compound involves adding 123 g of 2-chloro-5-aminobenzoic acid to a 20% aqueous sulfuric acid solution at 0-10 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt, which can then be converted to the iodo-derivative.[7]

Note: A specific protocol for the synthesis of 2,3-dichloro-6-halobenzoic acid and its subsequent amination was not found in the surveyed literature.

Experimental Protocol: Buchwald-Hartwig Amination (General)

A mixture of the 2,3-dichloro-6-halobenzoic acid, a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., a biarylphosphine), and a base (e.g., NaOt-Bu or Cs₂CO₃) is prepared in an inert solvent (e.g., toluene or dioxane). The amine source is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

Data Summary & Comparison
StepReagents & ConditionsTypical YieldPuritySource
Halogenation (Specific to precursor synthesis)VariableVariable[7]
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, base, amine sourceGood to Excellent (general)High (general)[5][6]

Visualizing the Synthetic Pathways

Synthesis_Routes

Comparative Analysis and Conclusion

FeatureRoute 1: Nitration & ReductionRoute 2: Directed ortho-MetalationRoute 3: Cross-Coupling
Starting Materials Commercially availableRequires protection of anilineRequires synthesis of a halogenated precursor
Regioselectivity Potentially challengingHighHigh (in the coupling step)
Reaction Conditions Harsh (strong acids)Cryogenic temperatures, inert atmosphereRequires specialized catalysts and ligands
Byproducts Isomeric nitro compounds, reduction byproductsMinimal if reaction is cleanCatalyst residues, ligand byproducts
Scalability Potentially problematic due to selectivityFeasible with appropriate equipmentWell-suited for scale-up with optimized catalysis
Cost Potentially low if selectivity is highHigher due to organolithium reagents and protection stepsCan be high due to palladium catalysts and ligands

Each of the evaluated synthetic routes to this compound presents a unique set of advantages and challenges.

  • Route 1 (Nitration & Reduction) is the most "classical" approach. While it utilizes readily available starting materials, the lack of clear data on the regioselectivity of the nitration of 2,3-dichlorobenzoic acid is a significant drawback. Poor selectivity would necessitate challenging purification steps, reducing the overall efficiency and increasing costs.

  • Route 2 (Directed ortho-Metalation) offers the most elegant solution in terms of regioselectivity. The directing group ensures the formation of the desired constitutional isomer. However, this route requires anhydrous and cryogenic conditions, as well as the use of pyrophoric organolithium reagents, which may pose challenges for large-scale industrial production. The need for protection and deprotection steps also adds to the overall step count.

  • Route 3 (Cross-Coupling) represents a modern and versatile approach. While it requires the synthesis of a specific halogenated precursor, the subsequent amination reaction, particularly the Buchwald-Hartwig amination, is a highly reliable and scalable transformation with a broad tolerance for functional groups. The main considerations for this route are the cost and availability of the palladium catalyst and specialized ligands, although ongoing research continues to develop more cost-effective catalytic systems.

Recommendation: For laboratory-scale synthesis where high purity and unambiguous regiochemistry are paramount, Route 2 (Directed ortho-Metalation) is a compelling option, provided the necessary infrastructure for handling organolithium reagents is in place. For industrial-scale production, Route 3 (Cross-Coupling) likely offers the best balance of efficiency, scalability, and reliability, assuming an optimized synthesis for the halogenated precursor can be developed. Further research into the regioselective nitration of 2,3-dichlorobenzoic acid could make Route 1 more competitive, particularly from a cost perspective.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Directed (ortho) Metallation. University of Missouri. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Retrieved from [Link]

  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. ResearchGate. Retrieved from [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Retrieved from [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. Retrieved from [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Retrieved from [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6- Trichlorobenzoic Acids. JSTOR. Retrieved from [Link]

  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.
  • US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene. Google Patents.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. Google Patents.
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  • WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. Google Patents.
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  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical analysis and drug development, the quality of your results is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth, technical comparison of reference standards for the analysis of 6-Amino-2,3-dichlorobenzoic acid, a key chemical intermediate. As your Senior Application Scientist, I will navigate the complexities of selecting an appropriate reference standard, furnish a robust analytical protocol, and explain the causality behind these critical experimental choices.

The Critical Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized substance used as a measurement base. In the context of this compound analysis, the reference standard is the linchpin for:

  • Identity Confirmation: Ensuring the correct compound is being detected.

  • Purity Assessment: Quantifying the amount of this compound in a sample and identifying any impurities.[1][2][3]

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[4][5][6][7][8]

The choice of a reference standard is not merely a matter of procurement; it is a foundational decision that dictates the reliability and reproducibility of your analytical data.

Types of Reference Standards: A Comparative Overview

Commercially available reference standards for compounds like this compound and its isomers generally fall into two main categories: Certified Reference Materials (CRMs) and Analytical Standards . The selection between these depends on the regulatory context and the required level of uncertainty in the measurement.

FeatureCertified Reference Material (CRM)Analytical Standard
Traceability Metrologically traceable to a national or international standard.Traceability may not be formally established.
Certification Accompanied by a certificate stating the property value, its uncertainty, and a statement of metrological traceability. Often produced by an accredited body (e.g., ISO 17034).Typically comes with a Certificate of Analysis (CoA) detailing purity and other characteristics, but without a formal uncertainty budget.
Purity Assessment Rigorously characterized using multiple analytical techniques. Purity is often assigned using a mass balance approach or quantitative NMR (qNMR).Purity is determined by one or more analytical methods (e.g., HPLC, titration).
Typical Use - Calibration of analytical instruments- Validation of analytical methods- Quality control in regulated environments (e.g., GMP)- Routine analysis- Research and development- Method development
Cost HigherLower

Expert Insight: For drug development and quality control under regulatory scrutiny (e.g., by the FDA or EMA), the use of a Certified Reference Material is strongly recommended, if available. For early-stage research and process development, a well-characterized analytical standard from a reputable supplier may be sufficient. Always consult the supplier's documentation to understand the level of characterization.

Selecting a Reference Standard for this compound: Key Considerations

While sourcing a certified reference standard specifically for this compound can be challenging, several suppliers offer related isomers such as 3-Amino-2,5-dichlorobenzoic acid and 2-Amino-3,6-dichlorobenzoic acid.[9][10][11][12][13][14] When evaluating these or any reference standard, consider the following:

  • Purity and Impurity Profile: A high-purity standard (typically >98%) is essential. The Certificate of Analysis should ideally provide information on the identity and quantity of any significant impurities.[1][2]

  • Certification and Documentation: Look for suppliers that provide a comprehensive Certificate of Analysis with details on the methods used for characterization. For CRMs, accreditation to ISO 17034 is a key indicator of quality.

  • Supplier Reputation: Choose established suppliers with a strong track record in producing high-quality reference materials.

The following diagram illustrates the decision-making workflow for selecting a reference standard:

start Start: Need to Analyze This compound is_regulated Is the analysis for a regulated application (e.g., GMP)? start->is_regulated search_crm Search for a Certified Reference Material (CRM) is_regulated->search_crm Yes search_as Search for a high-purity Analytical Standard is_regulated->search_as No crm_available Is a CRM available? search_crm->crm_available select_crm Select CRM from an accredited supplier (e.g., ISO 17034) crm_available->select_crm Yes crm_available->search_as No end Proceed with Analysis select_crm->end as_available Is a suitable Analytical Standard available? search_as->as_available evaluate_as Evaluate supplier reputation and review Certificate of Analysis for: - Purity (>98%) - Impurity Profile - Characterization Methods as_available->evaluate_as Yes in_house_qualification Consider in-house qualification of a commercial chemical batch as_available->in_house_qualification No select_as Select the best available Analytical Standard evaluate_as->select_as select_as->end in_house_qualification->end

Caption: Workflow for selecting a reference standard.

Experimental Protocol: HPLC Analysis of this compound

The following High-Performance Liquid Chromatography (HPLC) method is a robust starting point for the analysis of this compound, adapted from validated methods for its isomers.[4][5][6]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound of known purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (analytical grade), Formic acid (analytical grade), and Water (HPLC grade or Milli-Q).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.01 M Ammonium acetate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

The following diagram outlines the experimental workflow:

prep_standard Prepare Standard Stock and Working Solutions injection Inject Standards and Samples into HPLC System prep_standard->injection prep_sample Prepare Sample Solution (dissolve and filter) prep_sample->injection hplc_setup Set up HPLC System: - C18 Column - Mobile Phases A and B - Gradient Program - Flow Rate, Temp, Wavelength hplc_setup->injection data_acquisition Data Acquisition: Record Chromatograms injection->data_acquisition analysis Data Analysis: - Integrate Peak Areas - Construct Calibration Curve - Quantify Analyte in Sample data_acquisition->analysis

Caption: HPLC analysis workflow.

Self-Validating Systems: The Importance of the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is a self-validating tool that provides confidence in the reference standard. When you receive a reference standard, meticulously review the CoA for:

  • Identity Confirmation: Data from techniques like NMR, Mass Spectrometry, and IR spectroscopy confirming the chemical structure.[15]

  • Purity Assignment: The stated purity value and the method(s) used to determine it (e.g., HPLC, titration, qNMR).

  • Chromatographic Purity: An HPLC or GC chromatogram showing the main peak and any impurities.

  • Water Content: Determined by Karl Fischer titration, as water can affect the accurate weighing of the standard.

  • Residual Solvents: Analysis by headspace GC, which is important for mass balance calculations.

Expert Insight: The information on the CoA is not just for records; it is actionable data. Use the stated purity value to correct the concentration of your stock solution for accurate quantification. For example, if a standard has a purity of 99.2%, a weighed amount of 10.0 mg is effectively 9.92 mg of the pure analyte.

By understanding the nuances of reference standards and implementing robust analytical methodologies, researchers and drug development professionals can ensure the integrity and accuracy of their data for this compound, ultimately contributing to the development of safe and effective medicines.

References

  • Sigma Aldrich 3-Amino-2,5-Dichlorobenzoic Acid 5 g | Buy Online - Fisher Scientific. Fisher Scientific.

  • 2-Amino-3,6-dichlorobenzoic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed.

  • 2-Amino-6-chlorobenzoic acid - Chem-Impex. Chem-Impex.

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. Google Patents.

  • 3-Amino-2,5-dichlorobenzoic acid 95 133-90-4 - Sigma-Aldrich. Sigma-Aldrich.

  • 2-Amino-6-chlorobenzoic acid - GoldBio. GoldBio.

  • 3-Amino-2,5-dichlorobenzoic Acid - LGC Standards. LGC Standards.

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. ResearchGate.

  • 2-amino-4,6-dichlorobenzoic acid AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. - Semantic Scholar. Semantic Scholar.

  • 2-Amino-6-chlorobenzoic acid, 97+% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. ThaiScience.

  • USP Reference Standards. USP.

  • A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid - Benchchem. Benchchem.

  • (PDF) Impurity profile of amino acids? - ResearchGate. ResearchGate.

  • 2-Amino-3,5-dichlorobenzoic acid | CAS No- 2789-92-6 | Simson Pharma Limited. Simson Pharma Limited.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. National Institutes of Health.

  • Benzoic acid, 3-amino-2,5-dichloro- - the NIST WebBook. NIST.

  • (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - ResearchGate. ResearchGate.

  • 2-Amino-3,6-dichlorobenzoic acid - Achmem. Achmem.

  • 3-Amino-2,5-dichlorobenzoic acid 95 133-90-4 - Sigma-Aldrich. Sigma-Aldrich.

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. MDPI.

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Safety Operating Guide

Understanding the Compound: Hazard Profile of 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 6-Amino-2,3-dichlorobenzoic Acid

As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting our dedication to trustworthy and expert guidance in all aspects of laboratory operations.

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound, a chlorinated aromatic amine, presents several potential hazards that dictate its handling and disposal requirements. While specific data for this exact isomer is not extensively available, information on related dichlorobenzoic acid and chloroaniline compounds provides a strong basis for a conservative and safe approach.

Key Hazards:

  • Skin and Eye Irritation: Dichlorobenzoic acid derivatives are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory irritation.[1][2]

  • Aquatic Toxicity: While some safety data sheets for related compounds suggest no known environmental hazards, others indicate toxicity to aquatic life with long-lasting effects.[2][4] A precautionary approach is therefore warranted.

These hazards underscore the necessity of personal protective equipment (PPE) and containment throughout the disposal process.

Part 1: Immediate Pre-Disposal Procedures in the Laboratory

Proper disposal begins at the point of generation. Adherence to these initial steps is critical for minimizing exposure and preventing accidental release.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Step 2: Waste Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[5] this compound falls into the category of halogenated organic waste.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." Never mix this waste stream with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[6][7] Mixing can lead to dangerous reactions and complicates the disposal process.[8]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Containerization

  • Container Selection:

    • Choose a robust, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[7][9]

  • Waste Transfer:

    • If transferring solid waste, do so in a chemical fume hood to minimize the risk of inhaling dust.[1]

    • Use a dedicated scoop or spatula for the transfer. Avoid creating dust.[1]

    • For residual amounts in original containers, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[9]

  • Container Sealing and Storage:

    • Securely close the waste container when not in use.[7]

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[3][9]

    • Ensure the waste container is stored in secondary containment to prevent spills from reaching drains.[10]

Diagram: Decision Tree for Waste Segregation

WasteSegregation start Generated Waste: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Solid liquid_waste Is the liquid primarily a solvent or aqueous? is_solid->liquid_waste Liquid solvent_waste Liquid Halogenated Organic Waste Container liquid_waste->solvent_waste Solvent aqueous_waste Aqueous Waste with Halogenated Organics liquid_waste->aqueous_waste Aqueous

Caption: Decision workflow for segregating this compound waste.

Part 3: Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

Step 1: Arranging for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste container.[1] The producer of the waste is responsible for its final disposal, even when intermediaries are involved.[11]

  • Rationale: The disposal of chemical waste is governed by strict federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate specific treatment and disposal methods, such as incineration at high temperatures, to ensure the complete destruction of hazardous compounds.[12]

Step 2: Documentation

  • Action: Maintain a detailed inventory of the waste generated, including the chemical name, quantity, and date of generation. This information will be required by the waste disposal service and for regulatory compliance.

  • Rationale: Accurate documentation is a critical component of a compliant waste management program.[5]

Table: Summary of Disposal Procedures

StepActionRationale
1. PPE Wear safety goggles, chemical-resistant gloves, and a lab coat.Protects against skin, eye, and respiratory irritation.[1][2][3]
2. Segregation Collect in a dedicated, labeled "Halogenated Organic Solids" container.Prevents hazardous reactions and ensures proper disposal pathway.[6][7][8]
3. Collection Transfer waste in a fume hood, avoiding dust creation.Minimizes inhalation exposure.[1]
4. Storage Store sealed container in a cool, dry, well-ventilated SAA with secondary containment.Ensures safety and prevents environmental release.[3][7][9][10]
5. Disposal Arrange for pickup by a licensed hazardous waste disposal company.Ensures compliance with EPA regulations and proper destruction of the chemical.[1][5][12]
6. Documentation Maintain an accurate inventory of the waste.Required for regulatory compliance and safe handling.[5]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental responsibility. By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their groundbreaking work does not come at the cost of personal or environmental health. This protocol, grounded in scientific principles and regulatory standards, provides a self-validating system for the responsible management of this chemical waste.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-2,3-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-Amino-2,3-dichlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal of waste. By understanding the rationale behind each procedural step, you can foster a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid organic compound that, while not acutely toxic, presents tangible hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5][6]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.[1][2][3][4][5][6]

  • Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][5][6]

A foundational principle of laboratory safety, as outlined by the Occupational Safety and Health Administration (OSHA), is to minimize chemical exposure through a combination of engineering controls, administrative practices, and Personal Protective Equipment (PPE).[7][8] This guide focuses on the correct selection and use of PPE as the final, critical barrier between the researcher and the chemical hazard.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that engineering controls are the most effective means of exposure prevention.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—such as weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[1][3][9] This captures airborne particles at the source, preventing inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][10]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Solid Transfer (in Fume Hood) Safety GogglesNitrile Gloves (Double-gloving recommended)Lab CoatNot required with proper fume hood use
Solution Preparation (in Fume Hood) Safety Goggles, Face Shield (if splash risk)Nitrile GlovesLab CoatNot required with proper fume hood use
Reaction Workup & Purification Safety Goggles, Face ShieldNitrile GlovesLab CoatNot required with proper fume hood use
Spill Cleanup Safety Goggles, Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatP100 Respirator (if dust is airborne)
Eye and Face Protection: A Non-Negotiable Barrier

Given the serious eye irritation hazard, robust eye protection is mandatory.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all work involving this compound.[1][9] Unlike safety glasses, goggles provide a complete seal around the eyes, protecting from dust and splashes from all angles.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during reaction quenching or transfers), a face shield should be worn in addition to safety goggles.[1] The goggles provide the primary seal, while the face shield protects the rest of the face.

Hand Protection: Selecting the Right Glove

The goal of hand protection is to prevent skin contact. The choice of glove material is critical for chemical resistance.

  • Nitrile Gloves: For handling the solid and its solutions, nitrile gloves are the standard recommendation. They provide good resistance to a wide range of chemicals and offer excellent dexterity.[4][6]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[9] If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves can be more dangerous than no gloves at all due to the prolonged, occluded contact with the hazardous substance.[11]

  • Double-Gloving: For tasks with a higher risk of contamination, such as weighing fine powders, double-gloving provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from contamination.[4][9]

  • Chemical-Resistant Apron: For spill cleanup or when handling large volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Footwear: Closed-toe shoes made of a non-porous material are required in all laboratory areas.[11]

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not typically necessary.[6] However, it becomes critical in specific scenarios:

  • Fume Hood Malfunction: If the ventilation system fails, work must cease immediately.

  • Large Spills: In the event of a large spill outside of a fume hood where dust becomes airborne, a respirator is required for cleanup personnel.

  • Exposure Symptoms: If you experience any respiratory irritation, it indicates a failure of engineering controls, and a respirator should be used until the issue is resolved.[5][9]

In these situations, a NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is recommended to protect against particulate inhalation.[4] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Step-by-Step Guide: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and/or Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Unbutton and remove by rolling it inside-out, only touching the interior surface.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Operational and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Waste
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh paper, and contaminated bench covers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Disposable PPE should be disposed of as hazardous chemical waste. Reusable items like lab coats must be professionally laundered and not taken home.

  • Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2][4]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task_assessment Assess Task: Weighing, Solution Prep, Spill? start->task_assessment fume_hood Is work performed in a certified chemical fume hood? task_assessment->fume_hood base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles fume_hood->base_ppe Yes stop STOP! Consult EHS. Do not proceed. fume_hood->stop No splash_risk Risk of Splash? base_ppe->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes spill_risk Large Spill or Airborne Dust? splash_risk->spill_risk No add_faceshield->spill_risk add_respirator Add P100 Respirator & Chemical Apron spill_risk->add_respirator Yes proceed Proceed with Task spill_risk->proceed No add_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • Safety Data Sheets (Generic). Various Chemical Suppliers.

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet - 2-Amino-3,6-dichlorobenzoic acid. Angene Chemical.

  • Safety Data Sheet - 2,3-Dichlorobenzoic acid. Fisher Scientific.

  • Safety Data Sheet - 2,3-Dichlorobenzoic acid. Thermo Fisher Scientific.

  • Safety Data Sheet - 2-Amino-3,6-dichlorobenzoic acid. Fisher Scientific.

  • Safety Data Sheet - 2,5-Dichlorobenzoic acid. Sigma-Aldrich.

  • Safety Data Sheet - 2-Amino-3,5-dichlorobenzoic acid. Thermo Fisher Scientific.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • Safety Data Sheet - 2,6-Dichlorobenzoic acid. Thermo Fisher Scientific.

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive.

  • Amines, Aromatic. National Institute for Occupational Safety and Health (NIOSH).

  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH).

  • Picric acid. Wikipedia.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.